Fenofibric Acid Methyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXVMKCLCCCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962165 | |
| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42019-07-8 | |
| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Fenofibric Acid Methyl Ester
This guide provides a comprehensive technical overview of the core physicochemical properties of Fenofibric Acid Methyl Ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights and the scientific rationale behind the characterization of this important compound.
Introduction: Context and Relevance
This compound, with the CAS Number 42019-07-8, is primarily known in the pharmaceutical landscape as a significant impurity and reference standard related to the widely prescribed lipid-lowering agent, Fenofibrate.[1][2] Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[3][4] this compound is identified as "Fenofibrate Impurity D" in the European Pharmacopoeia (EP).[2][5]
Understanding the physicochemical properties of this methyl ester is not merely an academic exercise. For professionals in drug development and quality control, this knowledge is critical for:
-
Method Development: Designing robust analytical methods (e.g., HPLC, UPLC) for impurity profiling and quantification in Fenofibrate drug substances and products.[1][5]
-
Forced Degradation Studies: Predicting and identifying potential degradants of Fenofibrate under various stress conditions.
-
Reference Standard Characterization: Ensuring the identity, purity, and stability of the reference material used for analytical validation.
This guide provides the foundational data and experimental context necessary to effectively work with and characterize this compound.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is the bedrock of all subsequent analysis. This compound is structurally differentiated from Fenofibrate by the substitution of an isopropyl ester with a methyl ester group.
Figure 1: Relationship between Fenofibrate, Fenofibric Acid, and its Methyl Ester.
The diagram above illustrates that while Fenofibrate is hydrolyzed to the active Fenofibric Acid, the Methyl Ester is typically formed via the esterification of Fenofibric Acid, a process relevant in both synthesis and as a potential degradation pathway.[6]
Core Physicochemical Properties
Quantitative data provides the critical parameters for predicting a compound's behavior in various experimental and physiological systems. The known properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | [2] |
| Synonyms | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid methyl ester; Fenofibrate Impurity D | [1][2][7] |
| CAS Number | 42019-07-8 | [1][2][7] |
| Molecular Formula | C₁₈H₁₇ClO₄ | [1][7] |
| Molecular Weight | 332.78 g/mol | [1][2][7] |
| Melting Point | 89 °C | [1] |
| Appearance | White to pale yellow solid | [8][] |
| Purity | ≥95% (Commercially available) | [2][7] |
| Storage | 2°C - 8°C (Refrigerated) | [1] |
Spectroscopic and Chromatographic Profile
Spectroscopic Identification
The structural features of this compound give rise to a predictable spectroscopic fingerprint, essential for its unambiguous identification.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups: one for the ketone (~1650-1665 cm⁻¹) and one for the methyl ester (~1725-1730 cm⁻¹). The disappearance of the broad O-H stretch from the parent carboxylic acid and the presence of the ester C-O stretches are key confirmatory features.[10]
-
¹H Nuclear Magnetic Resonance (¹H NMR): Key expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the two equivalent gem-dimethyl protons (-C(CH₃)₂) around 1.6 ppm, and a complex multiplet pattern in the aromatic region (6.8-7.8 ppm) corresponding to the eight protons on the two phenyl rings.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the compound's molecular weight would be expected. Fragmentation patterns would likely involve cleavage at the ester and ether linkages, providing structural confirmation. Analysis of the isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would show a characteristic ~3:1 ratio for fragments containing the chlorine atom.[5]
Chromatographic Behavior
This compound is an analyte well-suited for reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Being more nonpolar than its parent molecule, fenofibric acid (due to the esterification of the polar carboxylic acid group), it will be more retained on a C18 or C8 column.
Insight for Method Development: In a typical gradient elution method running from a polar mobile phase (e.g., water/acetonitrile with formic acid) to a less polar one, this compound will elute later than fenofibric acid but earlier than the more nonpolar Fenofibrate (isopropyl ester). This predictable elution order is fundamental to developing a stability-indicating method capable of resolving the active drug, its active metabolite, and related impurities.
Experimental Protocol: Determination of Solubility
The solubility of a compound is a cornerstone property influencing everything from formulation to bioavailability. A precise and reproducible protocol is essential. The following describes a standard equilibrium shake-flask method, a self-validating system for determining solubility.
Objective: To determine the equilibrium solubility of this compound in various solvent systems at a controlled temperature.
Figure 2: Workflow for Equilibrium Solubility Determination.
Methodology
-
Preparation of Solvent Systems: Prepare relevant solvents such as deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (to simulate gastric fluid), and key organic solvents like methanol and acetonitrile.
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation. For example, add ~10 mg to 2 mL of each solvent.
-
Expert Insight: Using an amount visibly in excess is a self-validating step. If all solid dissolves, the solution was not saturated, and the experiment for that vial is invalid.
-
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.
-
Causality: Constant agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the rate of dissolution. A 24-48 hour period is chosen because it is generally sufficient for most small molecules to reach a thermodynamic equilibrium between the solid and solvated states.
-
-
Sample Collection & Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial.
-
Trustworthiness: This filtration step is critical to remove all particulate matter, ensuring that the concentration measured is only from the dissolved compound. Failure to filter properly is a common source of erroneously high and variable results.
-
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Stability and Storage
Storage: Based on supplier recommendations, this compound should be stored in well-sealed containers under refrigerated conditions (2°C - 8°C) to minimize degradation.[1]
Predicted Stability Profile: As an ester, the primary degradation pathway for this compound is hydrolysis.
-
Acidic and Basic Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and, more rapidly, basic conditions, which would hydrolyze the compound back to fenofibric acid and methanol. This is a critical consideration during the development of liquid formulations or when choosing cleaning agents for manufacturing equipment.
-
Oxidative and Photolytic Stability: While specific data is limited, the benzophenone core suggests a potential for photolytic degradation. Forced degradation studies exposing the compound to light (as per ICH Q1B guidelines) and oxidative stress (e.g., H₂O₂) would be necessary to fully characterize its stability profile.
Conclusion
This compound is a compound of significant interest in the quality control and analytical development sectors of the pharmaceutical industry. Its core physicochemical properties—a defined melting point, predictable chromatographic behavior, and susceptibility to hydrolysis—provide the necessary framework for its use as a reference standard. The experimental protocols and scientific rationale detailed in this guide offer a robust foundation for researchers to confidently handle, analyze, and characterize this molecule, ensuring the integrity and accuracy of their work in the broader context of Fenofibrate analysis.
References
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PubChem. (n.d.). Fenofibrate. National Center for Biotechnology Information. Retrieved from [Link]
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Sirtori, C. R., Franceschini, G., & Gatti, E. (1985). The biochemical pharmacology of fenofibrate. PubMed. Retrieved from [Link]
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Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. Retrieved from [Link]
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Karger Publishers. (2008). The Biochemical Pharmacology of Fenofibrate. Cardiology. Retrieved from [Link]
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Sirtori, C. R., Franceschini, G., & Gatti, E. (1985). The Biochemical Pharmacology of Fenofibrate. Pharmacology. Retrieved from [Link]
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Hexonsynth. (n.d.). Instock: this compound. Retrieved from [Link]
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Khan, I., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
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Patel, S., et al. (n.d.). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. ResearchGate. Retrieved from [Link]
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Annex Publishers. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Retrieved from [Link]
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Justia Patents. (2013). Method of synthesizing fenofibrate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of fenofibrate. Retrieved from [Link]
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SciELO. (n.d.). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]. Retrieved from [Link]
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PubChem. (n.d.). Fenofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Biocompare. (n.d.). Fenofibrate. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]
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Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna. Retrieved from [Link]
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Yosmar, R., et al. (n.d.). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2007). Chemistry Review(s). Retrieved from [Link]
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Lv, Z., et al. (n.d.). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives - Supplementary Information. Retrieved from [Link]
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The Center for Cholesterol Management. (n.d.). Fibric Acid Biochemistry. Retrieved from [Link]
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NMIMS Pharmacy. (n.d.). Physicochemical and Micromeritic Studies on Fenofibrate Co-Crystals. Retrieved from [Link]
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SciSpace. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
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Fenofibric Acid Methyl Ester CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Fenofibric Acid Methyl Ester
This compound, also known as Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a significant chemical entity within the landscape of pharmaceutical research and development. It is primarily recognized as a key derivative and impurity of fenofibrate, a widely prescribed fibric acid derivative used in the management of hyperlipidemia.[1][2] Fenofibrate itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3] this compound, therefore, represents a direct esterification product of this active metabolite and its presence and synthesis are of considerable interest for impurity profiling, reference standard generation, and metabolic studies. This guide provides a comprehensive technical overview of its core properties, synthesis, and analytical characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and quantification.
| Property | Value | Source(s) |
| CAS Number | 42019-07-8 | [2] |
| Molecular Formula | C₁₈H₁₇ClO₄ | [2] |
| Molecular Weight | 332.78 g/mol | [2] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 89 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4] | [4] |
| Synonyms | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, Fenofibrate Impurity D | [1] |
Synthesis of this compound: An Experimental Protocol
The primary route for the synthesis of this compound is through the acid-catalyzed esterification of fenofibric acid with methanol. This reaction is a classic example of Fischer esterification.
Rationale for Experimental Choices
The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is typically carried out under reflux to ensure it proceeds at a reasonable rate. An excess of methanol can be used to shift the equilibrium towards the product side. The workup procedure involving extraction and washing is designed to remove the acid catalyst and any unreacted fenofibric acid.
Step-by-Step Synthesis Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fenofibric acid (0.0015 mole) in methanol (10 ml).
-
Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (1 ml).
-
Reflux: Heat the reaction mixture to 80°C and maintain it under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the excess methanol.
-
Extraction: To the resulting residue, add ice-cold water (50 ml) and extract the product with ethyl acetate (2 x 50 ml).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 ml) to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid product.[3]
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if required.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the identification and quantification of this compound, particularly in the context of impurity profiling of fenofibrate.
Rationale for HPLC Method Parameters
A reversed-phase C18 column is chosen for its ability to separate moderately polar to non-polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, provides a good solvent strength for eluting the analyte from the column. The use of a gradient or isocratic elution can be optimized for the best separation from related compounds. A UV detector set at 286 nm is suitable for the detection of the chromophore present in the molecule.
Detailed HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Waters X Bridge C18 (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water in a ratio of 75:25 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 286 nm.[1]
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm nylon membrane filter before injection.[1]
Relationship to Fenofibrate and Fenofibric Acid
This compound is intrinsically linked to fenofibrate and its active form, fenofibric acid. As fenofibrate is the isopropyl ester of fenofibric acid, the methyl ester is a closely related analogue. Its primary significance in the pharmaceutical industry is as a process-related impurity or a degradation product of fenofibrate.[1] The European Pharmacopoeia (EP) lists this compound as "Fenofibrate Impurity D".[1] Therefore, its synthesis and characterization are essential for developing and validating analytical methods to control the purity of fenofibrate drug substances and products.
Conclusion
This technical guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences. The detailed protocols for its synthesis and HPLC analysis, grounded in established scientific principles, offer a practical resource for laboratory applications. A comprehensive grasp of the properties and analytical methodologies for this compound is critical for ensuring the quality and safety of fenofibrate-based therapies.
References
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (n.d.). SciELO. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives - Supplementary Information. (n.d.). Retrieved January 15, 2026, from [Link]
-
Fig. 1. a. The 1 H NMR spectrum of Fibrane (2) shown in ppm of chemical... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Novel method of synthesizing fenofibrate. (n.d.). Google Patents.
-
HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Physicochemical and Micromeritic Studies on Fenofibrate Co-Crystals. (n.d.). NMIMS Pharmacy. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Fenofibric Acid Methyl Ester
Foreword: The Scientific Context
Fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate, is a cornerstone in the management of dyslipidemia.[1][2] The synthesis of its various ester derivatives is of significant interest not only for creating prodrugs but also for generating analytical reference standards and studying potential impurities or metabolites.[3][4] Fenofibric acid methyl ester, specifically, serves as a crucial reference compound for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to quantify fenofibrate and its related substances.[4][5]
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this compound (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid methyl ester). The methodologies herein are designed to be self-validating, integrating multiple orthogonal analytical techniques to ensure the unequivocal confirmation of chemical identity and purity, reflecting the standards required in drug development and quality control environments.
Synthesis: From Carboxylic Acid to Ester
The most direct and fundamentally sound method for preparing this compound is the Fischer-Speier esterification of its parent, fenofibric acid. This classic acid-catalyzed reaction is both efficient and scalable, making it a preferred choice in many synthetic laboratories.
Causality of the Synthetic Strategy
The core of the Fischer-Speier esterification lies in enhancing the electrophilicity of the carboxylic acid's carbonyl carbon. In its neutral state, this carbon is not sufficiently reactive to be attacked by a weak nucleophile like methanol. The addition of a strong acid catalyst, such as sulfuric acid (H₂SO₄), introduces a proton (H⁺) that reversibly protonates the carbonyl oxygen. This protonation creates a resonance-stabilized carbocation, dramatically increasing the carbonyl carbon's positive charge and making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large molar excess which, according to Le Châtelier's principle, shifts the equilibrium toward the product side.
Caption: High-level workflow for the synthesis and purification of this compound.
Reagents and Materials
| Reagent / Material | Grade | Supplier Example | Purpose |
| Fenofibric Acid (C₁₇H₁₅ClO₄) | >98% Purity | Sigma-Aldrich | Starting Material |
| Methanol (CH₃OH) | Anhydrous, ACS Grade | Fisher Scientific | Reactant and Solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | Catalyst |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction Solvent |
| Hexanes | ACS Grade | EMD Millipore | Chromatography Mobile Phase Component |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | LabChem | Neutralizing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Alfa Aesar | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary Phase for Chromatography |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Fenofibric Acid (5.0 g, 15.7 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the fenofibric acid is fully dissolved.
-
Catalyst Introduction: Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the stirring solution. The addition is exothermic and should be done with caution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The product, being less polar than the starting carboxylic acid, will have a higher Rf value.
-
Work-up - Quenching: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a 9:1 hexanes:ethyl acetate mixture and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.[6] The expected melting point is approximately 89°C.[5]
Characterization: A Multi-Technique Approach
The identity and purity of the synthesized compound must be confirmed through a combination of chromatographic and spectroscopic techniques. This orthogonal approach provides a self-validating system where each analysis corroborates the others.
Caption: Fischer-Speier esterification of Fenofibric Acid to its methyl ester.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is ideal for resolving the methyl ester from any unreacted fenofibric acid or other potential impurities.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (75:25 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV absorbance at 286 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 10 mL of the mobile phase.
Expected Outcome: A single, sharp peak should be observed. Purity is calculated based on the area percentage of the main peak, with a target of >95% for purified material.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire 16 scans.
-
¹³C NMR: Acquire 1024 scans with proton decoupling.
Expected ¹H NMR Data (400 MHz, CDCl₃): The spectrum should be consistent with published data for related structures.[4][9]
-
δ ~ 7.75-7.65 (m, 4H): Aromatic protons adjacent to the ketone and the chlorine atom.
-
δ ~ 7.50-7.40 (m, 2H): Aromatic protons ortho to the chlorine atom.
-
δ ~ 6.95-6.85 (m, 2H): Aromatic protons ortho to the ether linkage.
-
δ ~ 3.70 (s, 3H): Methyl protons of the ester group (-OCH₃).
-
δ ~ 1.65 (s, 6H): Protons of the two equivalent methyl groups on the propanoate backbone (-C(CH₃)₂).
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
δ ~ 193: Ketone carbonyl carbon.
-
δ ~ 174: Ester carbonyl carbon.
-
δ ~ 160-116: Aromatic carbons (8 distinct signals expected).
-
δ ~ 79: Quaternary carbon of the propanoate backbone (-O-C(CH₃)₂).
-
δ ~ 52: Methyl carbon of the ester group (-OCH₃).
-
δ ~ 25: Carbons of the two equivalent methyl groups (-C(CH₃)₂).
Infrared (IR) Spectroscopy for Functional Group Confirmation
IR spectroscopy is used to verify the presence of key functional groups and to confirm the conversion of the carboxylic acid to an ester.
Experimental Protocol:
-
Instrument: PerkinElmer Spectrum Two FT-IR or equivalent with a universal ATR accessory.
-
Sample Preparation: Place a small amount of the solid product directly on the ATR crystal.
-
Data Acquisition: Collect spectrum from 4000 to 650 cm⁻¹.
Expected Absorption Bands: The spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and the appearance of characteristic ester bands.[9][10]
-
~2980 cm⁻¹: Aliphatic C-H stretching.
-
~1730 cm⁻¹: Strong C=O stretching of the ester group.[6]
-
~1680 cm⁻¹: Strong C=O stretching of the diaryl ketone.
-
~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the ester and ether.[6]
Mass Spectrometry (MS) for Molecular Weight Verification
MS confirms the molecular weight of the synthesized compound.
Experimental Protocol:
-
Instrument: Waters TQD mass spectrometer with an Electrospray Ionization (ESI) source or equivalent.[11]
-
Ionization Mode: Positive ESI (+).
-
Sample Infusion: Dissolve the sample in methanol and infuse directly or via LC-MS.
Expected Result: The molecular formula is C₁₈H₁₇ClO₄, with a monoisotopic mass of 332.08.
-
Primary Ion: An intense peak at m/z 333.1 corresponding to the protonated molecule [M+H]⁺.[4][12]
-
Isotope Pattern: A characteristic peak at m/z 335.1 (the [M+H+2]⁺ ion) with approximately one-third the intensity of the m/z 333.1 peak, confirming the presence of a single chlorine atom.
Summary of Characterization Data
| Technique | Parameter | Expected Result | Purpose |
| HPLC | Retention Time / Purity | Single major peak with >95% purity. | Purity assessment and quantification. |
| ¹H NMR | Chemical Shifts (δ) | Signals at ~7.7, 7.45, 6.9, 3.70 (s, 3H), 1.65 (s, 6H) ppm. | Confirms H-atom connectivity. |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyls at ~193 & ~174 ppm; Aliphatic C's at ~79, 52, 25 ppm. | Confirms carbon skeleton. |
| IR | Wavenumber (cm⁻¹) | Strong C=O absorptions at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone). Disappearance of broad carboxylic O-H stretch. | Functional group identification. |
| MS (ESI+) | Mass-to-Charge (m/z) | [M+H]⁺ at 333.1; Isotopic peak [M+H+2]⁺ at 335.1. | Molecular weight confirmation. |
Conclusion
This guide outlines a robust and reliable pathway for the synthesis and comprehensive characterization of this compound. By employing a classical Fischer-Speier esterification and a multi-faceted analytical workflow, researchers can produce and validate this important compound with a high degree of confidence. The integration of HPLC, NMR, IR, and MS provides a self-validating system that ensures the final product meets the rigorous standards of identity, purity, and quality required in scientific research and drug development.
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Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]
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SciELO. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]
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PMC - NIH. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. [Link]
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SIELC Technologies. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. [Link]
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NIH. (2016). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. [Link]
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ResearchGate. Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]. [Link]
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Annex Publishers. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. [Link]
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PubMed. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. [Link]
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ResearchGate. (2008). Patent No. - Method of synthesizing fenofibrate. [Link]
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SciSpace. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. [Link]
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ResearchGate. FT-IR spectra of (a) fenofibric acid. [Link]
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ResearchGate. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]
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An In-depth Technical Guide to the Core Chemical Structures: Fenofibric Acid vs. Fenofibric Acid Methyl Ester
This guide provides a detailed comparative analysis of fenofibric acid and its methyl ester derivative. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of their structural nuances, synthesis, analytical differentiation, and distinct roles in the pharmaceutical landscape. The content herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Foundational Chemical Architecture: A Tale of Two Functional Groups
At the heart of their functional and metabolic differences lies a single, critical structural divergence: the terminal functional group on the propanoic acid moiety. Fenofibric acid possesses a carboxylic acid group, which defines its acidic character and its role as the active pharmacological agent. In contrast, fenofibric acid methyl ester features a methyl ester group, rendering it a less polar, neutral compound primarily utilized as a reference standard in analytical chemistry.
Fenofibric Acid: The Active Moiety
Fenofibric acid is the pharmacologically active metabolite of the prodrug fenofibrate.[1][2] Its structure is formally known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.[3] This molecule is characterized by a central phenoxy ring linked to a 4-chlorobenzophenone group on one side and a 2-methylpropanoic acid group on the other.[4] It is this carboxylic acid functional group that is essential for its biological activity, enabling it to bind to and activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5]
-
Chemical Formula: C₁₇H₁₅ClO₄[3]
-
Molecular Weight: 318.75 g/mol [6]
-
Key Functional Groups: Carboxylic acid, ether, ketone (benzophenone), aryl chloride.
Caption: Chemical structure of Fenofibric Acid.
This compound: The Analytical Standard
This compound, or Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a direct derivative where the acidic proton of the carboxylic acid group is replaced by a methyl group.[7][8] This esterification significantly alters its physicochemical properties. While structurally similar, this compound is not used therapeutically. Its primary application is as a well-characterized reference material for analytical method development, validation, and as a specified impurity (Fenofibrate Impurity D) in pharmacopeial monographs.[7][9]
-
Chemical Formula: C₁₈H₁₇ClO₄[7]
-
Molecular Weight: 332.78 g/mol [7]
-
Key Functional Groups: Methyl ester, ether, ketone (benzophenone), aryl chloride.
Caption: Chemical structure of this compound.
At-a-Glance: Comparative Physicochemical Properties
The transformation from a carboxylic acid to a methyl ester introduces predictable yet significant changes in the molecule's physical and chemical properties.
| Property | Fenofibric Acid | This compound |
| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid[3] | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[7] |
| Molecular Formula | C₁₇H₁₅ClO₄[10] | C₁₈H₁₇ClO₄[8] |
| Molecular Weight | 318.75 g/mol [10] | 332.78 g/mol [8] |
| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |
| Melting Point | 179–183°C[6] | ~89°C[7] |
| Polarity | Higher (due to H-bonding capability of -COOH) | Lower (ester is less polar than carboxylic acid) |
| Aqueous Solubility | Insoluble in water; solubility increases with pH[4][6] | Practically insoluble in water |
| Primary Role | Active Pharmaceutical Ingredient (API)[11] | Analytical Reference Standard / Impurity[9] |
Synthesis and Interconversion: The Chemistry of Formation
The synthesis of these two molecules is intrinsically linked, representing a classic acid-ester relationship. Fenofibric acid is typically formed via hydrolysis, while its methyl ester is formed through esterification.
Caption: Relationship between Fenofibrate, Fenofibric Acid, and its Methyl Ester.
Experimental Protocol: Synthesis of Fenofibric Acid via Hydrolysis
The most direct synthesis of fenofibric acid in a laboratory setting involves the alkaline hydrolysis of a corresponding ester, such as the commercially available prodrug, fenofibrate.[12]
Objective: To hydrolyze the ester moiety of fenofibrate to yield fenofibric acid.
Methodology:
-
Dissolution: Dissolve fenofibrate (e.g., 3.0 g, 0.008 mole) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[12]
-
Saponification: Prepare a solution of sodium hydroxide (0.4 g, 0.009 mole) in water (2 mL) and add it to the fenofibrate solution.[12]
-
Reflux: Heat the reaction mixture to reflux (approx. 84°C) and maintain for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase ethyl acetate:hexane, 2:8 v/v).
-
Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Precipitation: Add the resulting residue to ice-cold water (50 mL) and acidify with dilute hydrochloric acid to a pH of approximately 1-2. This protonates the carboxylate salt, causing the fenofibric acid to precipitate.[13]
-
Isolation: Filter the solid precipitate, wash with cold water to remove residual salts, and dry under vacuum to yield the final product as a white to off-white solid.[12][13]
Experimental Protocol: Synthesis of this compound via Esterification
The methyl ester is typically prepared via Fischer esterification of fenofibric acid.
Objective: To convert the carboxylic acid group of fenofibric acid into a methyl ester.
Methodology:
-
Reaction Setup: To a solution of fenofibric acid (e.g., 0.5 g, 0.0015 mole) in methanol (10 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[12]
-
Reflux: Heat the mixture under reflux (approx. 80°C) for 4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol.
-
Extraction: Add the residue to ice-cold water (50 mL) and extract the product with ethyl acetate (2 x 50 mL).[12]
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester, which can be further purified by recrystallization or column chromatography.[12]
Analytical Differentiation: Spectroscopic and Chromatographic Fingerprints
Distinguishing between fenofibric acid and its methyl ester is straightforward using standard analytical techniques, owing to their distinct functional groups.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The most telling difference is the presence of a sharp singlet integrating to three protons around 3.7 ppm in the spectrum of the methyl ester , corresponding to the -OCH₃ group. This signal is absent in fenofibric acid, which instead shows a broad singlet at a much higher chemical shift (>10 ppm) for the acidic -COOH proton, a signal that disappears upon D₂O exchange.
-
Infrared (IR) Spectroscopy: Fenofibric acid exhibits a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer, which overlays the C-H stretches. The C=O stretch of the acid appears around 1700-1725 cm⁻¹. The methyl ester lacks the broad O-H band and shows a distinct C=O stretch at a slightly higher frequency, typically 1730-1750 cm⁻¹.
Chromatographic Separation
Objective: To develop an HPLC method capable of resolving fenofibric acid from this compound.
Rationale: The difference in polarity is the basis for separation. In reverse-phase HPLC, the more polar compound (fenofibric acid) will interact less with the nonpolar stationary phase and elute earlier than the less polar compound (this compound).
Sample HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 286 nm
-
Temperature: 30°C
-
Injection Volume: 10 µL
Expected Outcome:
-
Peak 1 (Earlier Retention Time): Fenofibric Acid
-
Peak 2 (Later Retention Time): this compound
Conclusion: From Active Metabolite to Analytical Tool
The distinction between fenofibric acid and this compound is a clear illustration of how a minor structural modification—the conversion of a carboxylic acid to a methyl ester—profoundly alters a molecule's identity and application. Fenofibric acid is the biologically active entity, the ultimate effector molecule of fenofibrate therapy, responsible for modulating lipid metabolism.[2][5] Conversely, this compound serves as a crucial, non-pharmacological tool for the scientific community, enabling the precise quantification and quality control of its parent drug through its use as a certified reference standard.[7] For professionals in drug development and research, a thorough understanding of these structural, synthetic, and analytical differences is fundamental to innovation and regulatory compliance in the field of lipid-lowering therapies.
References
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SciELO. (2018). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem. Retrieved from [Link]
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Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. Retrieved from [Link]
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PubMed. (1995). The biochemical pharmacology of fenofibrate. Retrieved from [Link]
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National Cancer Institute. (n.d.). Definition of fenofibric acid. NCI Drug Dictionary. Retrieved from [Link]
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Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Retrieved from [Link]
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Cardiology Research. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
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-
Wikipedia. (n.d.). Fenofibrate. Retrieved from [Link]
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PubMed. (2010). Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions. Retrieved from [Link]
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Study.com. (n.d.). Fenofibrate is a cholesterol-lowering medication that is converted to fenofibric acid.... Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet.... PMC. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Fenofibric Acid on PPARα
Abstract: This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the therapeutic effects of fenofibric acid, the active metabolite of fenofibrate esters. Intended for researchers, scientists, and drug development professionals, this document deconstructs the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a pivotal nuclear receptor in lipid homeostasis. We will explore the journey from prodrug administration to the transcriptional regulation of key metabolic genes. Furthermore, this guide details the core experimental methodologies used to elucidate and validate this signaling pathway, offering both theoretical grounding and practical, field-proven protocols.
Introduction: PPARα and the Role of Fibrates
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, where it functions as a master regulator of lipid and lipoprotein metabolism.[1][2][3][4] Dysregulation of these pathways is a hallmark of dyslipidemia, a condition characterized by abnormal blood lipid levels and a major risk factor for cardiovascular disease.
Fenofibrate, a widely prescribed fibric acid derivative, is a cornerstone in the management of dyslipidemia.[5] However, fenofibrate itself is a prodrug and pharmacologically inert.[6][7][8][9] Following oral administration, it is rapidly hydrolyzed by tissue and plasma esterases into its active metabolite, fenofibric acid.[5][6][8][9][10][11][12] It is this active moiety that directly engages with and activates PPARα, initiating a cascade of events that culminates in the modulation of a complex gene network.[5][10]
Part 1: The Core Mechanism of PPARα Activation by Fenofibric Acid
The therapeutic action of fenofibric acid is initiated by its direct interaction with PPARα. This process is a multi-step molecular cascade that translates a chemical signal into a profound change in cellular gene expression.
-
Ligand Binding: Fenofibric acid diffuses into the cell and nucleus, where it binds to a specific pocket within the Ligand Binding Domain (LBD) of the PPARα protein.[6][9][10][13] This binding event is the critical trigger for receptor activation.
-
Conformational Shift and Co-regulator Exchange: The binding of fenofibric acid induces a significant conformational change in the PPARα protein.[12] This new shape causes the dissociation of corepressor proteins, which normally keep the receptor in an inactive state, and facilitates the recruitment of a suite of coactivator proteins.[4][14]
-
Heterodimerization with RXR: In its activated, ligand-bound state, PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[12][15][16][17] This PPARα-RXR complex is the functional unit that recognizes and binds to DNA.
-
PPRE Binding and Transcriptional Activation: The PPARα-RXR heterodimer scans the genome and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[10][14][16][18] Upon binding to a PPRE, the recruited coactivator complex initiates the assembly of the general transcription machinery, leading to the increased transcription of downstream target genes.[14]
Part 2: Downstream Consequences of PPARα Activation
The activation of PPARα by fenofibric acid results in a broad reprogramming of gene expression, primarily impacting lipid metabolism and inflammation.
Modulation of Lipid and Lipoprotein Metabolism
The therapeutic benefits of fenofibric acid are a direct consequence of the altered expression of PPARα target genes.[10][14]
-
Enhanced Fatty Acid Catabolism: PPARα upregulates genes encoding for proteins involved in the transport of fatty acids into cells (e.g., CD36) and their subsequent breakdown via β-oxidation in both mitochondria (e.g., CPT1A, CPT2) and peroxisomes (e.g., ACOX1).[2][3][10][11][19] This increased fatty acid "burning" is a central mechanism for lowering lipid levels.
-
Triglyceride Reduction: Activation of PPARα leads to increased expression of the lipoprotein lipase (LPL) gene and decreased expression of the Apolipoprotein C-III (ApoC-III) gene.[6][7][8][20] Since ApoC-III is a potent inhibitor of LPL, this dual effect dramatically enhances the hydrolysis and clearance of triglycerides from triglyceride-rich particles like Very-Low-Density Lipoproteins (VLDL).[6][21][22]
-
HDL Cholesterol Increase: PPARα activation stimulates the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), which are the primary protein components of High-Density Lipoprotein (HDL).[5][6][7][9] This leads to an increase in circulating HDL levels, often referred to as "good cholesterol."
| Parameter | Typical Change with Fenofibric Acid | References |
| Triglycerides (TG) | ↓ 30-50% | [6] |
| VLDL Cholesterol | ↓ Significant Reduction | [7][21][22] |
| Total Cholesterol | ↓ Moderate Reduction | [7] |
| LDL Cholesterol | ↓ Moderate Reduction | [7] |
| HDL Cholesterol | ↑ 10-20% | [6][21] |
| Apolipoprotein A-I, A-II | ↑ Increase | [5][7] |
| Apolipoprotein B | ↓ Reduction | [7] |
Anti-Inflammatory Pleiotropic Effects
Beyond lipid modulation, PPARα activation also exerts anti-inflammatory effects. This is achieved through a mechanism known as transrepression, where the activated PPARα-RXR complex can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[15][16][23] This prevents the transcription of various inflammatory genes, contributing to the overall cardiovascular benefits of the drug.[6][9]
Part 3: Key Methodologies for Elucidating the Mechanism of Action
The mechanism described above has been meticulously validated through a series of standard, yet powerful, experimental techniques. Understanding these protocols is key to appreciating the evidence supporting the drug's mode of action.
Protocol 1: Luciferase Reporter Gene Assay for PPARα Activation
-
Expertise & Causality: This is the foundational cellular assay to confirm that a compound can activate a specific nuclear receptor. Its primary advantage is providing a quantitative, dose-dependent readout of receptor activation within a living cell, ensuring the compound is cell-permeable and can engage its intracellular target. The GAL4-hybrid system is a refined version that offers high specificity by replacing the native PPARα DNA-binding domain with the yeast GAL4 DNA-binding domain, and the PPRE with a GAL4 upstream activation sequence (UAS).[24][25] This isolates the ligand-binding event and subsequent coactivator recruitment from confounding factors related to the native DNA-binding domain or promoter element.[24][26][27]
-
Methodology:
-
Plasmid Constructs: Utilize two primary plasmids:
-
Receptor Plasmid: Encodes a fusion protein of the GAL4 DNA-binding domain (DBD) and the human PPARα ligand-binding domain (LBD).
-
Reporter Plasmid: Contains multiple copies of the GAL4 UAS driving the expression of a reporter gene, typically Firefly luciferase.[28]
-
-
Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with both plasmids. A third plasmid expressing a constitutively active Renilla luciferase is often included to normalize for transfection efficiency and cell viability.[24]
-
Compound Treatment: After allowing 24 hours for plasmid expression, treat the cells with varying concentrations of fenofibric acid (and appropriate vehicle controls).
-
Lysis and Luminescence Reading: After a 16-24 hour incubation, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLUs) against the log of the fenofibric acid concentration to generate a dose-response curve and calculate the EC50 value.[24]
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
-
Expertise & Causality: While a reporter assay shows that a gene can be turned on, it doesn't prove that the transcription factor binds directly to the gene's promoter. EMSA provides this proof of direct physical interaction.[29] It is an in vitro technique that visualizes the binding of a protein (the PPARα-RXR heterodimer) to a specific DNA fragment (the PPRE). A "shift" in the migration of the DNA probe on a gel is the hallmark of a protein-DNA complex formation.[30][31]
-
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a known PPRE sequence. Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with in vitro-translated or purified PPARα and RXR proteins in the presence of fenofibric acid.
-
Controls: Include critical controls:
-
No Protein Control: Labeled probe only.
-
Competition: Add a 100-fold molar excess of unlabeled ("cold") PPRE probe to the binding reaction. This should compete for binding and reduce the shifted band, proving specificity.
-
Non-specific Competition: Add an excess of an unrelated DNA sequence. This should not affect the shifted band.
-
-
Electrophoresis: Separate the binding reactions on a large-pore, non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for ³²P) or chemiluminescence (for biotin). A band that migrates slower than the free probe represents the PPARα-RXR-PPRE complex.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Target Engagement
-
Expertise & Causality: EMSA confirms binding in a test tube, but ChIP confirms that this binding happens inside a living cell, within the complex native environment of chromatin.[32] It is the definitive method for validating a direct target gene in a physiological context. By cross-linking proteins to DNA, shearing the chromatin, and using a specific antibody to pull down PPARα, we can identify the exact genomic locations where the receptor was bound.[33][34]
-
Methodology:
-
Cell Treatment & Cross-linking: Treat cultured cells (e.g., HepG2 human hepatoma cells) with fenofibric acid or a vehicle control. Add formaldehyde directly to the culture media to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to PPARα (and a non-specific IgG as a negative control). Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing & Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with proteinase K.
-
DNA Purification: Purify the co-precipitated DNA.
-
Analysis (ChIP-qPCR): Use quantitative real-time PCR (qPCR) with primers designed to amplify the PPRE-containing region of a putative target gene. An enrichment in the PPARα IP sample relative to the IgG control indicates binding.[35]
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Expertise & Causality: The ultimate functional consequence of PPARα binding to a gene's promoter is a change in its transcription rate. qRT-PCR is the gold-standard technique for precisely and sensitively measuring these changes in mRNA levels.[36][37][38] This experiment directly links the molecular binding events (from EMSA and ChIP) to a tangible biological output, completing the mechanistic story.
-
Methodology:
-
Cell/Tissue Treatment: Treat cells or laboratory animals with fenofibric acid over a time course.
-
RNA Isolation: Harvest cells/tissues and isolate total RNA using a high-quality extraction method.
-
Reverse Transcription: Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction containing the cDNA template, primers specific for the target gene (e.g., CPT1A), and a fluorescent detection chemistry (e.g., SYBR Green or a TaqMan probe).
-
Data Acquisition: Run the reaction on a real-time PCR cycler, which measures fluorescence at each cycle. The cycle at which fluorescence crosses a threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.
-
Analysis: Normalize the Cq value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression in fenofibric acid-treated samples relative to vehicle-treated controls using the ΔΔCq method.
-
Conclusion
The mechanism of action of fenofibric acid esters on PPARα is a well-defined and extensively validated pharmacological pathway. It begins with the essential metabolic conversion of an inert prodrug into the active fenofibric acid molecule. This active ligand then orchestrates a series of molecular events—receptor binding, conformational change, heterodimerization, and coactivator recruitment—that culminate in the direct transcriptional regulation of a vast network of genes. The primary therapeutic outcome is a profound and beneficial modulation of lipid and lipoprotein metabolism, characterized by reduced triglycerides and increased HDL cholesterol. Concurrently, the anti-inflammatory properties of PPARα activation contribute additional, pleiotropic benefits. The experimental workflows detailed herein represent the self-validating system of protocols that have been instrumental in building our current, in-depth understanding of this critical drug-target interaction.
References
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- Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. (2022, April 25). NIH.
- Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. (n.d.). NIH.
- Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. (n.d.). Arteriosclerosis, Thrombosis, and Vascular Biology.
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- Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. (n.d.). PMC - NIH.
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- Molecular Actions of PPARa in Lipid Metabolism and Inflammation. (2018, July 17). Oxford Academic.
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- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020, February 6). ACS Publications.
- Electrophoretic mobility shift assay and ChIP analyses of PPAR association with PPRE sites of ACSL3 promoter in vitro and in vivo. (n.d.). ResearchGate.
- The impact of PPARα activation on whole genome gene expression in human precision cut liver slices. (2015, October 8). PMC - NIH.
- Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation. (2022, May 20). PMC - PubMed Central.
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- Quantitative measurement of selected target gene transcripts by... (n.d.). ResearchGate.
- Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. (2020, May 26). Frontiers.
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- Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis. (n.d.). PMC - PubMed Central.
- Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. (n.d.). PubMed Central.
- Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human. (n.d.). PMC - PubMed Central.
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Fenofibric Acid Methyl Ester stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Fenofibric Acid Methyl Ester
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and storage requirements for this compound (CAS 42019-07-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical physicochemical data, outlines primary degradation pathways, and offers field-proven protocols for stability assessment. By explaining the causality behind experimental choices and grounding all recommendations in authoritative references, this guide serves as an essential resource for ensuring the integrity of this compound in a laboratory setting.
Physicochemical Profile and Core Identity
This compound, chemically known as 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid Methyl Ester, is the methyl ester derivative of Fenofibric Acid. Fenofibric Acid itself is the active metabolite of the widely used antihyperlipidemic drug, Fenofibrate.[1][2] The methyl ester is often utilized as a laboratory reference standard for analytical methods, such as High-Performance Liquid Chromatography (HPLC), and is identified as a potential impurity or degradation product in Fenofibrate drug substance.[3] Understanding its fundamental properties is the first step in establishing a robust stability program.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 42019-07-8 | [3] |
| Molecular Formula | C₁₈H₁₇ClO₄ | [3] |
| Molecular Weight | 332.78 g/mol | [3] |
| Appearance | White to Off-White Powder/Solid | [4] |
| Melting Point | 89 °C | [3] |
| Primary Usage | Analytical Reference Standard, Impurity Marker | [3] |
Core Stability Principles and Degradation Pathways
The molecular structure of this compound contains two primary functional groups susceptible to degradation: the methyl ester and the benzophenone ketone. The stability of the compound is dictated by its susceptibility to hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The most significant and probable degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction, which can be catalyzed by both acid and base, cleaves the methyl ester to yield Fenofibric Acid and methanol.
-
Base-Catalyzed Hydrolysis: Saponification, a rapid and typically irreversible process, occurs in the presence of a base (e.g., sodium hydroxide). This is a common degradation pathway for ester-containing compounds.[1][5]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the ester can undergo hydrolysis to reach an equilibrium with its corresponding carboxylic acid (Fenofibric Acid) and alcohol (methanol). Notably, this compound has been identified as a degradation product formed under the acidic hydrolysis of Fenofibrate (the isopropyl ester), demonstrating the lability of these ester linkages in an acidic environment.[3][6]
The diagram below illustrates this primary hydrolytic pathway.
Caption: Hydrolysis of this compound.
Potential Oxidative and Photolytic Degradation
While hydrolysis is the principal concern, other pathways must be considered during forced degradation studies:
-
Oxidation: The benzophenone moiety could potentially be susceptible to oxidative conditions, although this is generally less facile than ester hydrolysis. Standard oxidative stress using agents like hydrogen peroxide should be evaluated.
-
Photolysis: Benzophenones are known to be photoreactive. Exposure to UV or high-intensity visible light could potentially lead to degradation. Therefore, protection from light is a prudent precautionary measure.
Recommended Storage and Handling Protocols
Ensuring the chemical integrity of this compound, particularly when used as a reference standard, requires strict adherence to appropriate storage and handling protocols. The recommendations below are derived from supplier technical data and chemical stability principles.
Long-Term Storage (Solid State)
The solid crystalline form of the compound is the most stable. To minimize degradation from hydrolysis and other potential pathways, the following conditions are mandatory.
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale | Source(s) |
| Temperature | 2°C to 8°C | Refrigeration significantly slows the rate of potential solid-state reactions and prevents degradation from thermal stress. | [3] |
| Atmosphere | Tightly sealed container | Prevents exposure to atmospheric moisture, which can initiate hydrolysis even in the solid state over time. | [3] |
| Light | Protect from light (Amber vial) | Mitigates the risk of photolytic degradation due to the benzophenone moiety. | General Precaution |
Short-Term Storage and Handling (In Solution)
Solutions of this compound are significantly more prone to degradation than the solid material.
-
Solvent Selection: Use high-purity, anhydrous solvents such as acetonitrile or methanol for preparing stock solutions. Avoid aqueous buffers for long-term storage.
-
Solution Preparation: Stock solutions should be prepared fresh whenever possible. If storage is necessary, store at 2-8°C in a tightly capped vial for no more than a few days. The stability of the analyte in solution should be experimentally verified.
-
Causality: The increased molecular mobility in solution accelerates reaction rates, making hydrolysis a much more immediate concern compared to the solid state.
Stability Testing: A Validated Analytical Framework
To properly characterize the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is required.[7] A stability-indicating method is one that can accurately quantify the parent compound and resolve it from all potential degradation products without interference.
The workflow for this process is outlined below.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a robust starting point for investigating stability. Researchers must aim for 5-20% degradation to ensure that the analytical method is challenged without completely consuming the parent analyte.[8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M
-
Sodium Hydroxide (NaOH), 1.0 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Rationale: Basic hydrolysis is typically much faster than acidic hydrolysis for esters, hence the milder temperature conditions.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 70°C oven for 48 hours.
-
Dissolve and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution (in mobile phase) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Control Samples: Prepare a control sample by diluting the stock solution to 100 µg/mL with mobile phase and storing it at 2-8°C, protected from light.
Protocol: Stability-Indicating HPLC-UV Method
This method is adapted from a published study that successfully separated Fenofibrate, Fenofibric Acid, and this compound.[3] It serves as an excellent starting point for validation.
Table 3: Recommended HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | Waters XBridge C18 (250 x 4.6 mm, 5 µm) or equivalent | A C18 stationary phase provides excellent hydrophobic retention for the moderately nonpolar analyte and its degradants. |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) | A simple isocratic mobile phase that provides good separation for the parent compound and its primary hydrolytic degradant. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Detection Wavelength | 286 nm | This wavelength is near the λmax of Fenofibric Acid and provides good sensitivity for both the parent and its primary degradant.[9] |
| Column Temperature | 25°C (Ambient) | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 20 µL | Standard volume for analytical HPLC. |
| Run Time | ~20 minutes | Sufficient to elute the parent compound and any potential degradants. |
Expected Elution Order: Based on polarity, the highly non-polar this compound will have a longer retention time than the more polar Fenofibric Acid. In the reference study, the retention times were approximately 2.4 min for Fenofibric Acid and 6.4 min for this compound under similar conditions.[3]
Method Validation
Once the forced degradation samples are analyzed and the method demonstrates specificity (i.e., all peaks are baseline resolved), the method must be fully validated according to ICH Q2(R1) guidelines.[3] Key validation parameters include:
-
Specificity: Confirmed through forced degradation studies and peak purity analysis.
-
Linearity: Assessed over a range of concentrations (e.g., 10-60 µg/mL).[3]
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., mobile phase composition, flow rate).
Conclusion
The stability of this compound is governed primarily by its susceptibility to hydrolysis. As a solid, it is stable when stored under refrigerated (2-8°C), dry, and dark conditions. In solution, it is considerably less stable, and precautions must be taken to minimize hydrolytic degradation by using anhydrous organic solvents and preparing solutions fresh. This guide provides a comprehensive framework for handling, storing, and rigorously testing the stability of this compound, ensuring its integrity for use as a reference standard in pharmaceutical research and development.
References
-
Gabhe, S. Y., et al. (2012). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Pharmacy Research, 5(8), 4443-4447.
-
Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna.
-
Sultana, N., et al. (2014). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Journal of Chromatographic Science, 52(7), 639-646.
-
Dedhiya, P. P., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Journal of Pharmaceutical Science and Research, 6(10), 313-320.
-
Niraimathi, V., et al. (2015). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. Indo American Journal of Pharmaceutical Research, 5(01).
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 331-343.
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 4(8).
-
Lee, J. Y., et al. (2020). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 31, 39-49.
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Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace.
-
Mohsin, S. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Journal of Bioanalysis & Biomedicine, S12.
-
Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of medicine, 85(1B), 1-4.
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Kumar, P., et al. (2013). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 5(2), 235-241.
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Begum, S., et al. (2022). method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 9(10), 525-533.
-
Lee, J. Y., et al. (2020). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate.
-
Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic drug monitoring, 29(2), 221-227.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Alsirawan, M. B., et al. (2017). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Brazilian Journal of Pharmaceutical Sciences, 53(1).
-
Singh, K., et al. (2021). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Center for Biotechnology Information.
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Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of Fenofibric Acid Methyl Ester Analysis
Abstract
This application note details a systematic approach to the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Fenofibric Acid Methyl Ester. The method is designed for use in quality control and research environments for the quantification of the analyte and its degradation products. Chromatographic separation was achieved on a C18 column (250 mm x 4.6 mm, 5 µm) using a mobile phase of acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) in a 70:30 v/v ratio, with a flow rate of 1.0 mL/min and UV detection at 286 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[1][2][3] Forced degradation studies confirmed the method's stability-indicating capability.
Introduction
Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate, which is widely used in the treatment of hypercholesterolemia and mixed dyslipidemia.[4][5] this compound is a key derivative and an important reference compound in the synthesis and analysis of fenofibrate and related substances.[6] A robust and reliable analytical method is crucial for ensuring the quality, purity, and stability of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.[7]
The objective of this work was to develop and validate a stability-indicating RP-HPLC method for this compound, as per ICH guidelines.[1][8][9] A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation and can separate the degradation products from the parent drug.[7][10] This was achieved through forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.[10][11][12]
Principle of the Method
Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Nonpolar analytes, like this compound, interact more strongly with the stationary phase and are retained longer. By optimizing the mobile phase composition and pH, a precise separation of the analyte from potential impurities and degradants can be achieved.
Materials and Methods
3.1 Reagents and Chemicals
-
This compound Reference Standard (Purity ≥99%)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
High-Purity Water (from a water purification system)
3.2 Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic data was acquired and processed using appropriate chromatography software.
3.3 Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (70:30 v/v) was prepared. The pH of the water was adjusted to 2.5 using orthophosphoric acid before mixing. The mobile phase was filtered through a 0.45 µm membrane filter and degassed.[13]
-
Diluent: The mobile phase was used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and make up to volume with the diluent.
Method Development and Optimization
The primary goal was to achieve a symmetric peak for the analyte with good resolution from any potential degradation products, within a reasonable run time.
-
Column Selection: A C18 column was chosen as it is a versatile, nonpolar stationary phase suitable for retaining the moderately nonpolar this compound. A 250 mm x 4.6 mm, 5 µm particle size column was selected to ensure high efficiency and resolution.[13]
-
Wavelength Selection: A UV scan of this compound in the diluent showed a maximum absorbance at 286 nm. This wavelength was selected for detection to ensure maximum sensitivity.[13]
-
Mobile Phase Optimization: An isocratic mobile phase was chosen for its simplicity and robustness. Various ratios of acetonitrile and water were tested. A 70:30 (v/v) ratio of acetonitrile to acidified water provided a good balance between retention time and peak shape. Acidifying the aqueous phase to pH 2.5 with orthophosphoric acid helped to produce sharp, symmetrical peaks.[13]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to be optimal, providing good separation without generating excessive backpressure. The column temperature was maintained at ambient (25 °C).
Caption: Workflow for HPLC Method Development.
Final Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (pH 2.5 with Orthophosphoric Acid) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Column Temperature | Ambient (25 °C) |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.[1][2][3][8]
6.1 System Suitability System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[14] A solution of 100 µg/mL was injected five times. The acceptance criteria were:
-
Theoretical Plates (N): > 2000[16]
6.2 Specificity (Forced Degradation) Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][11][12] A 1000 µg/mL solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.[11]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Solid drug substance kept at 80°C for 48 hours.[11]
-
Photolytic Degradation: Solid drug substance exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[11]
Stressed samples were diluted to 100 µg/mL and analyzed. The chromatograms were evaluated for the resolution between the parent peak and any degradation product peaks.
6.3 Linearity Linearity was evaluated by analyzing a series of solutions at five concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
6.4 Accuracy (% Recovery) Accuracy was determined by the standard addition method. The drug product matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate. The percentage recovery was calculated.
6.5 Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess variability. The % RSD was calculated for both sets of measurements.
6.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
6.7 Robustness The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% Acetonitrile)
-
pH of the aqueous phase (± 0.2 units)
The effect on system suitability parameters was observed.
Caption: Inter-relationship of Method Validation Parameters.
Results and Discussion
The developed method produced a sharp, symmetrical peak for this compound at a retention time of approximately 6.5 minutes.
System Suitability Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor (T) | 1.15 | ≤ 2.0 |
| Theoretical Plates (N) | 6800 | > 2000 |
| % RSD of Peak Area | 0.45% | ≤ 2.0% |
Specificity In all forced degradation conditions, the main peak of this compound was well-resolved from all degradation product peaks, with a resolution of >2.0. This demonstrates the stability-indicating nature of the method. The most significant degradation was observed under basic hydrolysis conditions.
Linearity, Accuracy, and Precision
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.52% Intermediate: 0.78% | ≤ 2.0% |
Sensitivity and Robustness
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
Robustness: No significant changes in chromatographic performance or system suitability were observed when small variations were made to the method parameters, indicating the method is robust for routine use.
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The successful resolution of the analyte from its degradation products confirms that the method is stability-indicating and suitable for routine quality control analysis and stability studies of this compound in bulk drug and intermediates.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005).
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003).
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995).
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Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.
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PubChem. Fenofibric Acid Compound Summary. National Center for Biotechnology Information.
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MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. (2025).
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ChemicalBook. Fenofibric acid | 42017-89-0.
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BenchChem. Forced Degradation Studies for Stability-Indicating HPLC Methods.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
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Drugs.com. Fenofibric Acid: Package Insert / Prescribing Info / MOA. (2025).
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Pharmaguideline. System Suitability in HPLC Analysis.
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
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USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
-
Niraimathi, V., et al. Method Development And Validation For Estimation of Fenofibric Acid By RP-UPLC. Indo American Journal of Pharm Research. (2015).
-
Jain, N., et al. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Atorvastatin Calcium and Fenofibrate in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences. (2008).
- Patel, H., et al. Simultaneous quantification of rosuvastatin and fenofibric acid by HPLC-UV in rat plasma and its application to pharmacokinetic study.
-
Singh, S., et al. Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. (2025).
-
Patil, S. M., et al. A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical Sciences and Research.
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Application Notes and Protocols for the Use of Fenofibric Acid Methyl Ester as a Reference Standard in Chromatography
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the use of Fenofibric Acid Methyl Ester as a reference standard in chromatographic assays. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of this reference material in the accurate quantification and quality control of fenofibric acid and related compounds. The guide offers in-depth methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), underpinned by a rigorous adherence to scientific principles and regulatory expectations. Each protocol is presented with a causal explanation for experimental choices, ensuring a deep understanding of the analytical workflow. Furthermore, this document is structured to serve as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.
Introduction: The Crucial Role of a Well-Characterized Reference Standard
Fenofibric acid is the active metabolite of the prodrug fenofibrate, a widely prescribed lipid-regulating agent.[1][2] Accurate quantification of fenofibric acid in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring therapeutic efficacy and patient safety. The use of a well-characterized reference standard is the cornerstone of any quantitative analytical method, providing the benchmark against which the analyte of interest is measured.
This compound (CAS 42019-07-8) serves as an excellent reference standard for the chromatographic analysis of fenofibric acid and its parent drug, fenofibrate.[3][4][5] As the methyl ester of the active metabolite, it shares a very similar chromophore, making it suitable for UV-based detection methods, and possesses the requisite volatility for gas chromatographic analysis. Its use mitigates the potential for issues related to the free carboxylic acid group of fenofibric acid, such as peak tailing in reversed-phase HPLC.
This guide will detail two primary chromatographic approaches for the utilization of this compound as a reference standard: a stability-indicating HPLC-UV method and a complementary GC-MS method.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the reference standard is fundamental to method development.
| Property | Value | Source |
| Chemical Name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid methyl ester | [3][4][5] |
| CAS Number | 42019-07-8 | [3][4][5] |
| Molecular Formula | C₁₈H₁₇ClO₄ | [3][4][5] |
| Molecular Weight | 332.78 g/mol | [3][4][5] |
| Appearance | White to Off-White Powder | [1] |
| Melting Point | 89 °C | [3] |
| Solubility | Soluble in methanol, acetonitrile, and other organic solvents. Poorly soluble in water. | Inferred from[6][7] |
| UV Absorbance Max | Approximately 286 nm (in methanol/acetonitrile) | [2][8] |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is the predominant technique for the analysis of non-volatile and thermally labile compounds in the pharmaceutical industry, making it the primary choice for the quality control of fenofibric acid.[9][10][11]
Rationale for Method Design
The selected HPLC method is a reversed-phase isocratic method, chosen for its robustness, reproducibility, and ability to separate fenofibric acid and its methyl ester from potential degradation products. A C18 column is employed due to its wide applicability and excellent retention characteristics for moderately non-polar compounds like fenofibric acid and its ester. The mobile phase, a mixture of acetonitrile and acidified water, provides good peak shape and resolution. The acidic modifier (orthophosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group of fenofibric acid, thereby preventing peak tailing and ensuring symmetrical peaks. The detection wavelength of 286 nm is selected based on the UV absorbance maximum of the shared chromophore in fenofibric acid and its methyl ester.[2][8]
Equipment and Reagents
-
HPLC system with a UV detector, pump, autosampler, and column oven
-
Data acquisition and processing software
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Orthophosphoric acid (85%, analytical grade)
Detailed Protocol: HPLC-UV Analysis
Step 1: Preparation of Mobile Phase
-
Prepare an aqueous solution of 0.1% v/v orthophosphoric acid by adding 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC-grade water.
-
The mobile phase consists of a 75:25 (v/v) mixture of acetonitrile and 0.1% orthophosphoric acid in water.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing.
Step 2: Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the analyte in the test samples. A suggested range is 5 µg/mL to 100 µg/mL.
Step 3: Preparation of Sample Solution
-
Accurately weigh a quantity of the test sample (e.g., powdered tablets, bulk drug substance) expected to contain a known amount of fenofibric acid.
-
Transfer the weighed sample to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase and sonicate to dissolve the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Step 4: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 286 nm |
| Run Time | Approximately 10 minutes |
Step 5: Data Analysis and Calculation
-
Inject the working standard solutions in ascending order of concentration to establish a calibration curve.
-
Plot the peak area of this compound against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Inject the prepared sample solution.
-
Determine the concentration of fenofibric acid in the sample solution using the calibration curve equation.
-
Calculate the amount of fenofibric acid in the original test sample, taking into account the initial sample weight and dilution factors.
Analytical Workflow Diagram
Caption: HPLC-UV analytical workflow.
Gas Chromatography (GC-MS) Method
While HPLC is the primary method for fenofibric acid analysis, GC can be a valuable complementary technique, particularly for the identification and quantification of volatile impurities or for analyses where derivatization is already part of the sample preparation.[9][11] this compound, being an ester, is sufficiently volatile for direct GC analysis without the need for further derivatization, which would be required for the free fenofibric acid.[12][13]
Rationale for Method Design
A GC-MS method provides high separation efficiency and the structural information from the mass spectrometer allows for definitive identification of the analyte and any related substances.[14][15] The use of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for the separation of moderately polar compounds like this compound. A temperature-programmed oven allows for the efficient elution of the analyte while maintaining good peak shape.
Equipment and Reagents
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
GC vials with inserts
-
This compound Reference Standard
-
Toluene (GC grade or equivalent high purity solvent)
-
Helium (carrier gas, high purity)
Detailed Protocol: GC-MS Analysis
Step 1: Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with toluene.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with toluene to cover the desired concentration range (e.g., 1 µg/mL to 50 µg/mL).
Step 2: Preparation of Sample Solution
-
Prepare a sample solution containing the analyte in toluene at a concentration that falls within the range of the calibration standards. This may involve extraction and/or dilution steps depending on the sample matrix.
-
Transfer an aliquot of the final solution to a GC vial.
Step 3: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150 °C for 1 min, Ramp: 20 °C/min to 300 °C, Hold: 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Step 4: Data Analysis and Calculation
-
Inject the working standard solutions to generate a calibration curve.
-
Plot the peak area of the characteristic ion for this compound against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² ≥ 0.995).
-
Inject the sample solution and determine the concentration of the analyte using the calibration curve.
-
Calculate the amount of the analyte in the original sample, accounting for any dilutions.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
Both the HPLC-UV and GC-MS methods must be validated to demonstrate their suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | Peak purity analysis should show no co-eluting peaks. Resolution between the analyte and closest eluting peak should be >1.5. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 for HPLC, ≥ 0.995 for GC. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, different analyst/instrument): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision at LOQ should be RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters such as mobile phase composition (±2%), pH (±0.2), column temperature (±5 °C), and flow rate (±10%) are varied. |
Forced Degradation Studies for Stability-Indicating Method Validation
To establish the stability-indicating nature of the HPLC-UV method, forced degradation studies must be performed on the drug substance.[17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][19]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80 °C for 30 minutes.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.
After exposure, the stressed samples are analyzed by the developed HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main analyte peak, confirming the method's specificity and stability-indicating capability.
Troubleshooting
Even with robustly developed methods, chromatographic issues can arise.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing (HPLC) | Silanol interactions, column degradation, incorrect mobile phase pH. | Ensure mobile phase pH is appropriate to suppress ionization. Use a new column or a column with end-capping. |
| Ghost Peaks (HPLC) | Contamination in the mobile phase, injector, or sample. | Use high-purity solvents. Flush the system. Ensure proper sample cleanup. |
| Retention Time Drift | Change in mobile phase composition, column temperature fluctuation, leaks. | Prepare fresh mobile phase. Use a column oven. Check for leaks in the system.[20] |
| Poor Resolution | Inappropriate mobile phase, column aging, flow rate too high. | Optimize mobile phase composition. Replace the column. Reduce the flow rate. |
| High Backpressure (HPLC) | Column frit blockage, particulate matter in the sample. | Filter all samples and mobile phases. Back-flush the column. Replace the column if necessary.[21] |
Conclusion
This compound is a highly suitable and reliable reference standard for the chromatographic analysis of fenofibric acid. The detailed HPLC-UV and GC-MS protocols provided in this guide offer robust and validated methods for the accurate quantification and identification of this important active pharmaceutical ingredient. By adhering to the principles of method validation outlined herein, laboratories can ensure the integrity and trustworthiness of their analytical data, thereby supporting drug development and quality control in a scientifically sound and regulatory-compliant manner.
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Retrieved from [Link]
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Restek. (n.d.). GC Derivatization. Retrieved from [Link]
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AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
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Protocol for synthesizing Fenofibric Acid Methyl Ester from Fenofibric Acid
Abstract
This document provides a comprehensive guide for the synthesis of fenofibric acid methyl ester from fenofibric acid. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring both efficacy and safety in the laboratory setting. The synthesis is achieved through a classic Fischer esterification, a cornerstone of organic synthesis, providing a practical application of this fundamental reaction.
Introduction
Fenofibric acid is the active metabolite of the widely prescribed lipid-regulating drug, fenofibrate.[1][2] The study of fenofibric acid and its derivatives is crucial for understanding its pharmacological activity, metabolic pathways, and for the development of new therapeutic agents. This compound serves as a key reference standard for the calibration of analytical instrumentation such as High-Performance Liquid Chromatography (HPLC).[3][4] Its synthesis is a common requirement in pharmaceutical research and quality control laboratories.
This application note details a straightforward and efficient protocol for the synthesis of this compound via the Fischer esterification of fenofibric acid with methanol, using sulfuric acid as a catalyst. This method is selected for its reliability and the use of readily available reagents.
Physicochemical Properties and Safety Information
A thorough understanding of the properties and hazards associated with all chemicals is paramount for safe and effective experimentation.
Reagents and Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| Fenofibric Acid | C₁₇H₁₅ClO₄ | 318.75 | 177-179[1] | Harmful if swallowed, very toxic to aquatic life.[5][6][7] |
| Methanol | CH₄O | 32.04 | -97.6 | Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[8][9][10][11] |
| Sulfuric Acid | H₂SO₄ | 98.07 | 10 | Causes severe skin burns and eye damage. May be corrosive to metals.[12][13][14][15] |
| This compound | C₁₈H₁₇ClO₄ | 332.78 | 89[3] | Harmful if swallowed.[3] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[9][15]
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthesis Protocol: Fischer Esterification
The synthesis of this compound is achieved through the acid-catalyzed esterification of fenofibric acid with methanol.
Reaction Scheme
Caption: Fischer Esterification of Fenofibric Acid.
Materials and Equipment
-
Fenofibric Acid (C₁₇H₁₅ClO₄)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve fenofibric acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of fenofibric acid).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. An exothermic reaction will occur, so add the acid dropwise and ensure the flask is cool.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.[16]
Experimental Workflow and Characterization
A logical workflow is essential for the successful synthesis and validation of the target compound.
Synthesis and Purification Workflow
Caption: Workflow for Synthesis and Purification.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 89 °C[3] |
| ¹H NMR | The spectrum should show a characteristic singlet for the methyl ester protons around δ 3.7 ppm, in addition to the aromatic and other aliphatic protons of the fenofibric acid backbone.[4] |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (332.78 g/mol ).[4] |
| FT-IR | The IR spectrum should show the appearance of a C=O stretching band for the ester at approximately 1730 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid. |
Conclusion
The protocol described in this application note provides a reliable and well-documented method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can confidently produce this important reference standard for their analytical and developmental needs. The principles of Fischer esterification are clearly illustrated in this practical laboratory procedure.
References
- Methanol MSDS. (2013).
- Sulphuric Acid Safety Data Sheet. (2018).
- Sulfuric acid - SAFETY DATA SHEET. (2009).
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Lupin. (2013). MSDS Fenofibric acid DR caps. Retrieved from [Link]
- Material Safety Data Sheet: Sulfuric Acid. (2015).
- Methanol Safety Data Sheet. (n.d.).
-
CPAchem. (2024). Safety data sheet - Fenofibric acid. Retrieved from [Link]
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Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019). SciELO. Retrieved from [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). PMC - NIH. Retrieved from [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019). ResearchGate. Retrieved from [Link]
- A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.).
- Method of synthesizing fenofibrate. (n.d.). Google Patents.
- Novel method of synthesizing fenofibrate. (n.d.). Google Patents.
- NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE. (n.d.). Google Patents.
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem. Retrieved from [Link]
- Preparation method of high purity fenofibric acid. (n.d.). Google Patents.
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Method of synthesizing fenofibrate. (2008). ResearchGate. Retrieved from [Link]
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Fenofibric Acid Methyl Ester applications in metabolic research
An In-Depth Guide to the Application of Fenofibric Acid and Its Derivatives in Metabolic Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Fenofibric Acid and its ester derivatives, such as Fenofibric Acid Methyl Ester, in the field of metabolic research. We will delve into the core mechanisms, provide field-tested experimental protocols, and offer insights into data interpretation.
Foundational Understanding: Fenofibric Acid as a Metabolic Modulator
Fenofibric acid is the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate.[1] Fenofibrate itself is a prodrug that is rapidly hydrolyzed by esterases in the body to yield fenofibric acid.[2] This active form is the primary effector molecule responsible for the pharmacological actions observed in metabolic regulation. This compound is an ester derivative of fenofibric acid, often used in research settings as a reference compound or a tool for laboratory investigations.[3][4]
The principal mechanism of action for fenofibric acid is the potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][6] PPARα is a nuclear receptor that functions as a transcription factor, playing a pivotal role in regulating the expression of a multitude of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[7]
The PPARα Signaling Pathway
Upon binding to PPARα, fenofibric acid induces a conformational change in the receptor. This allows it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes that orchestrate a cascade of metabolic effects.
Caption: PPARα activation pathway by Fenofibric Acid.
Application Notes: Key Research Areas
Fenofibric acid's potent activity on PPARα makes it an invaluable tool for investigating several facets of metabolic disease.
A. Lipid and Lipoprotein Metabolism
This is the most well-characterized application. Fenofibric acid comprehensively remodels the lipid profile primarily by:
-
Reducing Triglycerides: It enhances the clearance of triglyceride-rich particles (like VLDL) from the plasma by increasing the expression of lipoprotein lipase (LPL) and decreasing the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[2][6]
-
Increasing HDL Cholesterol: It stimulates the production of Apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL).[2][5]
-
Modulating LDL Particles: It promotes a shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles, which are cleared more rapidly.[2][5]
-
Boosting Fatty Acid Oxidation: It upregulates genes encoding for enzymes involved in the beta-oxidation of fatty acids, primarily in the liver.[5][8]
Table 1: Summary of Fenofibric Acid Effects on Lipid Parameters
| Parameter | Typical Change | Primary Mechanism |
|---|---|---|
| Triglycerides (TG) | ↓ 20% - 50%[9] | ↑ LPL activity, ↓ ApoC-III production[2] |
| HDL Cholesterol | ↑ 10% - 30%[9] | ↑ ApoA-I and ApoA-II synthesis[5] |
| LDL Cholesterol | ↓ 5% - 20% or Variable[9] | ↑ Catabolism of larger LDL particles[2] |
| VLDL Cholesterol | ↓ Significant Decrease | ↑ Clearance of TG-rich particles[6] |
| Free Fatty Acids | ↓ Decrease | ↑ Hepatic fatty acid uptake & β-oxidation[10] |
B. Insulin Resistance and Type 2 Diabetes
The link between lipid metabolism and insulin sensitivity is a critical area of research. Fenofibric acid has been shown to improve insulin sensitivity in both animal and human studies.[10][11] The proposed mechanisms include:
-
Reduced Lipotoxicity: By increasing fatty acid oxidation, fenofibric acid may reduce the accumulation of lipid intermediates in tissues like muscle and liver, which is known to contribute to insulin resistance.[10]
-
Modulation of Adiponectin: Some studies suggest that fenofibrate can increase the expression of adiponectin receptors, enhancing the signaling of this insulin-sensitizing hormone.[10]
-
Anti-inflammatory Action: Chronic low-grade inflammation is a key feature of insulin resistance. Fenofibric acid exhibits anti-inflammatory properties, which may contribute to its metabolic benefits.[5][7]
However, its effect on glucose metabolism can be variable, with some studies showing no significant change in glycemic variables.[12] This makes it an interesting tool to dissect the differential regulation of lipid and glucose homeostasis.
C. Cardiovascular Disease and Inflammation
Beyond lipids, fenofibric acid has pleiotropic effects relevant to cardiovascular research. It has been shown to reduce levels of inflammatory markers such as C-reactive protein (CRP) and fibrinogen.[5] This anti-inflammatory activity is thought to occur through PPARα-mediated negative interference with pro-inflammatory signaling pathways like NF-κB.[7] Despite these beneficial effects on surrogate markers, large clinical trials have yielded mixed results on the reduction of major cardiovascular events, particularly when added to statin therapy.[13][14] This discrepancy makes it a compelling subject for research into residual cardiovascular risk beyond LDL cholesterol.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear causality behind the experimental choices.
A. Protocol 1: In Vitro Assessment of PPARα Target Gene Expression in Human Hepatocytes
This protocol allows for the direct assessment of fenofibric acid's ability to activate PPARα and induce target gene transcription in a controlled cellular environment.
Objective: To quantify the change in mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1, APOA1) in HepG2 cells following treatment with fenofibric acid.
Workflow Diagram:
Caption: Workflow for in vitro analysis of gene expression.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HepG2 human hepatoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Seeding:
-
Seed 0.5 x 10⁶ cells per well in a 6-well plate and allow them to adhere for 24 hours until they reach 70-80% confluency.
-
-
Preparation of Fenofibric Acid Stock:
-
Prepare a 100 mM stock solution of Fenofibric Acid (or its methyl ester derivative) in DMSO. Rationale: DMSO is a standard solvent for hydrophobic compounds like fenofibric acid.
-
Further dilute the stock solution in serum-free media to create working concentrations. The final DMSO concentration in the media should not exceed 0.1%.
-
-
Treatment:
-
Aspirate the growth media from the cells. Wash once with Phosphate-Buffered Saline (PBS).
-
Add 2 mL of treatment media to each well. Include the following groups (in triplicate):
-
Vehicle Control (0.1% DMSO)
-
Fenofibric Acid (e.g., 10 µM, 50 µM, 100 µM)
-
-
Incubate the plates for 24 hours. Rationale: 24 hours is typically sufficient to observe significant changes in the transcription of target genes.
-
-
RNA Isolation and qPCR:
-
After incubation, aspirate the media and lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry for target genes (e.g., CPT1A, ACOX1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Results are expressed as fold change relative to the vehicle-treated control group.
-
B. Protocol 2: In Vivo Assessment of Lipid-Lowering Efficacy in a Murine Model
This protocol evaluates the systemic effects of fenofibric acid on dyslipidemia using a diet-induced obesity mouse model.
Objective: To determine the effect of daily oral administration of fenofibric acid on plasma triglyceride and cholesterol levels in C57BL/6J mice fed a high-fat diet.
Step-by-Step Methodology:
-
Animal Model and Diet:
-
Use male C57BL/6J mice (8-10 weeks old). Rationale: This strain is widely used and susceptible to diet-induced obesity and dyslipidemia.
-
Acclimatize mice for one week on a standard chow diet.
-
Induce dyslipidemia by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
-
-
Grouping and Dosing:
-
Randomly assign mice to two groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)
-
Fenofibric Acid (e.g., 100 mg/kg/day)
-
-
Prepare the fenofibric acid suspension fresh daily.
-
Administer the treatment daily via oral gavage for 4 weeks. Rationale: Oral gavage ensures accurate dosing. A 4-week period is generally sufficient to observe significant changes in lipid profiles.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Observe animals daily for any signs of toxicity.
-
-
Blood Collection and Analysis:
-
At baseline (before treatment) and at the end of the 4-week treatment period, collect blood samples.
-
Collect blood from the tail vein or retro-orbital sinus into EDTA-coated tubes after a 4-6 hour fast. Rationale: Fasting is crucial for accurate measurement of triglyceride levels.
-
Separate plasma by centrifugation (2000 x g for 15 minutes at 4°C).
-
Store plasma at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure plasma concentrations of total cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic colorimetric assay kits.
-
Calculate non-HDL cholesterol (Total Cholesterol - HDL Cholesterol).
-
-
Data Analysis:
-
Compare the changes in lipid parameters from baseline to endpoint between the vehicle and fenofibric acid-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
C. Protocol 3: Analytical Method for Fenofibric Acid Quantification in Plasma
Accurate quantification of the compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This is a summary of a typical UHPLC-UV method.[15][16]
Objective: To determine the concentration of fenofibric acid in rodent plasma.
Table 2: Example UHPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | Ultra-High Performance Liquid Chromatography with UV detector |
| Column | Reversed-phase C18 (e.g., Acquity® BEH C18, 1.7 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 65:35, v/v)[16] |
| Flow Rate | 0.3 mL/min[16] |
| Detection Wavelength | 284 nm[16] |
| Run Time | ~2.5 minutes[16] |
| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation and injection of the supernatant. |
| Quantification | Based on a standard curve prepared by spiking known concentrations of fenofibric acid into blank plasma. |
| Concentration Range | 100 - 10,000 ng/mL[15] |
References
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Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid. (n.d.). National Center for Biotechnology Information. [Link]
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What is the mechanism of Fenofibrate? (2024). Patsnap Synapse. [Link]
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Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. (2017). Saudi Pharmaceutical Journal. [Link]
-
Fibric Acid Antilipemic Agents. (2023). StatPearls. [Link]
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Fenofibrate and Insulin Resistance. (2012). UAB Digital Commons. [Link]
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What is the mechanism of action of fenofibrate? (n.d.). Dr.Oracle. [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Regulation of lipid metabolism and gene expression by fenofibrate in hamsters. (2001). Biochimica et Biophysica Acta. [Link]
-
Effects of micronized fenofibrate on insulin resistance in patients with metabolic syndrome. (2004). Clinical Pharmacology & Therapeutics. [Link]
-
A Review of Time Courses and Predictors of Lipid Changes with Fenofibric Acid-Statin Combination. (2013). Cardiovascular Drugs and Therapy. [Link]
-
Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. (2017). PubMed. [Link]
-
Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. (2010). Vascular Health and Risk Management. [Link]
-
Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. (2010). Dove Medical Press. [Link]
-
Fenofibric acid does not reduce cardiac risk. (2011). PACE-CME. [Link]
-
A chemical switch regulates fibrate specificity for peroxisome proliferator-activated receptor alpha (PPARalpha ) versus liver X receptor. (2004). The Journal of Biological Chemistry. [Link]
-
Addition of fenofibric acid improves treatment of mixed dyslipidemia. (2010). The Doctor's Channel. [Link]
-
Fenofibrate may reduce heart disease risk in some patients with type 2 diabetes. (2016). ScienceDaily. [Link]
-
Fenofibrate and Fenofibric Acid Analysis by Capillary Electrophoresis. (2004). Electrophoresis. [Link]
-
HPLC detection of fenofibric acid. (n.d.). ResearchGate. [Link]
-
Fenofibrate Decreases Insulin Clearance and Insulin Secretion to Maintain Insulin Sensitivity. (2012). The Journal of Biological Chemistry. [Link]
-
Fenofibrate Has Beneficial Effects on Lipid Profile But Has No Effect on Glucose Metabolism in Type 2 Diabetic Patients. (2011). Brieflands. [Link]
-
Fenofibrate, tablets and capsules all formulations and strengths CCDS update. (n.d.). GOV.UK. [Link]
-
Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. (2018). Journal of Applied Pharmaceutical Science. [Link]
-
Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. (2018). Journal of Applied Pharmaceutical Science. [Link]
-
Fenofibric Acid Protects Rod Precursor and Müller Cells from Oxidative Stress and Hypoxia in a PPAR-alpha-Dependent Mechanism. (2013). Investigative Ophthalmology & Visual Science. [Link]
-
Impact of Fenofibrate on Type 2 Diabetes Patients with Features of the Metabolic Syndrome: Subgroup Analysis From FIELD. (2009). Current Medical Research and Opinion. [Link]
-
Fenofibrate. (2008). accessdata.fda.gov. [Link]
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Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. (2014). World Journal of Gastroenterology. [Link]
-
Fenofibrate. (n.d.). PubChem. [Link]
-
Fenofibrate and Metabolic Syndrome. (2011). Journal of Obesity. [Link]
-
In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. (2008). Drug Metabolism and Disposition. [Link]
-
Fenofibric Acid: Package Insert / Prescribing Info / MOA. (2023). Drugs.com. [Link]
-
The Effects of Fenofibric Acid Alone and With Statins on the Prevalence of Metabolic Syndrome and Its Diagnostic Components in Patients With Mixed Dyslipidemia. (2011). Diabetes Care. [Link]
-
Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. (2010). ResearchGate. [Link]
-
[Metabolism of fenofibrate and fenofibric acid in vivo and in cultures of liver epithelial cells (author's transl)]. (1980). La Nouvelle Presse Médicale. [Link]
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Application Notes and Protocols for the Experimental Use of Fenofibric Acid Methyl Ester in Lipid Metabolism Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of Fenofibric Acid Methyl Ester (FAME) in lipid metabolism studies. Fenofibric acid, the active metabolite, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a critical nuclear receptor that governs the transcription of genes involved in lipid and lipoprotein metabolism.[1][2][3] These notes offer an in-depth exploration of the mechanism of action, detailed protocols for both in-vitro and in-vivo applications, and guidelines for data analysis, grounded in established scientific literature.
Introduction and Scientific Background
Fenofibric acid is the pharmacologically active metabolite of the prodrug fenofibrate, a widely used therapeutic agent for treating dyslipidemia, particularly hypertriglyceridemia.[2][4][5] this compound (FAME) is an esterified form of this active moiety, suitable for research applications.[6] Upon administration in biological systems, it is anticipated that cellular esterases hydrolyze the methyl ester, releasing the active fenofibric acid to exert its biological effects.[3][7]
The primary molecular target of fenofibric acid is PPARα, a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[8][9] Activation of PPARα orchestrates a profound shift in cellular metabolism, promoting the uptake, utilization, and catabolism of fatty acids while modulating lipoprotein synthesis and clearance. This makes FAME an invaluable tool for investigating the molecular underpinnings of lipid homeostasis and for the preclinical evaluation of novel therapeutic strategies targeting metabolic disorders.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring experimental reproducibility.
| Property | Value | Reference |
| Chemical Name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid Methyl Ester | [6] |
| Synonym | This compound | [6] |
| CAS Number | 42019-07-8 | [6] |
| Molecular Formula | C₁₈H₁₇ClO₄ | [6] |
| Molecular Weight | 332.78 g/mol | [6] |
| Purity | ≥95% (Recommended for research use) | [6] |
| Solubility | Soluble in DMSO, Ethanol, Methanol. Poorly soluble in water. | [10] |
| Storage | Store at -20°C for long-term stability. Protect from light. | [11] |
Safety Precautions
Researchers must consult the full Safety Data Sheet (SDS) before use.
-
Hazard: Harmful if swallowed.[12][13] Toxic to aquatic life with long-lasting effects.[12][13]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid generating dust.[11] Wash hands thoroughly after handling.[12][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12][13]
Core Mechanism of Action: PPARα Activation
The biological effects of fenofibric acid are mediated predominantly through the activation of PPARα.[1][15] This process involves a series of molecular events that translate ligand binding into a transcriptional response.
-
Ligand Binding: Fenofibric acid (hydrolyzed from FAME) enters the nucleus and binds to the ligand-binding domain (LBD) of PPARα.[8]
-
Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[16]
-
DNA Binding: The PPARα/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[17]
-
Transcriptional Regulation: This binding event recruits coactivator proteins, initiating the transcription of genes that regulate lipid metabolism.[17]
The key downstream effects include:
-
Increased Fatty Acid Catabolism: Upregulation of genes involved in mitochondrial and peroxisomal β-oxidation (e.g., CPT1A, ACO), leading to increased breakdown of fatty acids.[1][18]
-
Reduced Plasma Triglycerides: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of its inhibitor, Apolipoprotein C-III (APOC3).[5][9][19]
-
Modulation of Lipoprotein Levels: Increased production of HDL-associated apolipoproteins (APOA1, APOA2) and a shift in LDL particles from small, dense, atherogenic forms to larger, more buoyant particles.[5][15][20]
Application I: In Vitro Cell-Based Assays
In vitro models are essential for dissecting the direct cellular and molecular effects of FAME, independent of systemic influences. Human hepatoma cell lines, such as HepG2, are widely used as they retain key functions of liver lipid metabolism and lipoprotein secretion.[21][22]
Rationale and Experimental Design
The primary goal is to quantify the dose-dependent effects of FAME on gene expression, protein levels, and functional metabolic endpoints (e.g., triglyceride accumulation, fatty acid oxidation). A robust design includes:
-
Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve FAME.
-
Dose-Response: A range of FAME concentrations to determine the EC₅₀ (half-maximal effective concentration).
-
Positive Control (Optional): A known PPARα agonist to validate the assay system.
-
Time-Course: Analysis at different time points to capture both early and late transcriptional events.
| Parameter | Recommended Range | Rationale |
| Cell Line | HepG2, Huh7, Primary Hepatocytes | Relevant models for hepatic lipid metabolism.[22][23] |
| FAME Concentration | 1 µM - 100 µM | Spans the reported EC₅₀ for PPARα activation by fenofibric acid (~9.5 µM) and concentrations used in prior studies.[8][16] |
| Incubation Time | 6-24 hours (Gene Expression) 24-48 hours (Protein/Metabolite) | Allows sufficient time for transcriptional, translational, and metabolic changes. |
| Vehicle | DMSO (≤0.1% final concentration) | Common solvent for lipophilic compounds; concentration should be non-toxic. |
Step-by-Step Protocol: Gene Expression Analysis in HepG2 Cells
This protocol details the steps to measure changes in the mRNA levels of key PPARα target genes.
-
Cell Seeding:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 0.5 x 10⁶ cells per well in a 6-well plate and allow them to adhere and reach 70-80% confluency (approx. 24 hours).
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of FAME in DMSO.
-
Perform serial dilutions in serum-free media to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Prepare a vehicle control with the equivalent highest percentage of DMSO.
-
-
Cell Treatment:
-
Aspirate the growth medium from the cells and wash once with Phosphate-Buffered Saline (PBS).
-
Add 2 mL of the prepared treatment or vehicle media to each well.
-
Incubate for the desired time (e.g., 24 hours) at 37°C, 5% CO₂.
-
-
RNA Isolation:
-
Aspirate the media and wash cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit like TRIzol or Qiagen RNeasy).
-
Isolate total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers for target genes (e.g., CPT1A, APOC3, LPL) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Application II: In Vivo Animal Studies
In vivo models are crucial for understanding the systemic effects of FAME on lipid metabolism, integrating the responses of multiple organs (liver, adipose tissue, muscle). A common and relevant model is the high-fat diet (HFD)-induced hyperlipidemic mouse.[24][25]
Rationale and Experimental Design
This model mimics aspects of human metabolic syndrome, providing a robust platform to assess the efficacy of lipid-lowering agents.
-
Animal Model: C57BL/6J mice are highly susceptible to diet-induced obesity and dyslipidemia.[26]
-
Diet: A diet with 45-60% of calories from fat is typically used to induce the phenotype over 8-16 weeks.
-
Groups:
-
Control: Mice on a standard chow diet + vehicle.
-
HFD-Vehicle: Mice on a high-fat diet + vehicle. This is the primary comparison group.
-
HFD-FAME: Mice on a high-fat diet + FAME treatment.
-
-
Administration: Oral gavage is the preferred route to mimic clinical administration.
| Parameter | Recommended Guideline | Rationale |
| Animal Model | Male C57BL/6J mice, 8 weeks old | Standard model for diet-induced dyslipidemia.[26] |
| Diet | High-Fat Diet (45-60% kcal from fat) | Induces hypertriglyceridemia, hypercholesterolemia, and obesity.[25] |
| FAME Dosage | 10 - 100 mg/kg/day | Doses in this range have been shown to be effective for fibrates in rodent models.[27] |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 | A common, safe vehicle for oral administration of suspended compounds. |
| Treatment Duration | 2 - 4 weeks | Sufficient time to observe significant changes in plasma lipids and gene expression. |
Step-by-Step Protocol: HFD Mouse Model
-
Acclimatization and Diet Induction:
-
Acclimatize male C57BL/6J mice for one week on a standard chow diet.
-
Switch the designated groups to the high-fat diet. Monitor body weight and food intake weekly. Continue the HFD for 8-12 weeks until a stable hyperlipidemic phenotype is established (verified by baseline blood lipid measurements).
-
-
Grouping and Treatment:
-
Randomize HFD-fed mice into vehicle and FAME treatment groups based on body weight and plasma triglyceride levels.
-
Prepare FAME suspension in the vehicle (e.g., 0.5% CMC) daily before administration.
-
Administer the compound or vehicle via oral gavage once daily for the duration of the study (e.g., 4 weeks).
-
-
Monitoring and Sample Collection:
-
Continue to monitor body weight and food intake.
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Collect blood via cardiac puncture or tail vein into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Euthanize the animals and harvest tissues (liver, epididymal white adipose tissue). Snap-freeze a portion in liquid nitrogen for molecular analysis and fix another portion in 10% neutral buffered formalin for histology.
-
-
Endpoint Analysis:
-
Plasma Analysis: Use commercial colorimetric assay kits to measure total cholesterol, triglycerides, HDL, and LDL levels in the plasma.
-
Liver Analysis:
-
Histology: Perform Oil Red O staining on frozen liver sections to visualize neutral lipid accumulation.
-
Gene Expression: Isolate RNA from snap-frozen liver tissue and perform qPCR for target genes as described in the in vitro protocol.
-
Lipid Content: Homogenize liver tissue and perform a lipid extraction to quantify hepatic triglyceride and cholesterol content.
-
-
Analytical Techniques for Lipid Profiling
A comprehensive study requires robust analytical methods to quantify changes in lipid species.
-
Colorimetric Assays: These are widely available, cost-effective, and suitable for high-throughput analysis of total triglycerides and cholesterol in plasma and tissue lysates.[24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for lipidomics.[28][29] It allows for the separation, identification, and quantification of hundreds of individual lipid species, providing a deep and unbiased view of the metabolic changes induced by FAME.[30][31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An alternative to MS that can quantify lipids and provide structural information, though it is generally less sensitive.[29][32]
Conclusion
This compound is a powerful research tool for elucidating the role of PPARα in lipid metabolism. The protocols outlined in this guide provide a validated framework for conducting both cellular and whole-animal studies. By carefully designing experiments with appropriate controls and employing robust analytical techniques, researchers can generate high-quality, reproducible data to advance our understanding of metabolic diseases and aid in the development of new therapeutics.
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Kypreos, K. E., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. Journal of Cellular and Molecular Medicine. [Link]
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Liobikas, J., et al. (2011). Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice. Journal of Biological Chemistry. [Link]
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Rogue, A., et al. (2020). Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Scientific Reports. [Link]
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Itoh, T., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. [Link]
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Deplanque, D., et al. (2003). Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. The Journal of Neuroscience. [Link]
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Toth, P. P. (2010). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Taylor & Francis Online. [Link]
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Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry. [Link]
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Longdom Publishing. (n.d.). Lipidomic Analysis: The Identification and Estimation of Lipid Species into the Cellular Functions of Biological Systems. Retrieved from Longdom Publishing. [Link]
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Púsal, P., et al. (2019). Recent Analytical Methodologies in Lipid Analysis. Molecules. [Link]
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Vu-Dac, N., et al. (2003). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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American Physiological Society. (2019). In vitro and ex vivo models of adipocytes. Retrieved from American Physiological Society Journals. [Link]
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Hrnciarik, D., et al. (2017). Lipidomic analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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GEN - Genetic Engineering and Biotechnology News. (2017, January 26). Modeling Lipid and Glucose Metabolism Using Human iPSC-derived Hepatocytes. Retrieved from GEN. [Link]
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Toth, P. P. (2010). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Expert Opinion on Pharmacotherapy. [Link]
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ResearchGate. (2001). Regulation of lipid metabolism and gene expression by fenofibrate in hamsters. Retrieved from ResearchGate. [Link]
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Stroia, V., et al. (1985). [The action of a fibric acid derivative on lipid metabolism]. Revue Roumaine de Médecine. Médecine Interne. [Link]
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Application Notes and Protocols for Fenofibric Acid Methyl Ester in Preclinical Studies of Hyperlipidemia
Introduction: The Preclinical Challenge of Hyperlipidemia
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a cornerstone of metabolic syndrome and a principal modifiable risk factor for atherosclerotic cardiovascular disease.[1][2] The clinical management of dyslipidemia often involves pharmacotherapy, with fibrates being a key drug class, particularly for managing hypertriglyceridemia. Fenofibrate, a widely prescribed fibrate, is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[3][4][5] Fenofibric acid is the molecule responsible for the therapeutic lipid-modifying effects.
For researchers in drug development and metabolic disease, studying the direct effects of this active moiety is crucial. Fenofibric acid methyl ester, as a stable derivative, serves as an essential tool for investigating the mechanisms of lipid reduction and evaluating therapeutic potential in preclinical animal models. This guide provides an in-depth framework for its application, detailing the underlying science, robust experimental protocols, and critical endpoint analyses necessary for generating high-quality, reproducible data.
Part 1: The Scientific Foundation - Mechanism of Action
The therapeutic efficacy of fenofibric acid is rooted in its function as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][6][7] PPARα is a nuclear receptor that acts as a transcription factor, primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[8]
Activation of PPARα by fenofibric acid initiates a cascade of genomic changes that collectively improve the lipid profile:
-
Triglyceride Catabolism: PPARα activation upregulates the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons.[3][6][7] It also reduces the production of apolipoprotein C-III (Apo C-III), a known inhibitor of LPL, further enhancing triglyceride clearance.[3][7]
-
Fatty Acid Oxidation: It stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.[7][8]
-
HDL Cholesterol Synthesis: PPARα activation increases the production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), leading to an increase in circulating HDL-C levels.[3][6]
-
LDL Particle Modification: The activation of PPARα leads to a shift in low-density lipoprotein (LDL) particle size from small, dense, highly atherogenic particles to larger, more buoyant particles that are more readily cleared from circulation.[3][6]
This multifaceted mechanism makes fenofibric acid a powerful agent for correcting the specific dyslipidemic triad of high triglycerides, low HDL-C, and small, dense LDL particles.
Caption: Mechanism of action of Fenofibric Acid via PPARα activation.
Part 2: Designing a Robust Preclinical Study
The success of an in vivo study hinges on the selection of an appropriate animal model and the implementation of a well-controlled, validated protocol.
Induction of Hyperlipidemia in Rodent Models
While genetically modified models exist, diet-induced hyperlipidemia in rats and mice is the most common and translatable approach for initial efficacy screening.[2][9] Rodents are naturally resistant to atherosclerosis and have low levels of LDL-C, necessitating a dietary challenge to induce a human-like dyslipidemic state.[9][10]
High-Fat Diet (HFD) Induction: This method effectively models the metabolic disturbances seen in human metabolic syndrome.[2] The composition and duration of the diet are critical variables.
| Diet Component | Percentage Range | Purpose & Rationale | Key References |
| Total Fat | 20% - 60% of calories | Induces obesity, insulin resistance, and elevates triglycerides/cholesterol. Lard or butter are common sources of saturated fat. | [10],[11] |
| Cholesterol | 1% - 2.5% (w/w) | Directly elevates serum cholesterol levels, particularly LDL-C. | [12],[1],[13] |
| Cholic Acid | 0.25% - 0.5% (w/w) | Often included to promote cholesterol absorption from the intestine, enhancing the hypercholesterolemic effect. | [10] |
| Fructose/Sucrose | 20% - 60% of diet | Can be added to induce hypertriglyceridemia and features of metabolic syndrome.[10] | [14] |
Induction Period: A period of 4 to 8 weeks on an HFD is typically sufficient to establish a stable hyperlipidemic phenotype, characterized by significant elevations in plasma lipids compared to animals on a standard chow diet.[2][12][13]
Detailed Experimental Protocol
This protocol outlines a comprehensive workflow for evaluating the efficacy of this compound in a diet-induced hyperlipidemia rat model.
Caption: General experimental workflow for preclinical evaluation.
Step-by-Step Methodology:
-
Animal Selection and Acclimation:
-
Species: Male Sprague Dawley or Wistar rats (180-220g) are commonly used.[15]
-
Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to water.
-
Acclimation: Allow a 1-2 week acclimatization period with a standard rodent chow diet before starting the experiment.[11][15]
-
-
Hyperlipidemia Induction:
-
Switch the diet of all animals (except the Normal Control group) to a High-Fat Diet (e.g., 45% fat, 1% cholesterol, 0.5% cholic acid).
-
Maintain animals on the HFD for 4-8 weeks. Confirm the development of hyperlipidemia by analyzing a preliminary blood sample.
-
-
Dosing Formulation and Administration:
-
Rationale: Fenofibric acid is poorly soluble in aqueous solutions, requiring a suitable vehicle for oral administration.[16]
-
Vehicle Preparation: A common and effective vehicle is 0.5% (w/v) carboxymethyl cellulose (CMC) with 0.1% Tween 80 in distilled water. Alternatively, a solution of PEG-400 and distilled water (1:1 v/v) can be used.[17]
-
Formulation: Weigh the required amount of this compound and suspend it in the vehicle using a mortar and pestle or sonication to achieve a homogenous suspension. Prepare fresh daily.
-
Administration: Administer the formulation via oral gavage once daily at a consistent time. The volume is typically 5-10 mL/kg body weight.
-
-
Experimental Groups (Self-Validating Design): A robust study design includes multiple control groups to ensure the results are valid and interpretable.
| Group | Diet | Treatment (Oral Gavage) | Purpose |
| 1: Normal Control | Standard Chow | Vehicle | Establishes baseline physiological and biochemical parameters. |
| 2: HFD Control | High-Fat Diet | Vehicle | Confirms the induction of hyperlipidemia and serves as the primary comparison for treatment effects. |
| 3: Positive Control | High-Fat Diet | Atorvastatin (10 mg/kg) or Fenofibrate (100 mg/kg) | Validates the model's responsiveness to a known lipid-lowering agent.[14][18] |
| 4: Treatment Low Dose | High-Fat Diet | This compound (e.g., 30 mg/kg) | Evaluates efficacy at a lower dose. |
| 5: Treatment High Dose | High-Fat Diet | This compound (e.g., 100 mg/kg) | Evaluates efficacy at a higher dose to establish a dose-response relationship. |
-
Sample Collection:
-
Blood: At the end of the treatment period, fast the animals overnight (12-16 hours). Collect blood via cardiac puncture or retro-orbital sinus under appropriate anesthesia.[15]
-
Serum: Allow blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C until analysis.
-
Tissues: Immediately after blood collection, perform euthanasia and perfuse with saline. Harvest the liver and weigh it. Fix a portion of the liver in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue in liquid nitrogen for other analyses.
-
Part 3: Endpoint Analysis and Data Interpretation
A comprehensive analysis of biochemical and histological endpoints is essential to determine the efficacy and safety of the test compound.
Biochemical Analysis
Use commercially available enzymatic kits to quantify serum lipid levels.
| Parameter | Expected Result in HFD Control | Expected Result in Treatment Group | Rationale |
| Triglycerides (TG) | Significantly Increased | Significant Reduction | Primary efficacy endpoint for a fibrate.[6][7] |
| Total Cholesterol (TC) | Significantly Increased | Reduction | Measures overall cholesterol-lowering effect.[6][7] |
| LDL-Cholesterol | Significantly Increased | Reduction | Key atherogenic lipoprotein.[6][7] |
| HDL-Cholesterol | Decreased or No Change | Significant Increase | Measures the beneficial increase in "good" cholesterol.[6][7] |
| ALT & AST | May be elevated | Should remain within normal limits or be reduced | Liver function enzymes; markers for potential hepatotoxicity.[10] |
Liver Histopathology
Histopathological analysis of the liver provides critical visual evidence of the compound's effect on fat accumulation and tissue health.
-
Processing: Process the formalin-fixed liver tissues, embed in paraffin, and cut 4-5 µm sections.
-
H&E Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize overall liver architecture.[19][20]
-
HFD Control: Expect to see significant micro- and macrovesicular steatosis (fatty infiltration), hepatocyte ballooning, and potential inflammatory cell infiltration.[18][21][22]
-
Treatment Group: A successful treatment will show a marked reduction in lipid droplet accumulation and an overall improvement in liver morphology, appearing more like the Normal Control group.
-
-
Oil Red O Staining:
-
Rationale: This stain is specific for neutral lipids and provides a striking visualization of fat accumulation. Use frozen liver sections for this procedure.
-
Observation: Lipid droplets will stain bright red. The analysis involves quantifying the stained area to compare lipid content between groups.[1]
-
Conclusion
This compound is an invaluable tool for the preclinical investigation of hyperlipidemia. By leveraging its primary mechanism as a PPARα agonist, researchers can effectively probe the pathways of lipid metabolism. The use of a diet-induced animal model, coupled with the detailed and self-validating experimental protocol described herein, provides a robust platform for generating reliable efficacy and safety data. A thorough analysis of both biochemical markers and liver histopathology is crucial for a comprehensive evaluation, ultimately paving the way for the development of novel therapies to combat metabolic disease.
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Balamurugan, K., et al. (2022, November 7). Protocol to evaluate hyperlipidemia in zebrafish larvae. PMC - NIH. Available at: [Link]
-
Yuan, J., et al. (2017). Absolute oral bioavailability of fenofibric acid and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
-
Kelley, K. & Tcheng, J. (2012). Fenofibric acid for hyperlipidemia. PubMed. Available at: [Link]
-
ResearchGate. (2025, August 7). Absolute oral bioavailability of fenofibric acid and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry. Available at: [Link]
-
McKenney, J. M. (2001). Micronized fenofibrate in dyslipidemia: a focus on plasma high-density lipoprotein cholesterol (HDL-C) levels. PubMed. Available at: [Link]
-
Scilit. (2012, March 8). Fenofibric acid for hyperlipidemia. Available at: [Link]
-
He, C., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. PMC - NIH. Available at: [Link]
Sources
- 1. Animal Model Screening for Hyperlipidemic ICR Mice [mdpi.com]
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- 5. Micronized fenofibrate in dyslipidemia: a focus on plasma high-density lipoprotein cholesterol (HDL-C) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jvas.in [jvas.in]
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- 15. medcraveonline.com [medcraveonline.com]
- 16. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. mdpi.com [mdpi.com]
Application Note: High-Throughput Analytical Strategies for the Quantification of Fenofibric Acid Methyl Ester
Abstract
This application note provides a comprehensive guide to the analytical techniques for the detection and quantification of Fenofibric Acid Methyl Ester, a significant impurity and degradation product of the lipid-regulating agent Fenofibrate. Detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Furthermore, a foundational method for UV-Vis spectrophotometry is discussed. This document is intended for researchers, quality control analysts, and drug development professionals requiring robust and reliable methods for the analysis of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
Fenofibrate, an isopropyl ester prodrug, is extensively prescribed for the treatment of hypercholesterolemia and hypertriglyceridemia. Upon administration, it is rapidly hydrolyzed to its active metabolite, fenofibric acid. During the synthesis of Fenofibrate and under certain storage conditions, various impurities and degradation products can emerge. One such critical process-related impurity and potential degradant is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid methyl ester, commonly known as this compound. Regulatory bodies necessitate the stringent monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.
This application note details validated and proposed methodologies for the accurate identification and quantification of this compound, providing scientists with the necessary tools for quality control and stability studies.
Chemical Structures and Physicochemical Properties
A clear understanding of the molecular structures of Fenofibrate, its active metabolite, and the target analyte is fundamental to developing selective analytical methods.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Fenofibrate | C₂₀H₂₁ClO₄ | 360.83 | |
| Fenofibric Acid | C₁₇H₁₅ClO₄ | 318.75 | |
| This compound | C₁₈H₁₇ClO₄ | 332.78[1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine analysis of pharmaceutical compounds. The method presented here is adapted from a validated stability-indicating assay and allows for the simultaneous determination of Fenofibrate, Fenofibric Acid, and this compound[2].
Rationale for Method Parameters
The choice of a reversed-phase C18 column is predicated on the non-polar nature of the analytes. The mobile phase, a gradient of acetonitrile and water, provides a good balance of retention and elution for compounds with varying polarities. Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff. The detection wavelength of 286 nm is selected as it is near the absorbance maximum for the shared chlorobenzoyl phenoxy chromophore in all three compounds, ensuring high sensitivity[2].
Experimental Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fenofibric Acid Methyl Ester HPLC Peak Tailing
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Fenofibric Acid Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, specifically peak tailing, encountered during chromatographic analysis. The guidance provided herein is rooted in established scientific principles and extensive field experience to ensure robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common issue in HPLC that can compromise the accuracy and reproducibility of quantification.[1][2] For this compound, the primary causes can be broadly categorized into chemical interactions and physical or system-related effects.
-
Chemical Interactions: The most prevalent cause is secondary interactions between the analyte and the stationary phase.[3][4] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, residual silanol groups (Si-OH) on the silica-based column packing can introduce unwanted polar interactions.[3][5][6] Fenofibric acid, the active metabolite of fenofibrate, is a carboxylic acid, and while your analyte is the methyl ester, residual acidic properties or interactions with basic sites on the column can lead to tailing.[4][7]
-
System and Methodological Issues: These can include problems originating from the HPLC system itself or the analytical method parameters. Key factors include:
-
Column Degradation: Over time, columns can degrade due to contamination, loss of stationary phase, or the formation of voids in the packing material.[2][8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread, leading to broader and potentially tailing peaks.[1][9][10]
-
Mobile Phase pH: An improperly controlled mobile phase pH, especially one close to the pKa of any ionizable functional groups, can lead to inconsistent ionization and peak distortion.[1][11]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.[2][4][12]
-
Q2: How can I systematically troubleshoot the peak tailing of my analyte?
A logical, step-by-step approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow is recommended:
Sources
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- 2. mastelf.com [mastelf.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biorelevant.com [biorelevant.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. youtube.com [youtube.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of Fenofibric Acid Methyl Ester
Welcome to the technical support center for the synthesis of Fenofibric Acid Methyl Ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing synthesis yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable results.
Reaction Overview: The Fischer-Speier Esterification
The most common and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification of Fenofibric Acid with methanol in the presence of a strong acid catalyst.[1][2][3] This is an equilibrium-driven reaction, and understanding how to manipulate this equilibrium is the key to high yields.[4][5][6]
Reaction Scheme:
The core challenge is the reversible nature of the reaction.[5][7] Water, a byproduct, can hydrolyze the ester product back to the starting materials, thus lowering the final yield.[5] Effective optimization strategies focus on pushing the equilibrium to the right.
Frequently Asked Questions (FAQs)
Yield Optimization
Q1: My synthesis yield is consistently low (<70%). What are the most likely causes and how can I fix this?
A low yield in a Fischer esterification is almost always tied to the reaction equilibrium.[4] Here are the primary factors to investigate:
-
Water Contamination: The presence of water at the start of the reaction or its accumulation during the reaction will inhibit the forward reaction.
-
Insufficient Catalyst: The catalyst's role is to protonate the carboxylic acid's carbonyl group, making it more electrophilic and susceptible to attack by methanol.[6][7]
-
Solution: Ensure you are using a catalytic, but sufficient, amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). A typical loading is 1-5 mol% relative to the fenofibric acid.
-
-
Reaching Equilibrium Prematurely: Without intervention, the reaction will stop once equilibrium is reached, which may be at a low conversion rate.[5]
-
Solution: Drive the equilibrium forward using Le Châtelier's principle.[4][6] The most practical method is to use a large excess of methanol, which acts as both a reactant and the solvent.[5][8] Using a 10-fold or greater molar excess of methanol can significantly increase the yield.[5] Another effective, though more complex, setup is to remove water as it forms using a Dean-Stark apparatus, particularly if the reaction is run in a co-solvent like toluene.[5]
-
Q2: How do I choose the right acid catalyst? H₂SO₄ vs. p-TsOH?
Both are excellent choices, but they have practical differences:
-
Sulfuric Acid (H₂SO₄): It is inexpensive and highly effective. However, it can sometimes promote charring or sulfonation side reactions if the temperature is too high. Its removal during workup requires a careful neutralization and wash.
-
p-Toluenesulfonic Acid (p-TsOH): This is a solid, making it easier to handle and weigh accurately. It is generally considered milder and less prone to causing charring. Being an organic-soluble acid, it is often preferred in syntheses where reaction control is critical.
For most standard preparations, concentrated sulfuric acid is sufficient and cost-effective.[9]
Q3: What are the optimal temperature and reaction time?
The optimal conditions depend on the scale and equipment.
-
Temperature: A common approach is to heat the reaction mixture to reflux (the boiling point of methanol, ~65 °C). This provides enough thermal energy to overcome the activation barrier without being excessively high, which could promote side reactions.
-
Reaction Time: The reaction should be monitored until completion. A simple way to do this is with Thin-Layer Chromatography (TLC), spotting the reaction mixture against a standard of the fenofibric acid starting material. Reactions are typically run for 4 to 24 hours.[9] Running the reaction overnight is a common and practical approach.
Purity & Side Reactions
Q4: I see an extra spot on my TLC plate after the reaction. What could this impurity be?
Besides unreacted starting material, potential impurities in the synthesis of this compound can arise from side reactions or contaminants in the starting materials.[9][10]
-
Unreacted Starting Material: The most common "impurity" is simply unreacted fenofibric acid. This is easily identified by running a co-spot on your TLC plate with the starting material.
-
Byproducts from Self-Condensation: Although less common under these conditions, impurities from the synthesis of the initial fenofibric acid could carry over.
-
Degradation Products: If the reaction is heated too aggressively or for too long, especially with a strong catalyst like H₂SO₄, minor degradation can occur.
The identity of impurities is best confirmed using techniques like LC-MS or NMR spectroscopy.[1][10]
Q5: How can I minimize the formation of byproducts?
-
Control the Temperature: Avoid excessive heat. Refluxing gently is sufficient.
-
Use High-Purity Reagents: Ensure your starting fenofibric acid is of high purity. Impurities from its synthesis can lead to downstream issues.[11]
-
Optimize Reaction Time: Do not let the reaction run unnecessarily long after it has reached completion. Monitor by TLC to determine the endpoint.
Work-up & Purification
Q6: What is the best procedure for isolating and purifying the crude product?
A standard and effective work-up procedure is as follows:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Remove Excess Methanol: Use a rotary evaporator to remove the bulk of the methanol solvent.[9]
-
Dilute and Neutralize: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted fenofibric acid.[9]
-
Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.[9]
Q7: My crude product is an oil/waxy solid. How can I purify it to get a clean crystalline solid?
Recrystallization is the most effective method for purifying the final product.
-
Solvent Selection: A common and effective solvent system for recrystallization is ethanol or a mixture of ethyl acetate and hexanes. The goal is to find a solvent (or solvent pair) in which the methyl ester is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then in an ice bath to promote crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Troubleshooting Guide: Quick Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient catalyst. 2. Reaction temperature too low. 3. Wet reagents/solvent. | 1. Add fresh, concentrated H₂SO₄ or p-TsOH. 2. Ensure the mixture is gently refluxing (~65 °C). 3. Use anhydrous methanol and dry starting material. Consider adding 4Å molecular sieves.[3][7] |
| Reaction Stalls at ~50-60% | Equilibrium has been reached.[5] | 1. Use a larger excess of methanol (10-20 fold). 2. If possible, remove water using a Dean-Stark trap.[5] |
| Product is an Oil/Gummy | 1. Presence of unreacted starting material or impurities. 2. Residual solvent. | 1. Purify via column chromatography or recrystallization. 2. Ensure the product is thoroughly dried under high vacuum. |
| Difficult Phase Separation | Formation of an emulsion during the aqueous workup. | 1. Add brine (saturated NaCl) to the separatory funnel to increase the aqueous phase density. 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of Celite. |
| Dark/Charred Product | Reaction temperature was too high, causing decomposition. | 1. Reduce the reaction temperature; gentle reflux is sufficient. 2. Consider using a milder catalyst like p-TsOH instead of H₂SO₄. |
Detailed Protocols
Protocol 1: Optimized Fischer Esterification
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Fenofibric Acid (1.0 eq).
-
Reagents: Add anhydrous methanol (at least 10 molar equivalents, often used as the solvent).
-
Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (~65 °C) and maintain for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed.
-
Work-up:
-
Cool the flask to room temperature.
-
Remove methanol via rotary evaporation.
-
Dissolve the residue in ethyl acetate.
-
Transfer to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The melting point of pure this compound is approximately 89 °C.[12]
Visualizations & Workflows
General Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
-
SciELO. (n.d.). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]
-
PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Institutes of Health. Retrieved from [Link]
-
Drugs.com. (2025). Fenofibric Acid Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
Justia Patents. (2013). Method of synthesizing fenofibrate. Retrieved from [Link]
-
RxList. (2023). Fenofibric Acid: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Biomedicus. (2025). The Side Effects of FENOFIBRATE (FENOFIBRATE). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Mayo Clinic. (2025). Fenofibric acid (oral route) - Side effects & dosage. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
(2024). What are the side effects of Fenofibric acid? Retrieved from [Link]
-
(n.d.). Esterification Lab Answers. Retrieved from [Link]
-
(n.d.). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing fenofibric acid by using inorganic alkali as catalyst.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
- Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.
-
ResearchGate. (2008). (10) Patent No. - US 8,445,715 B2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubMed. (n.d.). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Retrieved from [Link]
-
YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]
-
PMC. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Retrieved from [Link]
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- 10. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. biosynth.com [biosynth.com]
Technical Support Center: Fenofibric Acid Methyl Ester Solution Stability Guide
Welcome to the technical support center for Fenofibric Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common stability challenges encountered when working with this compound in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to design robust experiments and troubleshoot issues with confidence.
Section 1: Core Stability Principles & The Primary Degradation Pathway
This compound is the methyl ester of fenofibric acid, the active metabolite of the drug fenofibrate.[1][2][3] As an ester, its chemical stability in solution is primarily dictated by the susceptibility of the ester bond to cleavage.
The most common and significant stability issue you will encounter is hydrolysis . This reaction cleaves the methyl ester bond, converting the compound back to its parent, Fenofibric Acid. This process can be catalyzed by acidic or basic conditions and is significantly accelerated by the presence of water, even in trace amounts within organic solvents.[4][5]
Understanding this primary degradation pathway is the first step in preventing and troubleshooting stability problems. The conversion to Fenofibric Acid alters the compound's physicochemical properties and will critically impact the accuracy and reproducibility of your experimental results.
Caption: Primary degradation pathway of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My HPLC analysis shows a new, more polar peak appearing over time. It seems to co-elute with a Fenofibric Acid standard. What is happening?
A: You are almost certainly observing the hydrolysis of this compound into Fenofibric Acid. The carboxylic acid group on Fenofibric Acid makes it more polar than the methyl ester, causing it to have a shorter retention time on a standard reversed-phase HPLC column.
Causality:
-
Solvent Choice: The most likely cause is the presence of water in your solvent. Many standard HPLC-grade organic solvents (e.g., methanol, acetonitrile) contain trace amounts of water that can facilitate this degradation over time. Using aqueous buffers or co-solvents will dramatically accelerate hydrolysis.
-
pH of the Medium: If you are working in an aqueous or protic environment, the pH is a critical factor. Both acidic and basic conditions catalyze ester hydrolysis.[6] The rate is generally lowest near neutral pH but increases significantly at pH < 4 and pH > 8.
-
Temperature: Elevated storage temperatures increase the kinetic energy of the molecules, accelerating the rate of hydrolysis.
Recommendation: Immediately verify the identity of the new peak by spiking a sample with a known standard of Fenofibric Acid. To prevent this, prepare solutions fresh and use anhydrous solvents for stock solutions.
Q2: What is the optimal solvent for dissolving and storing this compound to ensure maximum stability?
A: The choice of solvent is the single most important factor for maintaining the stability of your compound.
Expertise & Experience: For long-term storage, you must minimize the presence of water and other protic species that can participate in hydrolysis.
-
Recommended for Stock Solutions (Highest Stability):
-
Anhydrous Aprotic Solvents: Acetonitrile, Ethyl Acetate, Acetone, or Dichloromethane (DCM). These solvents do not have acidic protons and, when purchased as anhydrous grade, have very low water content.
-
-
Acceptable for Short-Term Use (Moderate Stability):
-
Anhydrous Alcohols: Methanol or Ethanol. While these are protic solvents, in their anhydrous form, the primary risk is residual water. They are generally less aggressive towards the ester than aqueous solutions.[7]
-
-
Not Recommended for Storage (Low Stability):
-
Aqueous Buffers (e.g., PBS): Water is a direct reactant in the hydrolysis pathway. Storing this compound in any aqueous solution, even for a few hours, can lead to significant degradation.[8]
-
DMSO: While Fenofibric Acid is soluble in DMSO, be aware that standard grades of DMSO are hygroscopic and can absorb atmospheric moisture, which can then contribute to hydrolysis over time.[8] If DMSO must be used, use a fresh, anhydrous grade and store it properly desiccated.
-
Q3: I need to use an aqueous buffer for my cell-based assay. How can I prepare the solution without immediate degradation?
A: This is a common and critical challenge. The key is to minimize the time the compound spends in the aqueous environment.
Trustworthy Protocol:
-
Prepare a High-Concentration Stock: Dissolve the this compound in an anhydrous aprotic solvent like acetonitrile or, if necessary for biological compatibility, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[8] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilution: On the day of the experiment, perform any intermediate dilutions in the same anhydrous organic solvent.
-
Final Spiking: Just moments before adding the compound to your cells or assay plate, perform the final dilution by spiking a small volume of the concentrated organic stock into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).[8]
-
Work Quickly: Use the freshly prepared aqueous solution immediately. Do not prepare a large batch of the final aqueous solution to be used throughout the day. Prepare it as needed. We do not recommend storing the aqueous solution for more than one day.[8]
Q4: I'm using an anhydrous aprotic solvent and still observing some degradation. What else could be the cause?
A: If you have ruled out hydrolysis from water contamination, the next factors to investigate are light and temperature.
-
Photostability: The core structure of Fenofibric Acid contains a benzophenone chromophore, which is known to be photoreactive upon exposure to UV light.[9] Exposure to ambient laboratory light, especially direct sunlight, can induce photochemical degradation. This is a critical consideration often overlooked in routine lab work.
-
Thermal Stability: While significant thermal decomposition occurs at very high temperatures, prolonged storage at room temperature or elevated temperatures (e.g., in a heated incubator) will accelerate the background hydrolysis rate.[12][13]
-
Mitigation: Store stock solutions refrigerated (2-8°C) for short-term use or frozen (-20°C or below) for long-term storage.[14]
-
Section 3: Troubleshooting Workflow for Solution Instability
When faced with inconsistent results or suspected degradation, a systematic approach is essential. The following workflow provides a self-validating system to identify and resolve the root cause of instability.
Caption: Systematic workflow for troubleshooting solution instability.
Section 4: Protocols & Methodologies
Protocol 4.1: Recommended Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mg/mL (approx. 30 mM) stock solution in anhydrous acetonitrile.
-
Materials:
-
This compound (verify purity via Certificate of Analysis)
-
Anhydrous Acetonitrile (sealed bottle, <0.005% water)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance and appropriate weighing tools
-
-
Procedure:
-
Allow the sealed bottle of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh 10.0 mg of the compound and transfer it to the amber vial.
-
Under a dry atmosphere if possible (e.g., nitrogen blanket or in a glovebox), add 1.0 mL of anhydrous acetonitrile to the vial.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
For long-term storage, dispense into smaller single-use aliquots, flush with nitrogen gas before capping, and store at ≤ -20°C.
-
Protocol 4.2: Example Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its primary degradant, Fenofibric Acid. Method parameters may need to be optimized for your specific system.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid to control pH and improve peak shape), 70:30 v/v.[15]
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Expected Elution Profile: Fenofibric Acid (more polar) will elute first, followed by this compound (less polar).
Section 5: Data Summary
The following table summarizes the key factors that influence the stability of this compound in solution and the recommended actions to mitigate degradation.
| Factor | Risk Level | Recommended Mitigation & Causality |
| Water Content | High | Use only anhydrous grade solvents for stock solutions. Water is a direct reactant in the hydrolysis of the ester bond.[2][5] |
| pH (in aqueous media) | High | Maintain pH as close to neutral as possible. Both acid and base catalyze hydrolysis. Prepare fresh and use immediately.[6] |
| Light Exposure | Moderate-High | Store all solutions in amber vials or wrapped in foil. The benzophenone moiety is photoreactive.[9][10][11] |
| Storage Temperature | Moderate | Store stock solutions at ≤ -20°C for long-term and 2-8°C for short-term. Higher temperatures accelerate all degradation reactions.[14] |
| Solvent Choice | High | Prioritize anhydrous aprotic solvents (Acetonitrile, Ethyl Acetate) over protic solvents (Methanol, Water, Buffers).[16] |
| Repeated Freeze/Thaw | Moderate | Aliquot stock solutions into single-use volumes. This prevents introducing atmospheric moisture into the main stock during repeated use. |
References
-
PubChem. (n.d.). The biochemical pharmacology of fenofibrate. Retrieved from [Link]
-
SciELO. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]
-
ScienceDirect. (2014). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (2011). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
Solubility of Things. (n.d.). Fenofibric acid. Retrieved from [Link]
-
ResearchGate. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
ResearchGate. (2022). Solubility data of fenofibric acid, physical mixture and multicomponent crystal. Retrieved from [Link]
-
SciRes. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]
-
Annex Publishers. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]. Retrieved from [Link]
-
Drugs.com. (2023). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
ResearchGate. (2013). Thermodynamics of fenofibrate and solubility in pure organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US20090182053A1 - Fenofibric acid amorphous dispersion; method of making; and method of use thereof.
-
Kingston University London Research Repository. (2014). A Novel Method for determination of Fenofibric Acid in human plasma using HPLC-UV: application to a pharmacokinetic study of new formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug. Retrieved from [Link]
-
ResearchGate. (2015). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Retrieved from [Link]
-
PubChem. (2016). Mechanistic Studies on the Photoallergy Mediated by Fenofibric Acid: Photoreactivity with Serum Albumins. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
ACS Publications. (2019). Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. Retrieved from [Link]
- Google Patents. (n.d.). US20090187040A1 - Fenofibric acid polymorphs; methods of making; and methods of use thereof.
-
PubChem. (2005). Fenofibric acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2011). Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. Retrieved from [Link]
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Fenofibric Acid Methyl Ester experimental variability and reproducibility
Technical Support Center: Fenofibric Acid Methyl Ester
A Guide to Navigating Experimental Variability and Ensuring Reproducibility
Welcome to the technical support center for this compound (FAME). As Senior Application Scientists, we understand that navigating the complexities of experimental work requires precision, foresight, and a deep understanding of the compounds involved. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered when working with FAME. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have about working with this compound.
Q1: What is this compound and how does it relate to Fenofibrate and Fenofibric Acid?
A1: this compound (FAME) is the methyl ester of fenofibric acid.[1] Understanding the relationship between these three compounds is critical for experimental design.
-
Fenofibrate is a widely used lipid-lowering drug. It is a prodrug, specifically the isopropyl ester of fenofibric acid.[2][3]
-
Fenofibric Acid is the pharmacologically active metabolite. After oral administration, esterases in the body rapidly hydrolyze fenofibrate into fenofibric acid.[4][5] This is the molecule that exerts the therapeutic effects by activating peroxisome proliferator-activated receptor alpha (PPARα).[6][7]
-
This compound (FAME) is primarily used as a laboratory reference standard for the calibration of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[8] It is not typically used as a therapeutic agent itself but may be studied as part of a compound library or as a related substance in the analysis of fenofibrate and its degradation products.[9]
The structural relationship and conversion pathway are illustrated below.
Caption: Conversion pathways between Fenofibrate, FAME, and Fenofibric Acid.
Q2: What are the recommended storage and stability conditions for FAME?
A2: this compound should be stored as a solid at 2-8°C.[8][10] Like many esters, FAME is susceptible to hydrolysis, especially in aqueous solutions or in the presence of acids or bases. Stock solutions prepared in anhydrous organic solvents (e.g., DMSO, acetonitrile) are more stable but should still be stored at low temperatures (-20°C or -80°C) and used as fresh as possible. Aqueous working solutions are not recommended for long-term storage and should be prepared immediately before use.[7]
Q3: I am seeing two peaks in my HPLC analysis when I only injected FAME. What could be the cause?
A3: The most likely cause is the hydrolysis of FAME into fenofibric acid. This can occur under several conditions:
-
During Sample Preparation: If your sample is dissolved in a non-anhydrous solvent or an aqueous buffer, partial hydrolysis can occur before injection.
-
In the Mobile Phase: If the mobile phase has a high aqueous content or a pH that promotes hydrolysis, conversion can happen on the column.
-
Compound Purity: While less common with certified reference standards, the initial purity of the compound should be verified. The presence of fenofibric acid is a known related substance in fenofibrate and its esters.[11]
Confirming the identity of the second peak can be done by running a fenofibric acid standard or by using mass spectrometry (LC-MS).
Troubleshooting Guide: From Benchtop to Analysis
This section provides in-depth solutions to specific experimental challenges.
Issue 1: Poor Solubility and Compound Precipitation
Researchers often face challenges with the solubility of fibrate derivatives, which are characteristically lipophilic.[12][13] FAME is no exception.
Causality: The molecule's low polarity makes it poorly soluble in aqueous media. Using an inappropriate solvent or incorrect concentration can lead to precipitation, causing inaccurate dosing in in vitro assays or blockages in analytical equipment.
Troubleshooting Steps:
-
Solvent Selection: Always start with an anhydrous organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are common choices.[7]
-
Concentration Limits: Do not oversaturate the stock solution. It is better to work with a slightly lower, fully dissolved stock concentration than to risk precipitation.
-
Preparing Aqueous Working Solutions: When diluting the organic stock into an aqueous medium (e.g., cell culture media, PBS), add the stock solution to the aqueous buffer dropwise while vortexing. This rapid mixing helps prevent the compound from crashing out of the solution. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.[14][15]
Table 1: Solubility Data for Related Compounds
| Compound | Solvent | Approximate Solubility | Source |
|---|---|---|---|
| Fenofibric Acid | Ethanol | ~16 mg/mL | [7] |
| Fenofibric Acid | DMSO | ~2 mg/mL | [7] |
| Fenofibric Acid | DMF | ~14 mg/mL | [7] |
| Fenofibric Acid | PBS (pH 7.2) | ~0.5 mg/mL | [7] |
| Fenofibrate | Water | <0.3 µg/mL |[16] |
Note: Specific solubility for FAME is not widely published, but it is expected to have poor aqueous solubility similar to fenofibrate, while being soluble in organic solvents.
Issue 2: Analytical Variability and Poor Reproducibility in HPLC
Inconsistent retention times, poor peak shape, and non-reproducible quantification are common issues in the HPLC analysis of FAME and its related substances.
Causality: These problems often stem from the compound's hydrophobicity, interactions with the stationary phase, or instability in the analytical system. Fenofibrate has been reported to bind strongly to LC columns, eluting in subsequent blank injections if the gradient is not optimized.[17]
Self-Validating Protocol: RP-HPLC Method for FAME and Fenofibric Acid
This protocol is designed for the simultaneous separation and quantification of this compound and its potential hydrolytic product, Fenofibric Acid.
1. Materials and Reagents:
-
This compound Reference Standard
-
Fenofibric Acid Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Phosphoric Acid or Formic Acid
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Acquity® UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[16]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Injection Volume: 1-10 µL.
Table 2: Example HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.3 | 35 | 65 |
| 2.0 | 0.3 | 35 | 65 |
| 2.1 | 0.3 | 10 | 90 |
| 2.5 | 0.3 | 10 | 90 |
| 2.6 | 0.3 | 35 | 65 |
| 3.0 | 0.3 | 35 | 65 |
This is an adapted isocratic method example; a gradient may be required for better separation depending on the sample matrix. A robust method would include a high-organic wash step at the end to ensure highly retained compounds like FAME are fully eluted.[16][18][19]
3. Quality Control and System Suitability:
-
Standard Preparation: Prepare calibration standards of both FAME and Fenofibric Acid in the mobile phase or a compatible solvent over the desired concentration range (e.g., 0.1-100 µg/mL).[9][16]
-
Linearity: The method should demonstrate linearity with a correlation coefficient (R²) of ≥0.999.[16]
-
Precision and Accuracy: Within- and between-day coefficients of variation should be less than 5%.[16][20]
-
Blank Injections: Run a blank (solvent) injection after the highest concentration standard to check for carryover.[17]
Caption: Troubleshooting workflow for unexpected HPLC results.
Issue 3: Irreproducibility in In Vitro Assays
When using FAME in cell culture, results can be highly variable. This is often because researchers are unknowingly measuring the effects of a mixture of FAME and its active metabolite, fenofibric acid.
Causality: Cellular esterases present in cell culture systems can hydrolyze FAME to fenofibric acid over time.[6][15][21] The rate of this conversion can vary depending on the cell type, cell density, and incubation time. Since fenofibric acid is the potent PPARα agonist, this conversion is the critical activation step.[5] Failure to account for this introduces a significant variable.
Mitigation Strategies & Experimental Design:
-
Acknowledge the Conversion: Treat FAME as a prodrug in your experimental system, similar to fenofibrate. The effects you observe are likely due to the formation of fenofibric acid.[22]
-
Time-Course Experiments: Perform a time-course study to understand the kinetics of FAME's effects. This can help determine the optimal incubation time to achieve a consistent biological response.
-
Use the Active Metabolite Directly: For mechanistic studies targeting PPARα, the most direct and reproducible approach is to use fenofibric acid itself.[14] This eliminates the variability associated with the rate of ester hydrolysis.
-
Analytical Confirmation: If the experimental question requires understanding the specific activity of the ester form, it is crucial to quantify the concentrations of both FAME and fenofibric acid in the cell culture supernatant and/or cell lysates over time using a validated LC-MS method. This provides a definitive measure of compound stability and conversion.
References
-
Singh, G., Kumar, P., Kumar, V., Verma, S., Gupta, V., Kumar, D., Singh, S., & Kumar, D. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Rasayan Journal of Chemistry. [Link]
-
Pawar, S., Puranik, M., & Bhawsar, D. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Lv, Z., Wang, Z., Xiao, F., & Jin, G. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]. ResearchGate. [Link]
- Google Patents. (n.d.). US9439860B2 - Fenofibrate formulation.
-
Hertz, R., et al. (1995). Fenofibrate: metabolism and species differences for peroxisome proliferation in cultured hepatocytes. PubMed. [Link]
-
Al-Jenoobi, F. I., et al. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. SIELC. [Link]
-
Al-Malah, K. I., et al. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Drug Design, Development and Therapy. [Link]
-
Dulery, B., et al. (1980). [Metabolism of fenofibrate and fenofibric acid in vivo and in cultures of liver epithelial cells (author's transl)]. PubMed. [Link]
-
Balakumar, P., & Taneja, G. (2012). The biochemical pharmacology of fenofibrate. PubMed. [Link]
-
FDA. (2007). Chemistry Review(s). accessdata.fda.gov. [Link]
-
ResearchGate. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]
- Google Patents. (n.d.). FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.
-
Wilk, A., et al. (2014). Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death. PMC - PubMed Central. [Link]
-
Salama, F. M., et al. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]
-
ResearchGate. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]
-
News-Medical.Net. (2024). What are the side effects of Fenofibric acid? News-Medical.Net. [Link]
-
Drugs.com. (2025). Fenofibric Acid Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
-
Ekins, S., et al. (2021). The hyperlipidaemic drug fenofibrate significantly reduces infection by SARS-CoV-2 in cell culture models. bioRxiv. [Link]
-
ResearchGate. (n.d.). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. ResearchGate. [Link]
-
ResearchGate. (2012). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. [Link]
-
StatPearls. (2025). Fibric Acid Antilipemic Agents. NCBI Bookshelf. [Link]
- Google Patents. (n.d.). US20090187040A1 - Fenofibric acid polymorphs; methods of making; and methods of use thereof.
-
Li, Y., et al. (2023). Assessing the real-world safety of fenofibric acid for hyperlipidemia: results from WHO-VigiAccess and FAERS databases. NIH. [Link]
-
ResearchGate. (n.d.). 8 questions with answers in FENOFIBRATE | Science topic. ResearchGate. [Link]
-
NIH. (n.d.). Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug. NIH. [Link]
-
Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. PubMed. [Link]
-
ACS Publications. (n.d.). Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. Molecular Pharmaceutics. [Link]
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Technical Support Center: Analysis of Fenofibrate and its Degradation Products
A Guide for Researchers on Identifying and Troubleshooting Fenofibric Acid, Fenofibric Acid Methyl Ester, and Other Related Substances in Analytical Standards
Welcome to the technical support center for the analysis of fenofibrate and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who work with analytical standards of fenofibrate and its derivatives. As a Senior Application Scientist, I've structured this resource to address the common challenges encountered during the analytical characterization of these compounds, moving beyond simple procedural lists to explain the scientific rationale behind each step.
Fenofibrate, a widely prescribed lipid-lowering agent, is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid.[1] During manufacturing, storage, or under stress conditions, fenofibrate can degrade into several products, including fenofibric acid and its methyl ester, which are critical to monitor for regulatory compliance and product safety.[2][3] This guide provides in-depth FAQs, troubleshooting protocols, and validated methodologies to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the degradation of fenofibrate and the nature of its related impurities.
Q1: What are the primary degradation products of Fenofibrate that I should monitor in my analytical standards?
When analyzing fenofibrate, it is crucial to monitor for several key degradation products that can arise from different stress conditions. The most significant are:
-
Fenofibric Acid: This is the active metabolite of fenofibrate and its primary hydrolytic degradation product.[4] It forms readily under both acidic and, more significantly, alkaline conditions.[2][5] Due to its prevalence, it is considered a significant related substance by major pharmacopeias like the USP.[4][6]
-
This compound: The compound methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate is a known impurity and has been identified as a degradation product formed under specific acidic hydrolysis conditions.[2] It is also listed as Impurity D in the European Pharmacopoeia.[2]
-
Photodegradation Products: When exposed to UV light, especially in the presence of oxygen, fenofibrate can degrade into more complex substances. Key photodegradants include 4-chloroperbenzoic acid, methyl 4-chlorobenzoate, and 4-chlorobenzoic acid.[7][8]
-
Oxidative Degradants: Forced degradation studies using oxidative agents like hydrogen peroxide (H₂O₂), particularly in combination with UV light, can produce a variety of minor products, including chlorinated aromatics resulting from the cleavage of the molecule.[9]
Q2: My analytical standard of this compound shows a peak corresponding to Fenofibric Acid. Is this expected?
Yes, this is a common observation. This compound, like other esters, is susceptible to hydrolysis. The presence of trace amounts of moisture or acidic/basic residues in your solvent, vial, or on glassware can catalyze the hydrolysis of the methyl ester back to fenofibric acid.
-
Causality: The ester bond is inherently labile. To ensure the integrity of your standard, always use fresh, high-purity solvents (e.g., HPLC or LC-MS grade acetonitrile and water), and prepare solutions immediately before use. Store stock solutions under recommended conditions (typically cold and protected from light) to minimize degradation over time.
Q3: Why does the peak for Fenofibric Acid show significant tailing in my reverse-phase HPLC chromatogram?
This is a classic peak shape issue related to the chemical properties of fenofibric acid and its interaction with the stationary phase.
-
Scientific Rationale: Fenofibric acid contains a carboxylic acid group, which has a pKa value. When the pH of the mobile phase is close to the pKa of the compound, it exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms. The anionic form can have secondary interactions with residual, un-endcapped silanols on the silica-based C18 column, leading to peak tailing.
-
Solution: To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid. A common practice is to add a small amount of an acid, such as orthophosphoric acid or formic acid, to the aqueous portion of the mobile phase to maintain a pH around 2.5-3.0.[3][4] At this low pH, the carboxyl group is fully protonated, suppressing ionization and minimizing undesirable secondary interactions.
Section 2: Troubleshooting Guide for HPLC Analysis
Even with a robust method, unexpected issues can arise. This section provides a systematic approach to troubleshooting common chromatographic problems.
| Symptom / Potential Cause | Recommended Action & Scientific Explanation |
| Poor resolution between Fenofibrate and Fenofibric Acid. | 1. Adjust Mobile Phase pH: Ensure the pH is low (~2.5) to keep fenofibric acid protonated and increase its retention time, separating it further from the more nonpolar fenofibrate.[3][4] 2. Modify Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention of all compounds, potentially improving the resolution between closely eluting peaks. 3. Change Column Chemistry: If resolution is still poor, consider a different stationary phase. A phenyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column.[10] |
| Appearance of new, unexpected peaks in the chromatogram. | 1. Run a Blank Gradient: Inject your diluent (mobile phase) to ensure the peaks are not from solvent contamination or system bleed. 2. Prepare Fresh Standards and Mobile Phase: Degradation can occur in solution. Using freshly prepared reagents helps rule out sample instability as the cause. 3. Perform a Forced Degradation Study: Systematically stress the sample (acid, base, peroxide, heat, light) to see if any of the generated peaks match the unknown peak's retention time. This is a powerful diagnostic tool for impurity identification.[11] 4. Use Mass Spectrometry (LC-MS): If available, LC-MS is the definitive tool for identifying unknown peaks by providing mass-to-charge ratio (m/z) data, which can be used to deduce the molecular formula.[2] |
| Inconsistent peak areas and poor reproducibility. | 1. Check System Suitability: Before running samples, always perform a system suitability test by injecting a standard mixture multiple times. Key parameters like retention time repeatability (%RSD < 1%), peak area precision (%RSD < 2%), tailing factor (~1.0-1.5), and resolution (>2.0) must be within specified limits. This validates that the HPLC system is performing correctly. 2. Verify Sample Preparation: Ensure accurate and precise pipetting. Use a calibrated balance and volumetric flasks. Ensure the standard and sample are fully dissolved before injection. 3. Check for Autosampler Issues: Air bubbles in the sample loop can cause inconsistent injection volumes. Ensure samples are properly degassed and that the autosampler wash solvent is appropriate and fresh. |
Section 3: Key Protocols & Methodologies
Adherence to validated protocols is essential for generating reliable and defensible data. The following sections provide detailed, field-proven methodologies.
Protocol 1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is fundamental to identifying potential degradation products and establishing the stability-indicating nature of an analytical method, as mandated by ICH guidelines.
Objective: To generate the likely degradation products of fenofibrate under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Fenofibrate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4-6 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-2 hours (alkaline hydrolysis is typically faster). Neutralize with 0.1 M HCl and dilute to ~100 µg/mL.[2][12]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to ~100 µg/mL.
-
Photolytic Degradation: Transfer 1 mL of the stock solution to a quartz cuvette or clear glass vial. Expose the solution to a photostability chamber with a UV light source (e.g., option 2 from ICH Q1B) for a specified duration. Prepare a control sample protected from light (wrapped in aluminum foil). Dilute both to ~100 µg/mL.
-
Thermal Degradation: Store a solid sample of Fenofibrate in an oven at 60-80°C for 24-48 hours. Dissolve and dilute to ~100 µg/mL for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Diagram 1: Fenofibrate Degradation Pathways
Caption: Key degradation pathways of Fenofibrate under hydrolytic, photolytic, and oxidative stress.
Protocol 2: Validated RP-HPLC Method for Fenofibrate and Degradants
This method is based on established and published procedures for the simultaneous determination of fenofibrate and its key related substance, fenofibric acid.[3][4]
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reverse-phase column providing good retention and selectivity for these compounds. |
| Mobile Phase | Acetonitrile : Water (70:30, v/v). Aqueous phase adjusted to pH 2.5 with orthophosphoric acid. | The high organic content is suitable for the lipophilic fenofibrate, while the acidic pH ensures fenofibric acid is protonated for good peak shape.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 286 nm | This is a wavelength of maximum absorbance for both fenofibrate and fenofibric acid, providing good sensitivity.[2][4] |
| Column Temp. | Ambient or 25°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 20 µL | Standard volume; can be adjusted based on sample concentration and detector sensitivity. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and good peak shape upon injection. |
System Suitability Criteria:
-
Resolution: The resolution between the fenofibrate and fenofibric acid peaks should be greater than 2.0 (baseline separation is typically >1.5).
-
Tailing Factor: The tailing factor for the fenofibric acid peak should be less than 1.5.
-
Precision: The relative standard deviation (%RSD) for peak areas from six replicate injections of a standard solution should be less than 2.0%.
Diagram 2: Workflow for Investigating Unknown Chromatographic Peaks
Caption: A systematic workflow for the identification of unknown peaks in an HPLC analysis.
References
-
M. C. De la Cruz, et al. (2011). Oxidation by-products and ecotoxicity assessment during the photodegradation of fenofibric acid in aqueous solution with UV and UV/H2O2. PubMed. Available at: [Link]
-
Miller, D. B., & Spence, J. D. (1998). The biochemical pharmacology of fenofibrate. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. SIELC Technologies. Available at: [Link]
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. Available at: [Link]
-
Al-Haj, N., et al. (2021). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Scite.ai. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibric Acid. PubChem. Available at: [Link]
-
Al-Dhuwaili, A. A., et al. (2017). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal. Available at: [Link]
-
Dedhiya, P. P., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. Available at: [Link]
-
Kim, J. Y., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. Available at: [Link]
-
Forced degradation results of fenofibric acid and pitavastatin. ResearchGate. Available at: [Link]
-
The FTIR spectra of (a) Fenofibrate (b) Degradation product. ResearchGate. Available at: [Link]
-
Skarydova, L., et al. (2016). In vitro metabolism of fenofibric acid by carbonyl reducing enzymes. PubMed. Available at: [Link]
-
Dedhiya, P. P., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. AKJournals. Available at: [Link]
-
Vargas, F., et al. (1996). Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug. PubMed. Available at: [Link]
-
Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Annex Publishers. Available at: [Link]
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. SynThink. Available at: [Link]
-
Vargas, F., et al. (1993). Formation of a Perbenzoic Acid Derivative in the Photodegradation of Fenofibrate: Phototoxicity Studies on Erythrocytes. PubMed. Available at: [Link]
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Available at: [Link]
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. Available at: [Link]
-
Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. ResearchGate. Available at: [Link]
-
Marin, M. L., et al. (2016). Mechanistic Studies on the Photoallergy Mediated by Fenofibric Acid: Photoreactivity with Serum Albumins. PubMed. Available at: [Link]
-
Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Die Pharmazie. Available at: [Link]
-
Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Semantic Scholar. Available at: [Link]
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Matrix effects in the analysis of Fenofibric Acid Methyl Ester in plasma
Welcome to the technical support center for the bioanalysis of Fenofibric Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of this analyte in plasma samples, typically using LC-MS/MS. Here, we will move beyond simple procedural lists to explore the causality behind common issues and provide robust, field-proven solutions.
Section 1: Foundational FAQs
This section addresses the core concepts essential for understanding and troubleshooting matrix effects.
Q1: What exactly are "matrix effects" in the context of LC-MS/MS analysis?
A: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[1] When analyzing plasma, these components can include salts, endogenous metabolites, and, most notably, phospholipids.[2][3] This interference can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the assay. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[4][5]
Q2: Why is human plasma considered a "difficult" matrix?
A: Plasma is a highly complex biological fluid. It is approximately 92% water, but the remaining 8% contains a vast array of proteins (like albumin), lipids, salts, and small molecule metabolites.[6] Fenofibric acid is known to bind to plasma proteins, which can complicate its extraction.[7] Furthermore, the high concentration of phospholipids (~1 mg/mL) is a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry.[3] These components can co-extract with the analyte and interfere with its ionization, leading to unreliable results.[8]
Q3: What is this compound and why is its accurate measurement important?
A: Fenofibric acid is the active metabolite of the prodrug fenofibrate, a widely prescribed medication for treating hypercholesterolemia and hypertriglyceridemia.[9] this compound is a derivative often used as a reference standard or internal standard in analytical methods. Accurate quantification of fenofibric acid in plasma is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies, which are essential for determining the safety and efficacy of the drug.[9][10]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to address specific problems you may be encountering in the lab.
Problem 1: My analyte signal is low, inconsistent, or non-reproducible, especially at the Lower Limit of Quantification (LLOQ).
-
Probable Cause: Ion Suppression. This is the most common manifestation of matrix effects. Co-eluting matrix components, particularly glycerophosphocholines, compete with your analyte for charge in the ESI source, reducing the number of analyte ions that reach the mass spectrometer detector.[8] This effect is often most pronounced at the LLOQ where the analyte concentration is lowest.
-
Diagnostic Step: Post-Extraction Spike Analysis. To confirm ion suppression, perform a post-extraction spike experiment.
-
Extract a blank plasma sample using your current method.
-
Spike the extracted blank matrix with a known concentration of this compound (e.g., at your LLOQ or a mid-QC level).
-
Prepare a corresponding "neat" standard by spiking the same amount of analyte into your final reconstitution solvent.
-
Analyze both samples. If the peak area of the post-extraction spike is significantly lower than the neat standard, ion suppression is occurring.
-
-
Solution Pathway:
-
Improve Chromatographic Separation: The first line of defense is to chromatographically separate your analyte from the region where phospholipids typically elute. Phospholipids often appear as a broad, unresolved peak early in reversed-phase gradients.[8] Try modifying your gradient to be shallower, increasing the run time, or using a column with a different selectivity (e.g., a biphenyl phase) to move your analyte away from this interference zone.
-
Enhance Sample Preparation: If chromatography alone is insufficient, your sample preparation method is not clean enough. Simple "dilute-and-shoot" or protein precipitation (PPT) methods are fast but notoriously poor at removing phospholipids.[2][8] You must implement a more rigorous extraction technique.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. For fenofibric acid, an acidic drug, you would typically acidify the plasma sample and extract with a water-immiscible organic solvent like ethyl acetate or a hexane/dichloromethane mixture.[11][12]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects.[13] For an acidic drug like fenofibric acid, a polymeric reversed-phase or a mixed-mode anion exchange sorbent can provide excellent cleanup by removing proteins, salts, and phospholipids.[14][15]
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., Fenofibric Acid-d6) is the gold standard for mitigating matrix effects.[16] Because it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
-
Problem 2: My results show high variability between different lots of plasma.
-
Probable Cause: Lot-to-Lot Matrix Variability. The composition of plasma can differ significantly between individuals or lots due to factors like diet, genetics, and health status.[17] This means the nature and concentration of interfering components can change from one sample to another, causing variable matrix effects. The FDA guidance on bioanalytical method validation specifically requires testing matrix effects using at least six different sources (lots) of matrix.[5]
-
Diagnostic Step: Multi-Source Matrix Factor Evaluation.
-
Obtain at least six different lots of blank human plasma.
-
For each lot, prepare two sample sets:
-
Set A (Spiked Matrix): Spike the blank plasma with analyte at low and high QC concentrations, then extract.
-
Set B (Post-Extraction Spike): Extract the blank plasma first, then spike the extract with the same concentrations of analyte.
-
-
Calculate the matrix factor for each lot: Matrix Factor = Peak Area in Set B / Peak Area of Neat Standard.
-
Assess the variability. A coefficient of variation (%CV) greater than 15% across the different lots indicates a significant and variable matrix effect.[5]
-
-
Solution Pathway:
-
Implement a More Robust Extraction: As with Problem 1, the most effective solution is to improve your sample cleanup. A highly selective SPE method is less susceptible to lot-to-lot variations than cruder methods like PPT.[18] Techniques specifically designed for phospholipid removal, such as HybridSPE®, can be particularly effective.[2][3]
-
Mandate the Use of a SIL Internal Standard: This is the most reliable way to compensate for inter-subject variability in matrix effects.[16] If a SIL-IS is not available, an analogue internal standard (a structurally similar molecule) is the next best choice, but it may not track the analyte's behavior perfectly.[19]
-
Section 3: Key Experimental Protocols & Workflows
To ensure trustworthy and self-validating results, follow these detailed protocols.
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol aligns with FDA guidelines for bioanalytical method validation.[5][20]
-
Prepare Three Sample Sets:
-
Set 1 (Neat Solution): Prepare standards at Low QC (LQC) and High QC (HQC) concentrations by spiking the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Take blank plasma from at least six different sources. Process them using your extraction procedure. Spike the resulting clean extracts with analyte and IS to the same LQC and HQC concentrations as Set 1.
-
Set 3 (Pre-Extraction Spike / Extracted Samples): Take blank plasma from the same six sources. Spike with analyte and IS at LQC and HQC concentrations before starting the extraction procedure. Process these samples.
-
-
Analyze and Calculate:
-
Inject all samples onto the LC-MS/MS system.
-
Calculate Recovery (RE%) : (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100
-
Calculate Matrix Effect (ME%) : (Mean Peak Area of Set 2 / Mean Peak Area of Set 1) * 100
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF): For each lot, calculate (Analyte Peak Area in Set 2 / IS Peak Area in Set 2) / (Analyte Peak Area in Set 1 / IS Peak Area in Set 1)
-
-
Acceptance Criteria:
-
The %CV of the IS-Normalized Matrix Factor across the six lots should be ≤15%.[5] This demonstrates that while matrix effects may be present, the internal standard effectively corrects for them across different patient populations.
-
Workflow Diagram: Assessing Matrix Effects
The following diagram illustrates the logical workflow for the protocol described above.
Caption: Workflow for quantitative evaluation of matrix effects.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Fenofibric Acid
This protocol is a starting point for developing a robust SPE method for fenofibric acid (an acidic drug) from plasma using a polymeric reversed-phase sorbent.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 2% formic acid in water. This step disrupts protein binding and ensures the acidic analyte is in its neutral, protonated state for optimal retention on a reversed-phase sorbent.[7][14]
-
Vortex for 30 seconds. Centrifuge at high speed for 5 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Steps:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge at a slow, controlled flow rate (~1 mL/min).
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes highly polar interferences like salts while retaining the analyte.
-
Elute: Pass 1 mL of methanol or acetonitrile through the cartridge to elute the fenofibric acid. Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of your mobile phase.
-
Vortex, and inject into the LC-MS/MS system.
-
Section 4: Data Interpretation & Comparison
Choosing the right sample preparation technique is a trade-off between speed, cost, and cleanliness. The data below, compiled from various bioanalytical studies, illustrates the typical performance of each method.
Table 1: Comparison of Sample Preparation Techniques for Fenofibric Acid Analysis
| Technique | Typical Recovery (%) | Relative Matrix Effect | Throughput | Cost per Sample | Key Insight |
| Protein Precipitation (PPT) | 85-110%[17] | High / Variable | Very High | Low | Fast but "dirty." Prone to significant ion suppression from phospholipids, leading to poor LLOQ performance and lot-to-lot variability.[2][8] |
| Liquid-Liquid Extraction (LLE) | 65-95%[11][19][21] | Moderate | Moderate | Moderate | Cleaner than PPT. Recovery can be variable and method development is more intensive. Emulsion formation can be an issue.[22] |
| Solid-Phase Extraction (SPE) | >90%[9] | Low / Negligible | Moderate-High | High | Provides the cleanest extracts and most reliable data by effectively removing phospholipids and other interferences. Highly recommended for regulated bioanalysis.[14][18] |
Diagram: The Mechanism of Ion Suppression
This diagram visualizes how matrix components interfere with analyte ionization in the mass spectrometer source.
Caption: Ion suppression mechanism in an ESI source.
References
-
Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-8. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Lambda Therapeutic Research. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. [Link]
-
Patel, D. N., et al. (2010). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 675-685. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
-
Liang, X., et al. (2005). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Journal of Chromatography B, 825(1), 53-66. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. [Link]
-
Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. (n.d.). ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]
-
A Novel Method for determination of Fenofibric Acid in human plasma using HPLC-UV: application to a pharmacokinetic study of new formulations. (2014). Kingston University London Research Repository. [Link]
-
Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma. (n.d.). ResearchGate. [Link]
-
Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography. (n.d.). ResearchGate. [Link]
-
Al-Tannak, N. F., et al. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Journal of Biological Sciences, 23(1), 17-21. [Link]
-
SAMPLE PREPARATION. (n.d.). Phenomenex. [Link]
-
Guivarc'h, P. M., et al. (2000). Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 135-144. [Link]
-
Leal, W., et al. (2001). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology, 25(6), 445-451. [Link]
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Kamal, A. H., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5). [Link]
-
Tröger, U., et al. (2001). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Pharmazie, 56(2), 159-161. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]
-
Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. (n.d.). ResearchGate. [Link]
-
Li, Y., & Lee, H. K. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 2-17. [Link]
-
Techniques for disrupting protein binding in sample preparation. (2023). Biotage. [Link]
-
Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: Application to a bioequivalence study. (n.d.). ResearchGate. [Link]
-
Li, T., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica, 90(2), 79-86. [Link]
-
LC-MS/MS chromatographs of metabolites of fenofibrate newly identified... (n.d.). ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. [Link]
-
Bahar, B., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5546-5563. [Link]
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Fenofibric Acid Methyl Ester protocol modifications for enhanced results
Welcome to the technical support center for Fenofibric Acid analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to enhance your experimental outcomes. This portal addresses common challenges and provides protocol modifications for robust and reproducible results, particularly focusing on the derivatization to Fenofibric Acid Methyl Ester for chromatographic analysis.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to common issues encountered during the analysis of fenofibric acid.
Q1: What are the optimal storage conditions for fenofibric acid and its methyl ester derivative?
Answer: Fenofibric acid, as a crystalline powder, is stable under ordinary conditions but should be stored in a cool, dry, well-ventilated place away from moisture and strong oxidizing agents.[1] For long-term stability, especially in solution (e.g., methanolic stock solutions), storage at -20°C or below is recommended to prevent degradation. The methyl ester derivative should be treated similarly; store in a tightly sealed container in a cool, dry environment. Always keep containers tightly closed to prevent moisture absorption, which can compromise the integrity of the analyte.[1]
Q2: Why is derivatization to the methyl ester necessary for my analysis?
Answer: Derivatization of fenofibric acid to its methyl ester is primarily performed to enhance its volatility, making it suitable for analysis by Gas Chromatography (GC). Carboxylic acids like fenofibric acid have low volatility and tend to exhibit poor peak shape (tailing) in GC systems due to their polarity. Esterification converts the polar carboxyl group into a less polar, more volatile ester, leading to sharper peaks, improved chromatographic resolution, and enhanced sensitivity.
Q3: I am seeing a very low yield after my methylation reaction. What are the common causes?
Answer: Low esterification yield is a frequent issue. The most common culprits are:
-
Presence of Water: Esterification is a reversible reaction.[2] Any moisture in your reagents (solvents, acid) or on your glassware will drive the equilibrium back towards the carboxylic acid, reducing the ester yield.
-
Inactive Catalyst: The acid catalyst (e.g., H₂SO₄) can be compromised if it has absorbed moisture. Ensure you are using a fresh or properly stored catalyst.
-
Insufficient Reaction Time or Temperature: Esterification kinetics are dependent on temperature.[3][4] If the reaction temperature is too low or the time is too short, the reaction may not proceed to completion.
-
Improper Reagent Stoichiometry: An insufficient excess of the methylating agent (e.g., methanol) can limit the reaction's completion, as it is often used in large excess to drive the equilibrium forward.[5]
Q4: My baseline is noisy, and I'm seeing extraneous peaks in my LC-MS/MS analysis. What should I check first?
Answer: A noisy baseline or ghost peaks often point to contamination issues.
-
Mobile Phase: Ensure your mobile phase solvents are of the highest purity (LC-MS grade) and have been freshly prepared. Contaminants in water or organic solvents are a primary source of noise.
-
Sample Preparation: The issue could stem from flawed extraction techniques where endogenous matrix components are not adequately removed.[6] Plasma, for instance, is high in phospholipids which are notorious for causing matrix effects.[6][7]
-
System Contamination: Check for carryover from a previous injection, especially if you recently analyzed a high-concentration sample. Run several blank injections (mobile phase only) to wash the system.
-
Plasticizers: Phthalates from plastic consumables (e.g., centrifuge tubes, pipette tips) can leach into your samples and appear as background peaks. Use glass or polypropylene consumables where possible.
Section 2: In-Depth Troubleshooting & Protocol Optimization
This section provides detailed guides for resolving complex analytical challenges and enhancing your experimental protocols.
Guide 1: Optimizing the Methyl Ester Derivatization of Fenofibric Acid
The conversion of fenofibric acid to its methyl ester is a critical step for GC-based analysis. Success hinges on carefully controlling the reaction conditions to maximize yield and minimize side products.
Workflow for Fenofibric Acid Derivatization and Analysis
This diagram outlines the complete workflow from sample preparation to final data analysis.
Caption: Workflow for Fenofibric Acid Analysis via Methyl Ester Derivatization.
Detailed Protocol: Acid-Catalyzed Methylation
This protocol provides a robust starting point for the methylation of fenofibric acid.
Materials:
-
Dried fenofibric acid extract
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Hexane or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven to remove residual moisture.
-
Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in anhydrous methanol. Caution: Add acid to methanol slowly while cooling in an ice bath. This reagent should be prepared fresh.
-
Reconstitution: Reconstitute the dried fenofibric acid extract in 200 µL of the 2% H₂SO₄/MeOH solution.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 1 hour. Higher temperatures can accelerate the reaction, but should be optimized.[3]
-
Cooling: Allow the vial to cool completely to room temperature.
-
Neutralization: Add 1 mL of saturated NaHCO₃ solution to neutralize the acid catalyst. Vortex briefly.
-
Extraction: Add 1 mL of hexane (or ethyl acetate), vortex for 1 minute, and centrifuge to separate the layers.
-
Isolation: Carefully transfer the upper organic layer containing the this compound to a clean tube.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the organic extract to remove any remaining water.
-
Final Sample: Transfer the dried extract to an autosampler vial for GC-MS analysis.
Troubleshooting & Optimization Table
If you encounter issues like low yield or incomplete reaction, use this table to systematically modify and optimize your protocol.
| Parameter | Standard Condition | Modification Strategy & Rationale |
| Temperature | 60-70°C | Increase (e.g., to 80-100°C): Higher temperatures increase reaction kinetics.[8] Monitor for potential degradation of the analyte. |
| Reaction Time | 1 hour | Increase (e.g., to 2-4 hours): Allows the reaction to proceed further towards completion. Analyze time points to find the optimum.[3] |
| Catalyst Conc. | 2% H₂SO₄ in MeOH | Increase (e.g., to 5%): A higher catalyst concentration can speed up the reaction. Alternative: Use a Lewis acid catalyst like a zirconocene complex, which can be more tolerant to trace amounts of moisture.[5] |
| Solvent/Reagent | Anhydrous Methanol | Ensure Anhydrous Conditions: Use freshly opened, sealed anhydrous solvents. Dry glassware meticulously. Alternative: Use a different methylating agent like diazomethane (highly effective but hazardous) or trimethylsilyldiazomethane for difficult cases. |
| Reactant Ratio | Large excess of MeOH | Increase Excess: While methanol is already in excess as the solvent, ensuring a significant molar excess relative to the analyte is crucial for driving the equilibrium.[5] |
Troubleshooting Decision Tree for Low Derivatization Yield
Caption: Decision tree for troubleshooting low derivatization yield.
Guide 2: Overcoming Matrix Effects in LC-MS/MS Bioanalysis
Matrix effects, which cause ion suppression or enhancement, are a primary challenge in bioanalytical method development, compromising accuracy and sensitivity.[7] They occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[9]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Offers superior selectivity over simple protein precipitation. Develop a specific SPE protocol using a sorbent that strongly retains fenofibric acid while allowing matrix components (like phospholipids) to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to maximize analyte recovery while minimizing the co-extraction of interfering substances.
-
-
Enhance Chromatographic Separation: Ensure the analyte peak is chromatographically resolved from the bulk of the matrix components.
-
Gradient Optimization: Develop a gradient elution profile that separates fenofibric acid from the early-eluting, highly polar matrix components and the late-eluting non-polar components.
-
Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) to find one that provides the best selectivity for fenofibric acid relative to the matrix interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS like Fenofibric Acid-d6 co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[10][11] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract with the mobile phase can reduce the concentration of interfering components below the level where they cause significant ion suppression.
Section 3: Method Validation Essentials
A well-developed method is incomplete without rigorous validation to ensure it is fit for its intended purpose.[7][12] According to regulatory guidelines from bodies like the FDA and EMA, key validation parameters must be assessed.[7]
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] | No significant interference at the retention time of the analyte and internal standard in blank matrix samples. |
| Accuracy & Precision | Accuracy: Closeness of measured values to the true value. Precision: Closeness of replicate measurements to each other.[7] | For QC samples, accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[7] |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically required.[7] |
| Sensitivity (LLOQ) | The Lowest Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7][12] | Analyte response at the LLOQ should be distinguishable from blank, with accuracy and precision within ±20%. |
| Recovery | The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard.[7] | Recovery should be consistent and reproducible across the concentration range. |
| Stability | Evaluation of analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[7] | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions. |
References
-
Common challenges in bioanalytical method development | Simbec-Orion. (2023, April 6). Available from: [Link]
-
Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (n.d.). Resolve Mass Spec. Available from: [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (n.d.). SciELO. Available from: [Link]
-
Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. (n.d.). Saudi Pharmaceutical Journal. Available from: [Link]
-
FENOFIBRIC ACID capsule, delayed release Label. (n.d.). DailyMed. Available from: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020, April 30). ACS Publications. Available from: [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2015, December 23). National Institutes of Health. Available from: [Link]
-
Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. (n.d.). AIP Publishing. Available from: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). National Institutes of Health. Available from: [Link]
-
Fenofibric Acid/Fenofibrate Monograph for Professionals. (n.d.). Drugs.com. Available from: [Link]
-
Fenofibric acid (oral route). (n.d.). Mayo Clinic. Available from: [Link]
-
Fenofibric Acid: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Available from: [Link]
-
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). ResearchGate. Available from: [Link]
-
method development and validation for fenofibrate by rp-hplc method. (n.d.). Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Available from: [Link]
-
Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. (2022, December 25). Impactfactor.org. Available from: [Link]
-
Bioanalytical method validation of fenofibrate by hplc using human plasma. (2020, May 2). ResearchGate. Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC USING HUMAN PLASMA. (n.d.). ResearchGate. Available from: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). National Institutes of Health. Available from: [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (n.d.). Der Pharma Chemica. Available from: [Link]
-
Challenges in Analytical Method Development and Validation. (n.d.). BioPharm International. Available from: [Link]
-
Method of synthesizing fenofibrate. (2013, May 21). Justia Patents. Available from: [Link]
-
Bioanalytical method revalidation challenges in pharma R&D. (2023, July 17). European Pharmaceutical Review. Available from: [Link]
-
Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. (n.d.). ResearchGate. Available from: [Link]
-
Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects in. (2020, October 12). AKJournals. Available from: [Link]
-
Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. (2013, August 1). Annex Publishers. Available from: [Link]
-
Representative chromatogram of fenofibric acid and its internal standard from extracted plasma at LLOQ concentration. (n.d.). ResearchGate. Available from: [Link]
-
Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. (2025, June 17). Farmacja Współczesna. Available from: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). IVT - Validation Network. Available from: [Link]
-
Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (n.d.). ResearchGate. Available from: [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (n.d.). SciSpace. Available from: [Link]
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Technical Support Center: Fenofibric Acid Methyl Ester Synthesis
A Guide to Avoiding, Identifying, and Eliminating Contamination
Welcome to the technical support center for the synthesis of Fenofibric Acid Methyl Ester. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven guide to ensure the highest purity of your final compound. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1] This guide is structured to help you proactively avoid contamination and effectively troubleshoot any issues that may arise during your synthesis.
Section 1: Proactive Contamination Avoidance (FAQs)
This section addresses common questions about preventing impurities before they become a problem. A proactive approach is the most efficient and cost-effective strategy for ensuring high product quality.[2]
Q1: What are the most critical raw materials to quality check before starting the synthesis of this compound?
A1: The quality of your starting materials is the foundation of a clean synthesis.[3] Two materials are paramount:
-
Fenofibric Acid: This is your primary starting material. It should be tested for purity before use. The most common impurity carried over into your final product is unreacted Fenofibric Acid itself, which is also a known degradation product.[4] You should also be aware of any process-related impurities from the synthesis of Fenofibric Acid, such as isomers or derivatives of the precursor, 4-chloro-4'-hydroxybenzophenone.
-
Methanol: This is your esterifying agent and often the reaction solvent. The primary concern is the presence of other alcohols, especially ethanol. If ethanol is present, you will inevitably form Fenofibric Acid Ethyl Ester (an impurity noted in the European Pharmacopoeia) through a competing reaction.[5] Always use high-purity, anhydrous methanol.
Q2: How can I ensure the Fischer esterification reaction goes to completion to minimize unreacted Fenofibric Acid in the final product?
A2: The Fischer esterification of Fenofibric Acid with methanol is a reversible equilibrium reaction.[6][7] To drive the reaction toward the product (the methyl ester) and minimize the starting material, you should apply Le Chatelier's principle:
-
Use Excess Alcohol: Employing a large excess of methanol will shift the equilibrium to favor the formation of the ester.[6] Some studies have shown that increasing the alcohol excess from 1:1 to 10:1 can increase yield from ~65% to over 95%.[6]
-
Remove Water: Water is a byproduct of the reaction. Its removal will pull the equilibrium towards the product side.[8] In a laboratory setting, this can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[6] The acid catalyst, typically concentrated sulfuric acid, also acts as a dehydrating agent.[8]
-
Monitor Reaction Progress: Do not rely on standard reaction times. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until you see the disappearance of the Fenofibric Acid spot/peak.[5]
Q3: What are the best practices for solvent selection and handling during reaction and work-up?
A3: Solvents are a common source of both organic and inorganic impurities.[2]
-
Purity: Always use HPLC-grade or equivalent high-purity solvents. Lower-grade solvents can introduce a host of unknown contaminants.
-
Inertness: Choose solvents that do not participate in side reactions. For the work-up and purification, solvents like ethyl acetate and hexane are common, but they must be fully removed later.[5]
-
Storage and Handling: Prevent cross-contamination by using dedicated glassware and storage containers. Do not use a measuring cylinder for methanol that was previously used for ethanol without rigorous cleaning. Ensure solvents are stored under appropriate conditions (e.g., protected from moisture) to prevent degradation.[]
Section 2: Troubleshooting Common Contamination Issues
Even with the best planning, impurities can appear. This section provides a question-and-answer guide to identifying and resolving these issues.
Q4: My post-reaction HPLC analysis shows a significant peak corresponding to Fenofibric Acid. What went wrong and how do I fix it?
A4: This is the most common impurity and indicates an incomplete esterification reaction.
-
Causality: As discussed in Q2, the esterification is an equilibrium. Insufficient reaction time, inadequate acid catalysis, the presence of excess water, or not using a sufficient excess of methanol can all lead to a poor conversion rate.[6]
-
Troubleshooting & Remediation:
-
Reaction Optimization: Re-evaluate your reaction conditions. Increase the reaction time, consider slightly increasing the amount of acid catalyst, or use a larger excess of anhydrous methanol.[3]
-
Purification: Unreacted Fenofibric Acid can be removed from the organic work-up layer by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution.[5] The acidic Fenofibric Acid will react to form its sodium salt, which is soluble in the aqueous layer and can be separated, while the neutral ester product remains in the organic layer.
-
Q5: I've detected a peak in my HPLC/GC that I suspect is a residual solvent. How do I confirm its identity and remove it?
A5: Residual solvents are a critical quality attribute regulated by guidelines like ICH Q3C.[2]
-
Identification: The best way to identify a residual solvent is with Gas Chromatography (GC), which is specifically suited for volatile compounds.[1][3] You can confirm the identity by comparing the retention time to that of a known solvent standard.
-
Removal:
-
Drying under Vacuum: The most straightforward method is to dry the product under high vacuum, possibly with gentle heating. The temperature should be kept well below the melting point of your ester to avoid degradation.
-
Recrystallization: Dissolving the product in a suitable solvent and recrystallizing it can leave volatile impurities behind in the mother liquor.[3]
-
Distillation: If the product is an oil or has a suitable boiling point, distillation can be used to separate it from volatile solvents.[3]
-
Q6: My final product is an off-white or yellow solid, not the expected pure white powder. What causes this discoloration and is it a concern?
A6: Discoloration often points to the presence of trace impurities, which may be degradation products or byproducts formed at elevated temperatures.
-
Potential Causes:
-
Thermal Degradation: Prolonged heating during the reaction or solvent removal can cause degradation.
-
Acid-Catalyzed Side Reactions: The strong acid catalyst can sometimes promote charring or other minor side reactions.
-
Impurities from Starting Materials: Colored impurities in the initial Fenofibric Acid can be carried through the synthesis.[10]
-
-
Remediation:
-
Recrystallization: This is the most effective method for removing colored impurities. The impurity will either remain in the hot solution or be removed with the mother liquor upon cooling and filtration. Toluene has been cited as a suitable recrystallization solvent for the parent acid, and similar aromatic or ester/alkane solvent systems can be explored for the methyl ester.[11]
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the hot solution through a pad of Celite to remove the carbon. The carbon will adsorb many colored impurities.
-
Section 3: Key Analytical and Purification Protocols
Trustworthy protocols are self-validating.[10] The following methods provide a reliable framework for analyzing and purifying your this compound.
Protocol 1: RP-HPLC Method for Purity Analysis
This method is adapted from established procedures for Fenofibrate and its related substances.[12][4]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The aqueous phase can be slightly acidified (e.g., with 0.1% phosphoric acid) to sharpen peaks, especially that of any unreacted Fenofibric Acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a precisely weighed amount of your product in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Analysis: Inject the sample. The retention time for Fenofibric Acid will be shorter than that of its methyl ester due to its higher polarity. Compare the peak areas to quantify the purity and the percentage of each impurity.
Protocol 2: Bench-Scale Recrystallization for Purification
This general protocol can be optimized to purify your crude product.
-
Solvent Selection: Choose a solvent system in which your this compound is soluble when hot but sparingly soluble at room temperature or below. A common approach is to use a binary system, such as ethyl acetate/hexane or toluene/heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., toluene) dropwise while heating and stirring until the solid just dissolves.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of the cold secondary solvent (e.g., heptane) to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the recrystallization solvents.
Data Summary: Common Impurities
| Impurity Name | Common Source(s) | Recommended Analytical Method |
| Fenofibric Acid | Incomplete reaction; product hydrolysis | HPLC[4] |
| Fenofibric Acid Ethyl Ester | Ethanol contamination in methanol | HPLC, GC-MS |
| Residual Solvents (e.g., Toluene, Hexane) | Purification/reaction steps | GC[1][3] |
| Degradation Byproducts | Thermal stress, harsh pH | HPLC, LC-MS[1][12] |
Section 4: Visualization of Synthesis and Troubleshooting
Visual aids can clarify complex processes. The following diagrams illustrate the key points of contamination and a logical workflow for addressing them.
Caption: Synthesis pathway showing key contamination entry points.
Caption: Logical workflow for troubleshooting common impurities.
References
- A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). Bentham Science.
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.
- Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
- Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). W.R. Grace.
- Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma.
- Impurity Profiling in APIs. (n.d.). BOC Sciences.
- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.
- Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Esterification. (n.d.). Chemguide.
- Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2025, August 10). ResearchGate.
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- 5. derpharmachemica.com [derpharmachemica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. scienceready.com.au [scienceready.com.au]
- 10. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 11. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 12. phmethods.net [phmethods.net]
Validation & Comparative
Comparative study of Fenofibric Acid Methyl Ester and Fenofibric Acid on PPARα activation
Comparative Guide to PPARα Activation: Fenofibric Acid vs. Fenofibric Acid Methyl Ester
This guide provides an in-depth comparative analysis of Fenofibric Acid and its methyl ester prodrug in the context of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation. Designed for researchers in metabolic disease and drug development, this document moves beyond a simple product comparison to elucidate the critical biochemical and pharmacological distinctions that must inform experimental design. We will explore the causality behind compound selection for various assays, present supporting data, and provide validated protocols for assessing PPARα activation.
Introduction: The Central Role of PPARα and its Ligands
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that serves as a master regulator of lipid and lipoprotein metabolism.[1][2][3] As a member of the nuclear hormone receptor superfamily, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] Upon binding to agonist ligands, such as endogenous fatty acids or synthetic fibrate drugs, this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This action modulates the transcription of numerous genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance, making PPARα a critical therapeutic target for treating dyslipidemia.[3][5][6]
Fenofibrate, a third-generation fibrate, is widely prescribed to manage conditions like hypertriglyceridemia and mixed dyslipidemia.[7] However, fenofibrate itself is a pharmacologically inactive prodrug.[7][8] In vivo, it is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, Fenofibric Acid.[9][10][11] It is Fenofibric Acid that directly binds to and activates PPARα, initiating the downstream therapeutic effects.[5][6][12]
This compound is a chemical analog often encountered in research settings. Understanding the distinction between this ester form and the active acid is not merely academic; it is fundamental to the design of robust, reproducible, and clinically relevant experiments. This guide will dissect these differences to empower researchers to make informed decisions in their studies.
Chemical Structure and Metabolic Activation: A Tale of Two Moieties
The core difference between Fenofibric Acid and its methyl ester lies in the carboxyl group. Fenofibric Acid possesses a free carboxylic acid moiety, which is crucial for its interaction with the PPARα ligand-binding domain. In contrast, the methyl ester form has this group "masked" by a methyl group via an ester bond.
This structural difference dictates their activity. This compound, like the clinically used fenofibrate (an isopropyl ester), is a prodrug. It cannot effectively bind to and activate PPARα until the ester bond is cleaved by esterase enzymes, releasing the active Fenofibric Acid.[2][9]
This metabolic conversion is a critical experimental variable. In vivo, this hydrolysis occurs rapidly and efficiently.[10] However, in vitro systems may have variable or non-existent esterase activity, a factor that can profoundly impact experimental outcomes.
Caption: Metabolic activation pathway of this compound.
Comparative Efficacy in PPARα Activation
The determinative factor for PPARα activation is the presence of the free carboxylic acid. Direct comparative studies and compound profiling data consistently show that Fenofibric Acid is the potent, active agonist, while esterified forms are inactive until hydrolyzed.
A study by Kamata et al. (2022) provides quantitative data on the activity of Fenofibric Acid using a GAL4-PPARα ligand-binding domain (LBD) transactivation assay. The results demonstrated that Fenofibric Acid activates PPARα with a half-maximal effective concentration (EC50) of 9.47 µM.[13] Conversely, studies have shown that fenofibrate (the isopropyl ester) itself does not activate PPARα in cell-free systems or in cell lines with low esterase activity.[14][15] This principle extends directly to the methyl ester.
| Compound | Chemical Form | Primary Role | PPARα EC50 | Key Consideration |
| Fenofibric Acid | Active Moiety | Direct Agonist | 9.47 µM[13] | The pharmacologically active form; ideal for all in vitro assays. |
| This compound | Prodrug | Inactive Precursor | Not applicable (inactive) | Activity is entirely dependent on metabolic conversion by esterases. |
Expert Insight: The choice between these two compounds is a critical decision that defines the nature of the experiment. Using the methyl ester in a cell-based assay without characterizing the cell line's esterase activity introduces a significant, uncontrolled variable. The resulting dose-response curve would be a convolution of cellular uptake, ester hydrolysis rate, and direct PPARα activation, making the data difficult to interpret mechanistically. Therefore, for any direct investigation of PPARα interaction and activation, Fenofibric Acid is the scientifically superior choice.
Experimental Design: Choosing the Right Compound for Your Assay
The selection of the appropriate compound is dictated by the specific research question and the experimental system employed.
Biochemical and Ligand-Binding Assays
For in vitro assays using purified PPARα protein, such as surface plasmon resonance (SPR), thermal shift assays, or FRET-based coactivator recruitment assays, Fenofibric Acid is the only valid choice. The methyl ester, lacking the free carboxyl group, will not bind to the receptor and will show no activity.
Cell-Based Reporter and Gene Expression Assays
For cell-based assays, such as luciferase reporter assays or qPCR analysis of PPARα target genes, Fenofibric Acid is strongly recommended for clear, interpretable data. It directly engages the target, and the observed effect can be confidently attributed to PPARα activation.
If this compound is used, its activity will be contingent on the presence and activity of intracellular esterases within the chosen cell line (e.g., HepG2, COS-1). This can lead to:
-
Underestimation of Potency: If esterase activity is low, the concentration of active Fenofibric Acid will be much lower than the applied concentration of the methyl ester.
-
High Variability: Esterase activity can vary with cell passage number, confluency, and culture conditions, leading to poor reproducibility.
In Vivo Studies
In animal models, administration of either fenofibrate or its esters results in rapid and extensive conversion to Fenofibric Acid, which is the primary moiety detected in systemic circulation.[16] Therefore, while a prodrug form is used for administration (often to improve oral bioavailability), the resulting pharmacological effects are mediated by Fenofibric Acid.
Caption: Decision workflow for compound selection in PPARα studies.
Validated Protocols for Assessing PPARα Activation
To ensure robust and reliable data, we provide the following detailed protocols for two standard methods used to quantify PPARα activation.
Protocol 1: PPARα Luciferase Reporter Gene Assay
This cell-based assay provides a quantitative measure of a compound's ability to activate the PPARα transcriptional pathway.
Principle: Cells are engineered to express human PPARα and a reporter plasmid. The reporter plasmid contains multiple copies of a PPRE sequence driving the expression of the luciferase gene. Activation of PPARα leads to luciferase production, which is quantified via a luminescent reaction.
Step-by-Step Methodology:
-
Cell Seeding: Plate PPARα reporter cells (e.g., INDIGO Biosciences Human PPARα reporter cells) in a 96-well white, clear-bottom plate at a density of 10,000 cells/well in 100 µL of culture medium.[17]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[18]
-
Compound Preparation: Prepare a serial dilution of Fenofibric Acid in the appropriate compound screening medium. A typical concentration range would be 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 300 nM GW7647).[17]
-
Cell Dosing: After the initial incubation, carefully remove the culture medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Treatment Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Reagent Addition: Equilibrate the plate and luciferase detection reagent to room temperature. Discard the treatment media and add 100 µL of the luciferase detection reagent to each well. This reagent lyses the cells and provides the luciferin substrate.
-
Quantification: After a 15-minute incubation at room temperature to stabilize the luminescent signal, measure the relative light units (RLU) using a plate-reading luminometer.
-
Data Analysis: Normalize the RLU values by subtracting the vehicle control background. Plot the normalized RLU against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: qPCR for PPARα Target Gene Expression
This assay validates PPARα activation by measuring the transcriptional upregulation of known downstream target genes, such as PDK4, CPT1A, or ACOX1.[3][4]
Principle: Cells with endogenous PPARα expression (e.g., HepG2 human hepatoma cells) are treated with the test compound. Total RNA is then extracted, reverse-transcribed to cDNA, and the expression level of target genes is quantified using real-time quantitative PCR (qPCR).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed HepG2 cells in a 12-well plate and grow to ~80% confluency. Treat the cells with Fenofibric Acid (e.g., 10 µM, 50 µM) or a vehicle control for 24 hours.
-
RNA Extraction: Lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol reagent) and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well PCR plate. For each sample, include:
-
Real-Time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control group.
Conclusion
While chemically similar, Fenofibric Acid and this compound play distinct roles in PPARα research. Fenofibric Acid is the pharmacologically active molecule, a direct PPARα agonist, and the compound of choice for in vitro studies aiming for mechanistic clarity and reproducibility. Its methyl ester is an inactive prodrug whose utility is primarily as a precursor that relies on enzymatic hydrolysis for activation. For researchers and drug developers, recognizing this fundamental prodrug-to-active-drug relationship is paramount. Employing Fenofibric Acid in biochemical and cell-based assays eliminates the confounding variable of metabolic activation, ensuring that the observed results are a direct consequence of PPARα engagement.
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The Active Metabolite vs. The Prodrug: A Head-to-Head In Vitro Comparison of Fenofibric Acid and Fenofibrate for PPARα Activation
For researchers in metabolic disease, inflammation, and drug development, the fibrate class of drugs represents a cornerstone in the therapeutic modulation of lipid metabolism. At the heart of their mechanism lies the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of a suite of genes involved in fatty acid oxidation and lipid transport. While "fenofibrate" is the widely recognized clinical agent, a nuanced understanding of its pharmacology reveals that its biological activity is mediated by its active metabolite, fenofibric acid. This guide provides an in-depth, experimentally grounded comparison of the in vitro biological activities of fenofibric acid and its prodrug, fenofibrate, with a focus on their direct effects on PPARα. This analysis is critical for the accurate design and interpretation of in vitro studies aimed at elucidating the molecular mechanisms of fibrates or screening for novel PPARα modulators.
From Prodrug to Active Agonist: A Tale of Two Molecules
Fenofibrate is a prodrug, meaning it is administered in an inactive form that is subsequently converted to its active form within the body.[1][2][3][4] Specifically, fenofibrate is the isopropyl ester of fenofibric acid.[4] Following administration, plasma and tissue esterases rapidly hydrolyze fenofibrate into fenofibric acid.[1][3] It is fenofibric acid that functions as the ligand for PPARα, binding to the receptor and initiating the downstream transcriptional events.[5][6][7][8] This fundamental pharmacological principle underscores the critical distinction between the two compounds in an in vitro context: any observed activity of fenofibrate in cell-based assays is contingent on its conversion to fenofibric acid by cellular esterases.
Comparative In Vitro Potency at the PPARα Receptor
The most direct measure of a compound's activity on a nuclear receptor is its potency in activating receptor-mediated gene transcription. This is typically quantified by determining the half-maximal effective concentration (EC50) in a reporter gene assay. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). The binding of an agonist to PPARα leads to the transcription of the reporter gene, and the resulting signal is measured.
A direct comparison of the EC50 values for fenofibric acid and fenofibrate on human and mouse PPARα reveals a clear distinction in their potency. Fenofibric acid is a significantly more potent activator of PPARα than fenofibrate.
| Compound | Receptor | EC50 (µM) | Source |
| Fenofibric Acid | Human PPARα | 9.47 | [9] |
| Human PPARα | 22.4 | [10] | |
| Fenofibrate | Human PPARα | 30 | [11] |
| Mouse PPARα | 18 | [11] |
This table summarizes the reported EC50 values for fenofibric acid and fenofibrate in PPARα transactivation assays. A lower EC50 value indicates higher potency.
The data clearly illustrate that fenofibric acid, the active metabolite, directly engages and activates PPARα at lower concentrations than its prodrug, fenofibrate. The activity of fenofibrate in these assays is likely attributable to its conversion to fenofibric acid by intracellular esterases.
Selectivity Profile: Beyond PPARα
While fenofibric acid is primarily recognized as a PPARα agonist, it is also important to consider its activity on other PPAR subtypes (PPARγ and PPARδ) to understand its full biological effects and potential off-target activities.
| Compound | Receptor | EC50 (µM) | Efficacy (%) | Source |
| Fenofibric Acid | Human PPARα | 9.47 | 104 | [9] |
| Human PPARγ | 61.0 | 87.7 | [9] | |
| Human PPARδ | No activity | - | [9] | |
| Fenofibrate | Human PPARγ | 200 | - | [11] |
| Mouse PPARγ | 300 | - | [11] | |
| Human PPARδ | No activity at 100 µM | - | [11] | |
| Mouse PPARδ | No activity at 100 µM | - | [11] |
This table presents a comparative selectivity profile of fenofibric acid and fenofibrate against the three PPAR subtypes. Efficacy is relative to a potent control agonist.
Interestingly, fenofibric acid also demonstrates activity on PPARγ, albeit with a lower potency compared to PPARα.[9] This suggests that at higher concentrations, some of the observed in vitro effects of fenofibric acid could be mediated through PPARγ activation. Fenofibrate shows much weaker activity on PPARγ.[11] Neither compound shows significant activity on PPARδ.[9][11]
Physicochemical Properties: Implications for In Vitro Experimentation
The solubility and stability of a compound in cell culture media are critical parameters that can significantly impact the accuracy and reproducibility of in vitro experiments.
| Compound | Property | Value | Source |
| Fenofibric Acid | Aqueous Solubility | 162.5 µg/mL in water; 1156 µg/mL at pH 6.8 | [5][6][7] |
| pKa | 4 | [5][6][7] | |
| Log P | 3.85 | [5][6][7] | |
| Fenofibrate | Aqueous Solubility | Extremely low, ~6 µg/mL | [2] |
| Solubility in DMSO | 15 mg/mL | [11] | |
| Solubility in Ethanol | 1 mg/mL | [11] |
Fenofibrate is characterized by its extremely low aqueous solubility.[2] This necessitates the use of organic solvents like DMSO or ethanol to prepare stock solutions for in vitro experiments.[11] In contrast, fenofibric acid has a higher aqueous solubility, particularly at physiological pH.[5][6][7] This difference is important for experimental design, as high concentrations of organic solvents can have cytotoxic effects and confound experimental results. The better solubility of fenofibric acid makes it a more suitable compound for direct application in many aqueous-based in vitro assays.
Experimental Protocols
To facilitate the direct comparison of fenofibric acid and fenofibrate in your own research, we provide the following detailed, step-by-step methodologies for key in vitro assays.
PPARα Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to activate PPARα-mediated gene transcription.
Workflow Diagram:
Caption: Workflow for PPARα Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an expression plasmid for human or mouse PPARα and a reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of fenofibric acid and fenofibrate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced artifacts.
-
Remove the transfection medium from the cells and add the medium containing the test compounds or vehicle control.
-
-
Incubation and Luminescence Measurement:
-
Incubate the treated cells for 24-48 hours at 37°C in a CO2 incubator.
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Gene Expression Analysis by qPCR
This method is used to measure changes in the expression of known PPARα target genes following compound treatment.
Workflow Diagram:
Caption: Workflow for qPCR Analysis of PPARα Target Genes.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., primary hepatocytes, HepG2 cells) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of fenofibric acid, fenofibrate, or a vehicle control for a predetermined time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for PPARα target genes (e.g., CPT1A, ACOX1), and a suitable qPCR master mix.
-
Run the qPCR reactions on a real-time PCR instrument.
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method.
-
Compare the fold change in gene expression induced by fenofibric acid and fenofibrate at equivalent concentrations.
-
Conclusion
The in vitro comparison of fenofibric acid and fenofibrate unequivocally demonstrates that fenofibric acid is the biologically active moiety responsible for PPARα activation. It is a more potent agonist than its prodrug, fenofibrate, and its superior aqueous solubility makes it a more tractable compound for many in vitro applications. For researchers investigating the molecular mechanisms of PPARα signaling or screening for novel modulators, the use of fenofibric acid is strongly recommended to ensure direct and quantifiable engagement with the target receptor. When using fenofibrate in cell-based assays, it is crucial to consider the potential for variable and cell-line-dependent conversion to fenofibric acid, which can introduce confounding variables. A thorough understanding of the distinct properties of these two molecules is paramount for the design of robust in vitro experiments and the accurate interpretation of the resulting data.
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Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Dissolution Technologies. [Link]
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In Vitro Antimalarial Activity and Drug Interactions of Fenofibric Acid - PMC - NIH. National Institutes of Health. [Link]
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PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition | PNAS. Proceedings of the National Academy of Sciences. [Link]
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Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Marmara Pharmaceutical Journal. [Link]
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Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Semantic Scholar. [Link]
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In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC - PubMed Central. National Institutes of Health. [Link]
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Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies - PubMed. National Institutes of Health. [Link]
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In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PubMed. National Institutes of Health. [Link]
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Activation of PPAR alpha by fenofibrate inhibits apoptosis in vascular adventitial fibroblasts partly through SIRT1-mediated deacetylation of FoxO1 - PubMed. National Institutes of Health. [Link]
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In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC - NIH. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fenofibric Acid and its Esters
Introduction: The Analytical Imperative for Fibrates
Fenofibrate, a widely prescribed lipid-lowering agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The quantitative analysis of fenofibric acid in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. While fenofibrate itself is an isopropyl ester, other ester forms, such as the methyl ester, are often synthesized as reference standards for degradation products or impurities.[1] Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but the bedrock of confident drug development decisions.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for fenofibric acid quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols grounded in peer-reviewed literature, and culminate in a critical discussion on the cross-validation of these methods, ensuring data integrity across different platforms or laboratories. This document is guided by the principles outlined in major international regulatory standards, including the ICH M10 guideline on bioanalytical method validation.[2][3][4][5]
Core Analytical Techniques: A Comparative Overview
The choice of an analytical method is fundamentally driven by the intended application. High-throughput screening for preclinical pharmacokinetic studies has different demands than routine quality control of a drug product. Here, we compare the workhorses of the modern analytical laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV remains a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability. The principle rests on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength (approx. 286 nm for fenofibric acid).[1][6]
Causality in Method Design: The primary limitation of UV detection is its potential for interference from endogenous matrix components that also absorb at the analytical wavelength. Therefore, method development for HPLC-UV must prioritize chromatographic resolution, ensuring the fenofibric acid peak is baseline-separated from any interfering peaks. This necessitates meticulous optimization of the mobile phase composition and may require more rigorous sample cleanup procedures compared to LC-MS/MS.
This protocol is synthesized from established methods for the analysis of fenofibric acid in rat plasma.[7][8]
-
Preparation of Standards: Prepare a stock solution of fenofibric acid (1 mg/mL) in methanol.[9] Serially dilute to create calibration standards ranging from 100 ng/mL to 10,000 ng/mL in drug-free plasma.[7][8] Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 300, 3000, and 8000 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Data Analysis: Quantify the fenofibric acid peak area against the calibration curve. The retention time for fenofibric acid is typically very rapid in UHPLC systems (~0.7-1.2 min).[8]
Caption: High-level workflow for fenofibric acid analysis by UHPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. The liquid chromatograph separates components of the mixture, which are then ionized (typically via Electrospray Ionization - ESI) and introduced into the mass spectrometer. The first quadrupole (Q1) selects the parent ion of the analyte (based on its mass-to-charge ratio, m/z), which is then fragmented in a collision cell (Q2). The second quadrupole (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces background noise.
Causality in Method Design: The high selectivity of MRM means that chromatographic separation does not need to be as exhaustive as in HPLC-UV. Co-eluting peaks are generally not an issue if they do not share the same mass transitions as the analyte and internal standard. This allows for much faster run times. The primary challenge in LC-MS/MS is managing matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[10] The choice of internal standard (ideally a stable isotope-labeled version of the analyte) and sample cleanup method are critical to mitigate these effects.
This protocol is a synthesis of validated methods for fenofibric acid in plasma.[11][12][13]
-
Preparation of Standards: Prepare a stock solution (1 mg/mL) of fenofibric acid and a stable isotope-labeled internal standard (SIL-IS), such as Fenofibric Acid-D6, in methanol.[11] Serially dilute to create calibration standards in drug-free plasma, typically ranging from 5 ng/mL to 6,000 ng/mL.[11] Prepare QC samples at LLOQ, low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
System: UPLC coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[11]
-
Mobile Phase: Gradient elution using A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.[11] A typical gradient might run from 50% to 100% B over 2 minutes.
-
Flow Rate: 0.3 mL/min.[11]
-
Column Temperature: 45°C.[11]
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Quantify this ratio against the calibration curve.
Caption: High-level workflow for fenofibric acid analysis by UPLC-MS/MS.
Head-to-Head Performance Comparison
The choice between HPLC-UV and LC-MS/MS depends on a trade-off between sensitivity requirements and operational complexity/cost. Below is a summary of typical performance characteristics based on published, validated methods.
| Validation Parameter | HPLC-UV / UHPLC-UV | LC-MS/MS / UPLC-MS/MS | Rationale & Insights |
| Selectivity | Moderate to Good | Excellent | MS/MS detection is inherently more selective due to the monitoring of specific mass transitions, minimizing interferences.[11] |
| Linearity Range | ~100 - 10,000 ng/mL[7][8] | ~5 - 30,000 ng/mL[12][13] | LC-MS/MS typically provides a wider dynamic range, especially at the lower end. |
| LLOQ | ~100 ng/mL[7][8] | ~5 ng/mL[12] | The lower limit of quantitation (LLOQ) is significantly better for LC-MS/MS, making it essential for studies with low dosage or late time points. |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±15% (often better)[11][12] | Both methods can achieve regulatory-compliant accuracy, but LC-MS/MS often shows lower bias due to reduced interference. |
| Precision (%RSD) | < 5%[7][8] | < 12%[11] | Both methods demonstrate excellent precision. The slightly higher RSD in some MS methods can be due to matrix effects or source instability. |
| Sample Throughput | Moderate | High | The faster run times achievable with UPLC-MS/MS (often < 3 minutes) allow for higher sample throughput.[12] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain. LC-MS/MS requires more specialized expertise and infrastructure. |
Cross-Validation: Bridging the Analytical Divide
Cross-validation is the formal process of demonstrating that two distinct analytical methods provide comparable results.[14] It is a critical exercise mandated by regulatory agencies like the EMA and FDA under specific circumstances.[2][4][15][16]
When is Cross-Validation Necessary?
-
When data from different laboratories using different methods need to be combined in a single study.
-
When a study is initiated with one method (e.g., HPLC-UV) and is later switched to another (e.g., LC-MS/MS).
-
When comparing results from a new method to a legacy method.
-
When different analytical techniques are used across different studies in a single regulatory submission.
The objective is to ensure that any observed differences in analyte concentration are due to physiological variation, not analytical bias between the methods.[17]
Protocol for Cross-Validation
-
Sample Selection: Select a statistically relevant number of study samples (at least 20-30) that span the quantifiable range. Include low, medium, and high QC samples.
-
Initial Analysis: Analyze the selected samples using the first validated method (Method A).
-
Reanalysis: Analyze the same set of samples using the second validated method (Method B).
-
Data Evaluation:
-
For each sample, calculate the percent difference between the concentration obtained by Method A and Method B: %Difference = [(Conc_A - Conc_B) / Mean(Conc_A, Conc_B)] * 100.
-
Acceptance Criteria (per ICH M10 guidance): The percent difference for at least two-thirds (67%) of the samples should be within ±20% of their mean.[4][5]
-
-
Investigation of Discrepancies: If the criteria are not met, a thorough investigation is required to identify the source of the bias. This could involve issues with selectivity, matrix effects, or analyte stability under different processing conditions.
Cross-Validation Logic Diagram
Caption: Decision workflow for the cross-validation of two analytical methods.
Conclusion: A Unified Approach to Data Integrity
Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of fenofibric acid and its methyl ester. While HPLC-UV offers robustness for routine analysis, LC-MS/MS provides the superior sensitivity and selectivity required for demanding bioanalytical applications. The choice of method must be fit-for-purpose and rigorously validated according to international guidelines.[18][19][20]
Cross-validation is not merely a procedural hurdle but a scientific necessity to ensure the consistency and reliability of data generated across different analytical platforms. By following a structured protocol and adhering to predefined acceptance criteria, researchers and drug development professionals can bridge the gap between methods, ensuring that their data is robust, defensible, and ultimately, contributes to the development of safe and effective medicines.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Fenofibric Acid Methyl Ester
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Development
Fenofibric acid, the active metabolite of the widely prescribed hyperlipidemia drug fenofibrate, is a cornerstone in lipid-lowering therapy.[1][2][3] Its methyl ester, Fenofibric Acid Methyl Ester, is a key intermediate and a potential impurity in the synthesis of fenofibrate and related compounds.[4][5] In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or its intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[6][7][8] According to ICH Q3A(R2), impurities must be reported, identified, and qualified based on established thresholds, often as low as 0.05%.[8][9] This guide provides a comprehensive, comparative analysis of the essential analytical techniques required to establish a robust purity profile for synthesized this compound, ensuring that research and development efforts are built on a foundation of unimpeachable quality.
Understanding the Impurity Landscape
Effective purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of this compound, typically involving the esterification of fenofibric acid, can introduce several classes of impurities.[3][10][11]
-
Organic Impurities: These are the most common and can include:
-
Inorganic Impurities: These can include reagents, catalysts, or inorganic salts used in the manufacturing process.[6][8]
-
Residual Solvents: Organic or inorganic liquids used as vehicles during synthesis.[6]
A proactive approach involves synthesizing and characterizing potential impurities to serve as reference standards, a practice that greatly aids in method development and validation.[4]
Comparative Analysis of Core Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity. The gold standard is an orthogonal testing strategy , which employs multiple, independent techniques that rely on different physicochemical principles.[13][14][15][16] This approach significantly increases the confidence in analytical results by reducing the risk of co-elution or missed impurities.[13][14]
Below is a comparative guide to the most critical techniques for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound and its likely impurities, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality in Method Design: The selection of a C18 column is a logical starting point due to its versatility in separating moderately polar to non-polar compounds like this compound.[17][18] The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, is chosen to achieve optimal separation (resolution) between the main compound and closely related impurities.[17][18] The UV detection wavelength is set to the absorbance maximum of the chromophore (the benzophenone moiety), ensuring high sensitivity.
Experimental Protocol: RP-HPLC Purity Method
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of Acetonitrile and Water (diluent) to a final concentration of 1.0 mg/mL.
-
-
Gradient Elution:
-
Run a linear gradient from 30% B to 90% B over 30 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 10 minutes before the next injection.
-
-
Data Analysis:
-
Integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area.
-
Identify known impurities by comparing their retention times with those of qualified reference standards (e.g., Fenofibric Acid).[4]
-
Data Visualization: HPLC Workflow
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer, which provides structural information based on mass-to-charge ratio and fragmentation patterns.
Causality in Method Design: This method is particularly valuable for detecting residual solvents and certain volatile by-products that may not be well-retained by RP-HPLC. The choice of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is standard for broad-spectrum analysis of organic molecules. The temperature gradient is programmed to first elute highly volatile compounds (solvents) at a low temperature before ramping up to elute the higher-boiling analytes like this compound.
Experimental Protocol: GC-MS for Volatile Impurities
-
System Preparation:
-
Column: SLB®-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Hold at 70°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
Scan Range: m/z 40-550.
-
-
Sample Preparation:
-
Dissolve the synthesized sample in a high-purity solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 20:1).
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their mass spectra and retention times to a library (e.g., NIST) and reference standards.
-
Examine the total ion chromatogram for any unexpected volatile or semi-volatile impurities.
-
Data Visualization: GC-MS Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed structural information about a molecule by probing the magnetic properties of atomic nuclei. It is an exceptionally powerful tool for structure confirmation and for detecting impurities that may be "invisible" to other techniques (e.g., those lacking a UV chromophore). It is also inherently quantitative without the need for individual reference standards for each impurity.
Causality in Method Design: A high-field NMR (≥400 MHz) is essential to achieve the spectral dispersion needed to resolve signals from the main compound and minor impurities.[17] Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves the analyte. The presence of a singlet from the methyl ester protons (~3.7 ppm) is a key diagnostic signal.[19] Impurities will present as separate, often smaller, sets of signals. For instance, residual fenofibric acid would show the absence of the methyl ester singlet and the presence of a broad carboxylic acid proton signal.
Experimental Protocol: ¹H NMR for Structural Confirmation & Purity
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Ensure proper shimming to achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for low-level impurities.
-
-
Data Analysis:
-
Integrate all peaks. The integral of the main compound's signals should correspond to its known proton count.
-
Look for any unexpected signals. The relative integration of these "impurity" signals compared to the main compound's signals can be used to estimate the molar percentage of the impurity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. It is an excellent tool for confirming the presence of key functional groups and serves as a rapid identity check.
Causality in Method Design: For this compound, the key diagnostic peaks are the carbonyl (C=O) stretches. One would expect a strong absorption band for the ketone (~1650 cm⁻¹) and a distinct band for the ester carbonyl (~1730 cm⁻¹).[20] The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the successful conversion from the carboxylic acid starting material (fenofibric acid).[20][21][22]
Experimental Protocol: FTIR for Functional Group Confirmation
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands and compare them to a reference spectrum or literature values to confirm the presence of the expected functional groups (ester, ketone, aromatic rings) and the absence of those from starting materials (e.g., carboxylic acid O-H).
-
Quantitative Data Summary & Comparison
To make an informed decision on the best analytical strategy, it is crucial to compare the performance characteristics of each technique.
| Technique | Primary Purpose | Typical LOD/LOQ | Strengths | Limitations |
| HPLC-UV | Quantitation of known and unknown impurities. | ~0.01% / 0.03% | Highly precise and reproducible; robust for routine quality control; excellent for non-volatile impurities. | Requires impurities to have a UV chromophore; risk of co-elution.[14] |
| GC-MS | Identification and quantitation of volatile/semi-volatile impurities (e.g., residual solvents). | ppm levels | High sensitivity; provides structural information for identification; excellent for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Structural confirmation; quantitation of impurities without specific reference standards. | ~0.1% | Provides unambiguous structural data; inherently quantitative; detects non-chromophoric impurities. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.[17] |
| FTIR | Functional group identification and compound identity confirmation. | >1% | Fast, simple, and non-destructive; excellent for confirming successful chemical transformation. | Not suitable for quantitation of minor components; provides limited information on complex mixtures. |
Conclusion: An Integrated Approach to Purity Assessment
Assessing the purity of synthesized this compound is a multi-faceted task that demands a scientifically rigorous, orthogonal approach.
-
For routine purity screening and quantitation , a validated RP-HPLC method is indispensable.[18][23]
-
To ensure the absence of residual solvents and volatile by-products , GC-MS analysis is mandatory.
-
For absolute structural confirmation and to detect any non-chromophoric impurities , ¹H NMR is the definitive tool.
-
As a rapid identity check , FTIR provides essential confirmation of the molecule's functional group architecture.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This not only satisfies regulatory expectations but also ensures the integrity of subsequent research and the ultimate safety and efficacy of the final drug product.
References
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International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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Dong, M. W. et al. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
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-
Agilent Technologies. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]
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ResearchGate. FT-IR spectra of (a) fenofibric acid, (b) MCC, (c) KRH 40, (d) THP, (e) fenofibric acid-SNEDDS (Fd). [Link]
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ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]
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Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]
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Salama, F. M. M. et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry. [Link]
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Kulkarni, A. A. et al. (2015). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Pharmaceutical and Allied Sciences. [Link]
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Lv, Z. et al. (2015). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. [Link]
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A Comparative Guide to Inter-Laboratory Validation of Fenofibric Acid Methyl Ester Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate, and its derivatives like Fenofibric Acid Methyl Ester, are of significant interest in pharmacokinetic and metabolic studies. The reliability of analytical data for these compounds underpins crucial decisions in drug development. This guide provides an in-depth comparison of analytical methodologies for the analysis of fenofibric acid and its methyl ester, culminating in a detailed protocol for inter-laboratory validation to ensure cross-site data consistency and reliability.
The principles of analytical method validation are well-established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2] These guidelines provide a framework for ensuring that an analytical method is suitable for its intended purpose, a critical aspect when transferring methods between laboratories.[3][4][5][6]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. For fenofibric acid and its esters, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of fenofibric acid. Several validated methods have been reported in the literature, demonstrating its suitability for routine analysis.[7][8][9][10][11][12]
Principle: This method separates the analyte of interest from other components in a sample matrix using a reversed-phase HPLC column. The quantification is then achieved by measuring the absorbance of the analyte at a specific UV wavelength. For fenofibric acid, the detection is typically performed at around 286 nm.[7][11]
Performance Characteristics:
-
Linearity: HPLC-UV methods for fenofibric acid typically exhibit excellent linearity over a concentration range of 100 to 10,000 ng/mL.[8]
-
Precision: Intra- and inter-day precision are generally low, with relative standard deviation (RSD) values often below 5%.[8][9]
-
Accuracy: The accuracy of these methods is high, with recovery values typically between 99% and 101%.[11]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for fenofibric acid using HPLC-UV are in the range of 30-40 ng/mL and 90-100 ng/mL, respectively.[8][9]
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalytical studies in plasma, UPLC-MS/MS is the method of choice.[13][14][15][16]
Principle: UPLC-MS/MS combines the superior separation power of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated on a UPLC column and then ionized, fragmented, and detected based on its specific mass-to-charge ratios.
Performance Characteristics:
-
Linearity: UPLC-MS/MS methods for fenofibric acid demonstrate a wide linear range, for instance, from 50 to 6000 ng/mL.[13]
-
Precision: These methods are highly precise, with intra- and inter-day CV values typically below 12%.[13]
-
Accuracy: Accuracy is excellent, with values generally ranging from 97.65% to 111.63%.[13]
-
Limits of Detection (LOD) and Quantification (LOQ): UPLC-MS/MS offers significantly lower detection and quantification limits compared to HPLC-UV, with an LOD of around 3.0 ng/mL.[13]
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. |
| Linearity Range | 100 - 10,000 ng/mL[8] | 50 - 6000 ng/mL[13] |
| Precision (%RSD) | < 5%[8][9] | < 12%[13] |
| Accuracy (%) | 99 - 101%[11] | 97.65 - 111.63%[13] |
| LOD | 30 - 40 ng/mL[8][9] | 3.0 ng/mL[13] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; based on specific mass transitions, minimizing matrix effects. |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher initial investment and operational complexity. |
Inter-laboratory Validation Protocol for this compound Analysis
The objective of an inter-laboratory validation is to demonstrate the reproducibility of an analytical method across different laboratories, ensuring that the method is robust and transferable.[17][18][19][20] This protocol is designed for the validation of an HPLC-UV method for the quantification of this compound.
Pre-validation Phase: Method Transfer
Before initiating the inter-laboratory study, the originating laboratory must provide a comprehensive method transfer package to all participating laboratories. This package should include:
-
A detailed Standard Operating Procedure (SOP) for the analytical method.
-
Information on the reference standard, including its purity and storage conditions.
-
A small set of validation samples for preliminary testing.
Validation Parameters and Acceptance Criteria
The following parameters should be evaluated in each participating laboratory, adhering to ICH Q2(R1) guidelines.[2][6][21]
| Validation Parameter | Minimum Requirements | Acceptance Criteria |
| Specificity | Analysis of blank matrix, and matrix spiked with analyte and potential interferents. | No significant interference at the retention time of the analyte. |
| Linearity | A minimum of 5 concentration levels, covering the expected range. | Correlation coefficient (r²) ≥ 0.995 |
| Range | Confirmed by linearity, accuracy, and precision data. | Method provides acceptable performance across the specified range. |
| Accuracy | Analysis of at least 3 replicates at 3 concentration levels (low, medium, high). | Mean recovery within 85-115% of the nominal concentration. |
| Precision (Repeatability & Intermediate) | Repeatability: 6 replicates at 100% of the test concentration or 3 replicates at 3 concentrations. Intermediate Precision: Performed on different days, by different analysts, or with different equipment. | RSD ≤ 15% for concentrations other than LLOQ. RSD ≤ 20% for LLOQ. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope. | To be determined and reported. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1). | RSD ≤ 20% and accuracy within 80-120%. |
| Robustness | Deliberate, minor variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | No significant impact on the results (RSD of results should be within acceptable limits). |
Experimental Workflow for Inter-laboratory Validation
Caption: Workflow for the inter-laboratory validation of an analytical method.
Step-by-Step Experimental Protocol
-
System Suitability Test: Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates.
-
Specificity:
-
Inject a blank matrix (e.g., plasma, formulation excipients) to assess for any interfering peaks at the retention time of this compound.
-
Inject the blank matrix spiked with the analyte and any known related substances or potential impurities.
-
-
Linearity and Range:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the this compound reference standard. A minimum of five concentration levels is recommended.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and determine the linearity using a least-squares regression analysis.
-
-
Accuracy:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze at least three replicates of each QC sample.
-
Calculate the percentage recovery for each sample.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicates of a mid-range QC sample during the same analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze three replicates of each of the low, medium, and high QC samples on three different days. If possible, use different analysts and/or different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Estimate the LOD and LOQ based on the signal-to-noise ratio of the chromatograms from the linearity study.
-
Prepare samples at concentrations close to the estimated LOD and LOQ and inject them to confirm the values.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters one at a time. Examples include:
-
Changing the pH of the mobile phase by ±0.2 units.
-
Altering the column temperature by ±5°C.
-
Varying the flow rate by ±10%.
-
-
Analyze a mid-range QC sample under each of the modified conditions and evaluate the impact on the results.
-
Data Analysis and Reporting
Each participating laboratory should analyze its data according to the protocol and submit a report to the coordinating laboratory. The coordinating laboratory will then perform a statistical analysis of the combined data (e.g., using Analysis of Variance - ANOVA) to assess the overall performance and reproducibility of the method. The final validation report should summarize the results from all laboratories and conclude on the suitability of the method for its intended purpose.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study. While HPLC-UV offers a cost-effective and robust solution for routine analysis, UPLC-MS/MS is indispensable for applications demanding high sensitivity and selectivity. Regardless of the chosen method, a thorough inter-laboratory validation is crucial to ensure the generation of consistent, reliable, and comparable data across different sites, thereby upholding the integrity of research and development activities.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][3]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][6][21][22]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][23]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][4]
-
National Association of Testing Authorities, Australia. Guidelines for the validation and verification of quantitative and qualitative test methods. [Link][17]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][24]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]
-
International Council for Harmonisation. Quality Guidelines. [Link][25]
- Jain, D. K., et al. (2011). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Pharmacy Research, 4(9), 3029-3031.
-
Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.[13]
-
Al-Rashood, K. A., et al. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(3), 321-327.[8][9]
-
Dubey, S. K., et al. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Journal of Pharmaceutics & Drug Development, 1(1).[14]
-
Nirogi, R., et al. (2009). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. Biomedical Chromatography, 23(4), 416-423.[15]
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343.[10][12]
-
Niraimathi, V., et al. (2015). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 241-244.[26]
-
Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.[20]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Fenofibric Acid Methyl Ester
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of fenofibric acid methyl ester (CAS 42019-07-8), ensuring the protection of both laboratory personnel and the environment. Our commitment to scientific integrity and safety compels us to provide this guidance, fostering a culture of responsibility that extends from the benchtop to the final disposition of all laboratory materials.
The Regulatory Imperative: Understanding the Framework
The disposal of any chemical, including this compound, is not merely a matter of laboratory best practice but a legal requirement. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1][2] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, and laboratories, as waste generators, are the first and a critical link in this chain.[1]
Under RCRA, a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] While this compound is not a specifically listed waste, its disposal method must be determined by its characteristics and potential environmental impact.
Hazard Profile of this compound and its Analogue
To determine the appropriate disposal pathway, we must first understand the hazard profile of the compound. Safety Data Sheets (SDS) are the primary source for this critical information.
According to available SDS, This compound is classified as harmful if swallowed.[5] One supplier SDS indicates that the recommended disposal method is to "contact a licensed professional waste disposal service to dispose of this material" and suggests the possibility of chemical incineration.[5]
For its active metabolite, Fenofibric Acid , the hazard profile is more pronounced. It is consistently classified as:
This high aquatic toxicity is a crucial determinant for its disposal. It strictly prohibits the disposal of fenofibric acid and, by prudent extension, its methyl ester, into the sanitary sewer system.[7] The environmental hazard also leads to its classification for transport as UN3077, Environmentally hazardous substance, solid, n.o.s., Hazard Class 9 .[8]
Given that this compound is an ester of fenofibric acid and a chlorinated organic compound, it is imperative to manage its waste stream with the assumption of similar environmental hazards.[9]
| Hazard Classification | Fenofibric Acid | This compound | Disposal Implication |
| Acute Oral Toxicity | Harmful if swallowed[6][7][8] | Harmful if swallowed[5] | Handle with appropriate personal protective equipment (PPE). |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[6][7] | Data not consistently available, but assumed to be similar to the acid form. | DO NOT dispose down the drain. Must be treated as hazardous waste. |
| RCRA Characteristics | Not typically ignitable, corrosive, or reactive. May be characterized as toxic based on aquatic toxicity. | Not typically ignitable, corrosive, or reactive. | Disposal must follow hazardous waste regulations. |
| Transport Regulation | UN3077, Environmentally hazardous substance, solid, n.o.s.[8] | Not always regulated for transport, but should be confirmed with the disposal vendor.[5] | Requires proper packaging, labeling, and shipping papers for disposal. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a clear, actionable workflow for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant laboratory waste management. Due to its chemical structure (a chlorinated organic compound), this compound waste must be segregated into the halogenated organic waste stream.
-
Action: Designate a specific, clearly labeled waste container for halogenated organic solids.
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal. Incineration facilities often have different operational parameters for halogenated waste due to the potential formation of acidic gases like HCl.[10]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Action:
-
Select a container made of a material compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid).
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[11]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The approximate quantity of waste
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Appropriate hazard pictograms (e.g., exclamation mark for harmful, environmental hazard)[11]
-
-
-
Causality: Proper labeling is a legal requirement under EPA and OSHA regulations.[11] It communicates the hazards to all personnel who may handle the container and is essential for the waste disposal vendor to properly manage the waste.
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
-
Causality: These practices minimize the risk of spills, reduce employee exposure, and are mandated by EPA regulations for waste generators.[12]
Step 4: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and reputable waste management vendor.
-
Action:
-
Once the waste container is full or has been in accumulation for nearly a year, contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal coordinator.
-
Provide them with a complete and accurate description of the waste, as indicated on the label.
-
Follow their specific procedures for scheduling a waste pickup.
-
-
Causality: Licensed vendors are equipped to transport and dispose of hazardous waste in a compliant manner, typically through high-temperature incineration for organic materials like this compound.[13][14] This ensures the complete destruction of the compound and prevents its release into the environment.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures in Case of a Spill
In the event of a spill of this compound powder:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.
-
Containment: Prevent the powder from spreading. Avoid dry sweeping, which can create dust.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the regulatory landscape, recognizing the compound's hazards—particularly its aquatic toxicity—and adhering to a systematic, step-by-step disposal protocol, researchers can ensure they are not only compliant with the law but are also upholding the highest standards of scientific integrity. This commitment to the complete lifecycle of laboratory chemicals is what builds a foundation of trust and safety in the scientific community.
References
-
RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
-
Understanding RCRA Waste Characterization. (2023, May 8). AMI Environmental. Retrieved from [Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc. [Video]. YouTube. Retrieved from [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). U.S. Environmental Protection Agency. Retrieved from [Link]
-
RCRA 101 Part 3: Listed and Characteristic Wastes. (n.d.). New Pig Corporation. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Columbia University Environmental Health and Safety. Retrieved from [Link]
-
Safety data sheet: Fenofibric acid. (2024, April 19). CPAChem. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]
-
Technical Committee Report on an application for a review of an Industrial Emissions Licence. (2016, June 17). Environmental Protection Agency. Retrieved from [Link]
-
Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. (n.d.). PubChem. Retrieved from [Link]
-
FENOFIBRATE Safety Data Sheet. (n.d.). Moehs Ibérica. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
Regulation Related to Waste Incineration. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]
-
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Fenofibrate - Impurity D. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
